molecular formula BaHO4P B154793 Barium hydrogen phosphate CAS No. 10048-98-3

Barium hydrogen phosphate

Cat. No.: B154793
CAS No.: 10048-98-3
M. Wt: 233.31 g/mol
InChI Key: LYSTYSFIGYAXTG-UHFFFAOYSA-L
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Description

Barium hydrogen phosphate is a useful research compound. Its molecular formula is BaHO4P and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

barium(2+);hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSTYSFIGYAXTG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaHO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884442
Record name Phosphoric acid, barium salt (1:1)
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Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10048-98-3
Record name Barium phosphate, dibasic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, barium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARIUM PHOSPHATE, DIBASIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14EU717F7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Crystalline Architecture of Barium Hydrogen Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of barium hydrogen phosphate (B84403) (BaHPO₄), a compound of interest for its potential applications in bioceramics, ionic conductors, and as a component in phosphors. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes its structural and experimental workflows.

Crystallographic Data Summary

Barium hydrogen phosphate is known to crystallize in different polymorphic forms, primarily orthorhombic. The crystallographic data for the most commonly cited forms are summarized below for comparative analysis.

Table 1: Crystallographic Data for Orthorhombic this compound (BaHPO₄)
Parameterα-BaHPO₄β-BaHPO₄Orthorhombic Form
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group Aem2Pnma (No. 62)Pn2₁a or Pmn
a (Å) 4.5996(9)4.609(1)5.71
b (Å) 22.809(5)14.195(3)7.05
c (Å) 14.081(3)17.214(5)4.61
α (°) 909090
β (°) 909090
γ (°) 909090
Volume (ų) 1477.91126.3(5)185.8
Z 16122
Density (calc) (g/cm³) 4.15
R-factor R1 = 0.069, wR2 = 0.077R = 0.036
Reference [1][1][2]

Note: Different studies have reported slightly different lattice parameters and space groups for orthorhombic BaHPO₄, which may be attributable to different synthesis conditions and analytical techniques.

A related compound, barium dihydrogen phosphate (Ba(H₂PO₄)₂), crystallizes in a triclinic system.

Table 2: Crystallographic Data for Triclinic Barium Dihydrogen Phosphate (Ba(H₂PO₄)₂)
ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 6.9917(5)
b (Å) 7.1929(5)
c (Å) 7.9667(9)
α (°) 104.517(8)
β (°) 95.918(7)
γ (°) 109.459(6)
Volume (ų) 358.96
Z 2
R-factor R = 0.0198, wR = 0.0633
Reference [3]

Experimental Protocols

The synthesis and structural analysis of this compound crystals involve precise experimental procedures. Below are detailed methodologies cited in the literature.

Crystal Synthesis

Method 1: Gel Growth Technique [4]

  • Gel Preparation: A solution of sodium metasilicate (B1246114) (gel density 1.03 g/cm³) is mixed with orthophosphoric acid to a pH of 6.

  • Reactant Diffusion: A 0.5 M solution of barium chloride is carefully layered on top of the set gel.

  • Crystal Growth: The system is left undisturbed at ambient temperature to allow for the controlled diffusion of the barium chloride solution into the gel, leading to the formation of BaHPO₄ crystals over time. Good quality crystals of sizes up to 5 x 4 x 2 mm have been reported using this method.[4]

Method 2: Aqueous Solution Reaction [3][5]

  • Reactant Preparation: A dilute solution of orthophosphoric acid (H₃PO₄, 85%) is prepared.

  • Neutralization: Stoichiometric amounts of barium carbonate (BaCO₃) are slowly added to the phosphoric acid solution. For example, 0.98 g (10 mmol) of H₃PO₄ can be neutralized with 0.20 g (2 mmol) of BaCO₃.[3]

  • Crystallization: The resulting solution is slowly evaporated at room temperature. This process yields clear, parallelepiped-shaped single crystals suitable for X-ray diffraction studies.[3]

Crystal Structure Analysis

Single-Crystal X-ray Diffraction (XRD) [3]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer (e.g., RigakuXtaLAB Synergy-S) equipped with a suitable X-ray source (e.g., Cu-Kα radiation) and a detector (e.g., HyPix–6000 HE area detector).[3] Data is collected at room temperature.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². The positions of hydrogen atoms can be determined from difference Fourier maps or placed in idealized positions.[3]

Powder X-ray Diffraction (XRD) [4]

  • Sample Preparation: The synthesized crystals are ground into a fine powder.

  • Data Collection: The powder is placed in a sample holder and analyzed using a powder X-ray diffractometer (e.g., Philips-PM 9920) with a specific X-ray source (e.g., CuKα radiation, λ = 1.5148 Å).[4]

  • Phase Identification: The resulting diffraction pattern (d-spacings and intensities) is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase and purity of the material.[4][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound crystals.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_analysis Structural Analysis synthesis_method Synthesis Method (e.g., Gel Growth, Solution Reaction) crystallization Crystallization (e.g., Slow Evaporation, Diffusion) synthesis_method->crystallization reactants Reactants (e.g., BaCl₂, H₃PO₄, BaCO₃) reactants->synthesis_method xrd X-ray Diffraction (Single-Crystal or Powder) crystallization->xrd Crystal Selection data_collection Data Collection xrd->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis (Lattice Parameters, Atomic Coordinates) structure_solution->data_analysis crystal_structure cluster_phosphate_chain Phosphate Network cluster_barium Barium Ions p1 PO₄ p2 PO₄ p1->p2 H-bond p3 PO₄ p2->p3 H-bond ba1 Ba²⁺ ba1->p1 Ionic Bond ba1->p2 Ionic Bond ba2 Ba²⁺ ba2->p2 Ionic Bond ba2->p3 Ionic Bond

References

In-Depth Technical Guide to the Thermal Decomposition of Barium Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of barium hydrogen phosphate (B84403) (BaHPO₄), a process of significant interest in materials science and various industrial applications. This document details the decomposition pathway, quantitative analysis of the thermal events, and standardized experimental protocols.

Executive Summary

Barium hydrogen phosphate, upon heating, undergoes a single-stage decomposition to form barium pyrophosphate (Ba₂P₂O₇) and water. This endothermic process typically occurs in the temperature range of 370°C to 430°C. The reaction is characterized by a distinct mass loss corresponding to the evolution of water. Understanding the thermal behavior of BaHPO₄ is crucial for its application in the synthesis of phosphors, bioceramics, and other advanced materials.

Decomposition Pathway and Mechanism

The thermal decomposition of this compound follows a condensation reaction, where two molecules of the orthophosphate combine to form a pyrophosphate and a molecule of water. The overall chemical equation for this transformation is:

2 BaHPO₄(s) → Ba₂P₂O₇(s) + H₂O(g)[1]

This reaction is driven by the removal of water at elevated temperatures, leading to the formation of the more thermally stable barium pyrophosphate.

Below is a diagram illustrating the logical flow of this decomposition process.

G BaHPO4 This compound (BaHPO₄) Heat Heat (370°C - 430°C) BaHPO4->Heat Ba2P2O7 Barium Pyrophosphate (Ba₂P₂O₇) Heat->Ba2P2O7 H2O Water (H₂O) Heat->H2O

Fig. 1: Thermal Decomposition of BaHPO₄

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been characterized using various analytical techniques, primarily thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). The key quantitative parameters are summarized in the table below.

ParameterValueTechniqueReference
Decomposition Temperature Range 370°C - 430°CTGA/DTA[1]
Decomposition/Melting Point 355.5°CNot Specified
Mass Loss 7.9 wt%TGA[1]
Mass Loss (Microbiological Precipitation) 7.47 wt%Not Specified
Reaction Type EndothermicDTA[1]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol is based on the simultaneous TGA-DTA of gel-grown this compound crystals.

  • Instrumentation: A simultaneous thermal analyzer, such as a Shimadzu DT-30, capable of performing both TGA and DTA is used.[1]

  • Sample Preparation: Crystalline this compound is used as the sample. The sample mass should be accurately weighed and recorded.

  • Crucible: An inert crucible, typically made of alumina (B75360) or platinum, is used to hold the sample.

  • Heating Rate: A linear heating rate of 10°C/min is applied.[1]

  • Atmosphere: The experiment is typically conducted under a controlled atmosphere. While the specific atmosphere for the cited study on BaHPO₄ is not mentioned, a dynamic inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) or a synthetic air atmosphere are common for such analyses.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, for example, up to 600°C.

  • Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of mass loss, as well as the total percentage of mass loss. The DTA curve is analyzed to identify the peak temperature of the endothermic event corresponding to the decomposition.

The workflow for a typical thermal analysis experiment is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing synthesis Synthesize/Obtain BaHPO₄ characterize Characterize Sample (e.g., XRD, FTIR) synthesis->characterize weigh Accurately Weigh Sample characterize->weigh setup Instrument Setup (TGA/DTA/DSC) weigh->setup run Execute Temperature Program (e.g., 10°C/min) setup->run record Record TGA, DTA/DSC Curves run->record analyze Analyze Curves for: - Mass Loss - Peak Temperatures - Enthalpy record->analyze conclusion Conclusion analyze->conclusion Interpret Results

Fig. 2: Experimental Workflow for Thermal Analysis

Concluding Remarks

The thermal decomposition of this compound is a well-defined process that yields barium pyrophosphate, a material with important technological applications. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further research could focus on the influence of synthesis methods, particle size, and atmospheric conditions on the decomposition kinetics and the properties of the resulting barium pyrophosphate.

References

Solubility of Barium Hydrogen Phosphate in Acidic Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydrogen phosphate (B84403) (BaHPO₄) is an inorganic salt with limited solubility in water. However, its solubility is significantly influenced by the pH of the surrounding medium, a characteristic of considerable interest in various scientific and industrial fields, including materials science, environmental chemistry, and pharmaceutical development. In the context of drug development, understanding the dissolution behavior of sparingly soluble salts like BaHPO₄ in acidic environments is crucial for predicting their fate in physiological systems, particularly in the acidic environment of the stomach. This technical guide provides a comprehensive overview of the core principles governing the solubility of BaHPO₄ in acidic solutions, detailed experimental protocols for its quantification, and a summary of relevant chemical data.

Theoretical Background

The dissolution of barium hydrogen phosphate in an aqueous solution is governed by its solubility product constant (Ksp). The dissolution equilibrium can be represented as:

BaHPO₄(s) ⇌ Ba²⁺(aq) + HPO₄²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is given by:

Ksp = [Ba²⁺][HPO₄²⁻]

The reported pKsp for BaHPO₄ is 6.49, which corresponds to a Ksp of approximately 3.24 x 10⁻⁷.

In acidic solutions, the hydrogen phosphate ion (HPO₄²⁻) can be protonated to form dihydrogen phosphate (H₂PO₄⁻) and subsequently phosphoric acid (H₃PO₄). These protonation reactions shift the dissolution equilibrium to the right, leading to an increase in the solubility of BaHPO₄. The relevant acid-base equilibria for the phosphate species are:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ ; pKa₁ = 2.15 H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ ; pKa₂ = 7.20 HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ ; pKa₃ = 12.35

The overall dissolution reaction in a strong acid, such as hydrochloric acid (HCl), can be written as:

BaHPO₄(s) + H⁺(aq) ⇌ Ba²⁺(aq) + H₂PO₄⁻(aq)

Further protonation can occur in strongly acidic conditions:

BaHPO₄(s) + 2H⁺(aq) ⇌ Ba²⁺(aq) + H₃PO₄(aq)

Qualitative studies have shown that the solubility of BaHPO₄ in both hydrochloric acid and phosphoric acid solutions increases with higher acid concentration and temperature. The relationship between solubility and acid concentration has been observed to be nearly linear.

Data Presentation

Due to the limited availability of specific experimental data in publicly accessible literature, the following table presents the calculated theoretical molar solubility of BaHPO₄ at various pH values. These values are derived from the Ksp of BaHPO₄ and the acid dissociation constants (pKa) of phosphoric acid, illustrating the theoretical increase in solubility with decreasing pH.

pHTheoretical Molar Solubility of BaHPO₄ (mol/L)
8.05.88 x 10⁻⁴
7.08.50 x 10⁻⁴
6.02.05 x 10⁻³
5.06.25 x 10⁻³
4.01.96 x 10⁻²
3.06.18 x 10⁻²
2.00.196

Note: These are theoretical values calculated based on equilibrium constants and do not account for ionic strength effects or the formation of ion pairs, which can influence actual solubility.

Experimental Protocols

This section outlines a detailed methodology for the experimental determination of the solubility of BaHPO₄ in acidic solutions.

Materials and Apparatus
  • Materials:

    • This compound (BaHPO₄), high purity

    • Hydrochloric acid (HCl), analytical grade, various concentrations (e.g., 0.01 M, 0.1 M, 1 M)

    • Phosphoric acid (H₃PO₄), analytical grade, various concentrations

    • Deionized water

    • Standard solutions of Ba²⁺ and phosphate for calibration

  • Apparatus:

    • Constant temperature water bath or shaker

    • pH meter, calibrated

    • Analytical balance

    • Volumetric flasks and pipettes

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm pore size)

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for barium analysis

    • UV-Vis Spectrophotometer for phosphate analysis (using the molybdenum blue method)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of BaHPO₄ powder and add it to a series of volumetric flasks.

    • To each flask, add a specific concentration of the acidic solution (e.g., HCl or H₃PO₄) to the mark.

    • Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to equilibrate. The time to reach equilibrium should be determined empirically, but a minimum of 24-48 hours is recommended with continuous agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Measure the pH of the filtrate.

    • Dilute the filtered solution accurately with deionized water to a concentration range suitable for the analytical techniques to be used.

Analytical Methods
  • Determination of Barium Ion Concentration:

    • The concentration of Ba²⁺ in the diluted filtrate can be determined using ICP-OES or AAS.

    • Prepare a series of standard solutions of Ba²⁺ of known concentrations.

    • Generate a calibration curve by measuring the emission (ICP-OES) or absorbance (AAS) of the standards.

    • Measure the emission or absorbance of the diluted samples and determine the Ba²⁺ concentration from the calibration curve.

  • Determination of Total Phosphate Concentration:

    • The total phosphate concentration in the diluted filtrate can be determined spectrophotometrically using the molybdenum blue method.

    • In an acidic medium, phosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex.

    • This complex is then reduced (e.g., with ascorbic acid or stannous chloride) to form a stable blue-colored complex.

    • Prepare a series of standard phosphate solutions and develop the color in the same manner as the samples.

    • Measure the absorbance of the standards and the samples at the wavelength of maximum absorbance (typically around 880 nm).

    • Construct a calibration curve and determine the phosphate concentration in the samples.

Signaling Pathways and Logical Relationships

The following diagram illustrates the equilibrium processes involved in the dissolution of BaHPO₄ in an acidic solution.

BaHPO4_Solubility BaHPO4_solid BaHPO₄ (solid) Ba2_aq Ba²⁺ (aq) BaHPO4_solid->Ba2_aq Ksp HPO4_aq HPO₄²⁻ (aq) BaHPO4_solid->HPO4_aq Ksp H2PO4_aq H₂PO₄⁻ (aq) HPO4_aq->H2PO4_aq + H⁺ (pKa2) H3PO4_aq H₃PO₄ (aq) H2PO4_aq->H3PO4_aq + H⁺ (pKa1) H_ion H⁺

fundamental properties of Barium hydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Properties of Barium Hydrogen Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydrogen phosphate (BaHPO₄) is an inorganic salt that has garnered interest in various scientific and industrial fields. Its properties make it a valuable material in the production of specialty ceramics, phosphors, and flame retardants.[1][2] For professionals in drug development and biomaterials, understanding the fundamental characteristics of inorganic phosphates is crucial for the innovation of new materials, for instance, in the field of bone cements and biocompatible ceramics. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in materials science and biomaterial applications.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] There has been some confusion in literature regarding its chemical formula and CAS number. For clarity, this document focuses on This compound (BaHPO₄) , also known as dibasic barium phosphate, which corresponds to CAS Number 10048-98-3 .[1][3][4] This should not be confused with barium dihydrogen phosphate, Ba(H₂PO₄)₂, which has a different CAS number (13466-20-1).[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Chemical Formula BaHPO₄[6][3]
CAS Number 10048-98-3[1][6]
Molar Mass 233.31 g/mol [1][6]
Appearance White crystalline powder[1]
Density 4.16 - 4.295 g/cm³[1]
Melting Point 410 °C (decomposes)[1]
Solubility in Water Insoluble[1][2]
Solubility in Acids Soluble in dilute HCl and HNO₃[1]
Solubility Product (Ksp) pKsp: 6.49[1]
Crystal System Orthorhombic[7]

Crystal Structure

This compound crystallizes in the orthorhombic system. The structure consists of Ba²⁺ cations and HPO₄²⁻ anions.

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a common method for synthesizing BaHPO₄ powder.

4.1.1 Materials and Reagents

  • Barium chloride (BaCl₂) or Barium nitrate (B79036) (Ba(NO₃)₂)

  • Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄) or Sodium dihydrogen phosphate (NaH₂PO₄)

  • Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.

4.1.2 Step-by-Step Procedure

  • Prepare Reactant Solutions:

    • Prepare a solution of a soluble barium salt (e.g., 0.5 M BaCl₂).

    • Prepare a solution of a phosphate source (e.g., 0.5 M (NH₄)₂HPO₄).

  • Precipitation:

    • Place the barium salt solution in a beaker on a magnetic stirrer and begin stirring.

    • Slowly add the phosphate solution dropwise to the barium salt solution. A white precipitate of BaHPO₄ will form immediately.

    • Continuously monitor the pH of the mixture. Adjust the pH to a value between 7 and 9 using NH₄OH or NaOH to ensure the formation of the hydrogen phosphate species.

  • Aging the Precipitate:

    • After the addition is complete, continue stirring the suspension for a period of 2 to 24 hours at room temperature. This aging process allows for the crystal size and morphology to stabilize.

  • Isolation and Purification:

    • Separate the precipitate from the solution by filtration using a Büchner funnel.

    • Wash the collected precipitate several times with deionized water to remove any unreacted ions.

    • Finally, wash the precipitate with ethanol (B145695) to facilitate drying.

  • Drying:

    • Dry the purified BaHPO₄ powder in an oven at a temperature between 60-80 °C for 24 hours.

4.1.3 Workflow Diagram

G cluster_synthesis Synthesis of BaHPO4 prep_ba Prepare BaCl2 Solution precip Mix Solutions & Precipitate BaHPO4 prep_ba->precip prep_p Prepare (NH4)2HPO4 Solution prep_p->precip aging Age Precipitate (2-24h) precip->aging filter_wash Filter and Wash Precipitate aging->filter_wash dry Dry Precipitate (60-80°C) filter_wash->dry

Workflow for the precipitation synthesis of BaHPO₄.
Characterization Techniques

4.2.1 X-Ray Diffraction (XRD)

XRD is used to confirm the crystalline phase and purity of the synthesized BaHPO₄.

  • Sample Preparation: The dried BaHPO₄ powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Instrument Parameters (Typical):

    • Radiation: Cu Kα (λ = 1.5418 Å)

    • Voltage and Current: 40 kV and 30-40 mA

    • 2θ Scan Range: 10° to 80°

    • Scan Speed: 1-2°/min

    • Step Size: 0.02°

  • Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from the JCPDS-ICDD database to identify the BaHPO₄ phase and any potential impurities.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the sample.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the BaHPO₄ sample and potassium bromide (KBr) powder to remove any moisture.

    • Mix approximately 1-2 mg of the BaHPO₄ sample with 100-200 mg of KBr powder in an agate mortar.

    • Grind the mixture to a very fine powder.

    • Place the mixture in a pellet die and press it under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Expected Vibrational Modes for BaHPO₄:

    • ~2700 cm⁻¹ and ~2386 cm⁻¹: Strong bands corresponding to O-H stretching vibrations.[8]

    • ~1266 cm⁻¹: P-O-H in-plane deformation.[8]

    • ~940 cm⁻¹: P-O-H out-of-plane deformation.[8]

    • ~590 cm⁻¹ and ~525 cm⁻¹: Weak bands associated with O-P-O bending modes.[8]

4.2.3 Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of BaHPO₄.

  • Experimental Conditions (Typical):

    • Sample Mass: 5-10 mg in an alumina (B75360) or platinum crucible.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

    • Temperature Range: Room temperature to 1000 °C.

  • Expected Behavior: BaHPO₄ is anhydrous at room temperature and decomposes at temperatures above 370 °C in an endothermic process to form barium pyrophosphate (Ba₂P₂O₇) and water.[8] The decomposition is typically complete by 430 °C.[8]

4.2.4 Characterization Workflow Diagram

G cluster_char Characterization of BaHPO4 sample Synthesized BaHPO4 Powder xrd X-Ray Diffraction (XRD) sample->xrd Phase ID ftir FTIR Spectroscopy sample->ftir Functional Groups tga_dsc Thermal Analysis (TGA/DSC) sample->tga_dsc Thermal Stability

Workflow for the characterization of BaHPO₄.

Thermal Decomposition Pathway

The thermal decomposition of this compound follows a well-defined pathway.

G cluster_decomp Thermal Decomposition of BaHPO4 BaHPO4 2 BaHPO4(s) Ba2P2O7 Ba2P2O7(s) BaHPO4->Ba2P2O7 > 370°C H2O H2O(g) BaHPO4->H2O > 370°C

Thermal decomposition pathway of this compound.

Relevance to Drug Development and Biomaterials

While this compound does not have direct applications as an active pharmaceutical ingredient, its properties and those of related barium-containing ceramics are of interest in the broader field of drug development and biomaterials.

  • Biocompatibility: Studies on barium-containing calcium phosphate cements have indicated that they can be biocompatible and osteoconductive.[9][10][11] There is evidence that these materials do not cause significant inflammation or fibrous tissue formation when implanted.[9]

  • Bone Cements: Calcium phosphate cements are widely used in orthopedics for bone repair.[12][13][14][15] The incorporation of ions like barium can modify the properties of these cements, such as their radiopacity, setting times, and mechanical strength.[9][12] Barium sulfate (B86663) is a known radiopacifier used in some bone cement formulations.[9]

  • Piezoelectric Properties: Barium-containing ceramics, such as barium titanate, are known for their piezoelectric properties.[10][11] When combined with biocompatible phosphates like hydroxyapatite, these materials can create scaffolds that generate electrical stimulation under mechanical load, potentially promoting bone regeneration.[16]

The use of this compound specifically as a pharmaceutical excipient is not well-documented. However, the insolubility and thermal stability of such inorganic phosphates could theoretically make them suitable for certain formulation challenges, although extensive toxicological and compatibility studies would be required.

Conclusion

This compound is a well-characterized inorganic compound with established applications in material science. Its synthesis via precipitation is straightforward, and its properties can be reliably assessed using standard analytical techniques. For the drug development and biomaterials community, while not a direct therapeutic agent, the study of barium phosphates contributes to the broader understanding of how inorganic materials can be tailored for applications such as biocompatible ceramics and advanced bone cements. Further research into the biocompatibility and long-term stability of barium-doped phosphate materials will be crucial in determining their future role in medical applications.

References

Barium hydrogen phosphate chemical formula and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Barium Hydrogen Phosphate (B84403), detailing its chemical identity, physical and chemical properties, and synthesis methodologies. The information is intended to support research and development activities, particularly in material science and drug development.

Chemical Identity and Properties

Barium hydrogen phosphate is an inorganic compound with established applications in various industrial and research settings.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReferences
Chemical Formula BaHPO₄[1][2]
CAS Number 10048-98-3[1][3][4]
Molecular Weight 233.31 g/mol [1][5]
Appearance White powder[1][2][3][5]
Melting Point 410°C (decomposes)[1][4][5]
Solubility Insoluble in water; soluble in dilute HCl or HNO₃.[3][5]
Density 4.16 g/cm³[4][6]

This compound is also known by several synonyms, including dibasic barium phosphate and phosphoric acid, barium salt (1:1)[4][7]. It is classified as harmful if swallowed or inhaled[1].

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including chemical precipitation and gel diffusion.

2.1. Chemical Precipitation Method

A common laboratory-scale synthesis involves the reaction of a soluble barium salt with a phosphate source.

  • Reactants : Barium hydroxide (B78521) (Ba(OH)₂) and phosphoric acid (H₃PO₄)[8].

  • Procedure :

    • Dissolve barium hydroxide octahydrate in deionized water and heat the solution[8].

    • Add a solution of phosphoric acid dropwise to the heated barium hydroxide solution[8].

    • Heat the resulting mixture to allow for the precipitation of this compound[8].

    • Cool the mixture, filter the precipitate, and wash with deionized water until the washings are neutral[8].

    • Dry the resulting white solid under a vacuum[8].

2.2. Gel Diffusion Method

Single crystals of this compound can be grown using a gel diffusion technique.

  • Materials : Sodium metasilicate (B1246114), orthophosphoric acid, and barium chloride[9].

  • Procedure :

    • A gel is prepared using sodium metasilicate and orthophosphoric acid[9].

    • A solution of barium chloride is carefully added on top of the set gel[9].

    • This compound crystals form within the gel matrix through a slow diffusion and reaction process[9]. This method allows for the growth of good quality single crystals[9].

2.3. Bio-Inspired Synthesis

Nanoparticles of barium phosphates have been synthesized using microorganisms.

  • Method : The bacterium B. subtilis is used to produce alkaline phosphatase, which hydrolyzes a phosphate monoester to generate phosphate ions[10].

  • Procedure :

    • A solution of a substrate is mixed with a culture of B. subtilis and allowed to stand[10].

    • The mixture is centrifuged, and the pH of the supernatant is adjusted[10].

    • Barium chloride is added to the pH-adjusted solution, leading to the precipitation of barium phosphate nanoparticles[10]. The particle size can be influenced by the pH of the solution[10].

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the chemical precipitation synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation and Purification cluster_product Final Product BaOH2 Barium Hydroxide Solution Mixing Mixing and Heating BaOH2->Mixing H3PO4 Phosphoric Acid Solution H3PO4->Mixing Filtration Filtration Mixing->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Barium Hydrogen Phosphate (BaHPO4) Drying->Product

References

A Spectroscopic Investigation of Barium Hydrogen Phosphate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Barium Hydrogen Phosphate (B84403) (BaHPO₄), with a specific focus on Infrared (IR) and Raman spectroscopy. This document details the vibrational characteristics of the compound, outlines the experimental protocols for its analysis, and presents the spectroscopic data in a clear, comparative format.

Introduction to Barium Hydrogen Phosphate

This compound (BaHPO₄) is an inorganic compound of interest in various fields, including materials science and potentially as a component in pharmaceutical formulations. A thorough understanding of its structural and vibrational properties is crucial for its characterization and quality control. Infrared and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations and crystal structure of a material.

Experimental Protocols

The following sections describe the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the preparation of BaHPO₄ is through a precipitation reaction. One established method involves the reaction of barium hydroxide (B78521) with phosphoric acid.

Protocol:

  • Dissolve a stoichiometric amount of Barium Hydroxide (Ba(OH)₂) in deionized water.

  • Separately, prepare a dilute solution of orthophosphoric acid (H₃PO₄).

  • Slowly add the phosphoric acid solution to the barium hydroxide solution with constant stirring.

  • The white precipitate of this compound (BaHPO₄) that forms is then filtered, washed with deionized water to remove any unreacted precursors, and dried at a controlled temperature.

Another documented synthesis involves the reaction of barium chloride (BaCl₂) with ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) in an aqueous solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy of BaHPO₄ is typically performed using the Fourier Transform Infrared (FTIR) technique.

Protocol:

  • Sample Preparation: A small amount of the dried BaHPO₄ powder (approximately 1-2 mg) is intimately mixed with about 200 mg of spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

Protocol:

  • Sample Preparation: A small amount of the BaHPO₄ powder is placed on a microscope slide or in a capillary tube.

  • Instrumentation: The sample is positioned in a Raman microscope. The spectrum is excited using a monochromatic laser source (e.g., a 532 nm or 785 nm laser). The scattered light is collected and directed to a spectrometer.

  • Data Acquisition: The Raman spectrum is recorded over a relevant spectral range, typically from 100 to 3500 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Spectroscopic Data and Interpretation

The vibrational spectra of BaHPO₄ are characterized by the vibrational modes of the HPO₄²⁻ anion. The presence of the hydrogen atom and the crystal lattice environment influences the symmetry and energy of these modes.

Vibrational Modes of the HPO₄²⁻ Ion

The primary vibrational modes of the HPO₄²⁻ ion include:

  • O-H stretching (νOH): Associated with the hydrogen atom of the phosphate group.

  • P-O-H in-plane bending (δPOH): The bending motion of the P-O-H group within its plane.

  • P-O-H out-of-plane bending (γPOH): The bending motion of the P-O-H group out of its plane.

  • P-O stretching (νPO): Stretching vibrations of the phosphorus-oxygen bonds.

  • O-P-O bending (δOPO): Bending vibrations of the O-P-O linkages.

Tabulated Spectroscopic Data

The following table summarizes the key vibrational bands observed in the IR and Raman spectra of this compound.

Vibrational ModeIR Peak Position (cm⁻¹)Raman Peak Position (cm⁻¹)Assignment
ν(OH)~2850, ~2450Not typically observedO-H stretching in HPO₄²⁻
δ(POH)~1295~1290P-O-H in-plane bending
νₐ(PO₃)~1128, ~1070~1080, ~1025Asymmetric stretching of PO₃ group
νₛ(PO₃)~1015~990Symmetric stretching of PO₃ group
γ(POH)~860~855P-O-H out-of-plane bending
ν(P-OH)~940~935P-(OH) stretching
δₐ(OPO) and δₛ(OPO) (ν₄ region)~580, ~533~575, ~525O-P-O bending modes
ν₂ region~410~415O-P-O bending modes
External ModesBelow 400~207, ~145, ~105Lattice vibrations and Ba-O modes[1]

Note: Peak positions can vary slightly depending on the crystalline form and experimental conditions.

Workflow of Spectroscopic Analysis

The logical flow of analyzing this compound using spectroscopic methods is illustrated in the diagram below. This workflow encompasses sample preparation, data acquisition, and spectral interpretation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_ir IR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of BaHPO4 (e.g., Precipitation) Drying Drying of Sample Synthesis->Drying Grinding Grinding to Fine Powder Drying->Grinding KBr_Pellet KBr Pellet Preparation Grinding->KBr_Pellet Sample_Mounting Sample Mounting (Slide or Capillary) Grinding->Sample_Mounting FTIR_Acquisition FTIR Data Acquisition (4000-400 cm-1) KBr_Pellet->FTIR_Acquisition IR_Spectrum IR Spectrum FTIR_Acquisition->IR_Spectrum Raman_Acquisition Raman Data Acquisition (3500-100 cm-1) Sample_Mounting->Raman_Acquisition Raman_Spectrum Raman Spectrum Raman_Acquisition->Raman_Spectrum Peak_Assignment Peak Assignment and Vibrational Mode Analysis IR_Spectrum->Peak_Assignment Raman_Spectrum->Peak_Assignment Structural_Characterization Structural Characterization Peak_Assignment->Structural_Characterization

Caption: Workflow for the spectroscopic analysis of BaHPO₄.

Conclusion

Infrared and Raman spectroscopy are indispensable tools for the characterization of this compound. This guide provides the foundational knowledge for researchers, scientists, and professionals in drug development to effectively utilize these techniques for material identification, structural elucidation, and quality assessment of BaHPO₄. The provided experimental protocols and tabulated spectral data serve as a valuable reference for the interpretation of vibrational spectra.

References

A Comparative Analysis of Orthorhombic and Triclinic Barium Hydrogen Phosphate Polymorphs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the orthorhombic and triclinic polymorphic forms of barium hydrogen phosphate (B84403). The document outlines the crystallographic, thermal, and spectroscopic differences between these two forms, supported by detailed experimental protocols for their synthesis and characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in materials science, crystallography, and pharmaceutical development where precise control over crystalline forms is paramount.

Introduction to Barium Hydrogen Phosphate Polymorphism

This compound, a compound with significance in various fields including ceramics and biomaterials, exhibits polymorphism, existing in different crystal structures with the same chemical composition. The two primary forms discussed herein are the orthorhombic and triclinic systems. It is important to note that the literature often refers to the orthorhombic form as BaHPO₄ and the triclinic form as Ba(H₂PO₄)₂. This guide will address both nomenclatures while focusing on the structural and property differences arising from their distinct crystal lattices. Understanding the unique characteristics of each polymorph is crucial for controlling material properties and ensuring reproducibility in research and industrial applications.

Quantitative Data Summary

The fundamental differences between the orthorhombic and triclinic forms of this compound are captured in their crystallographic, thermal, and spectroscopic data. The following tables provide a structured summary of these quantitative parameters for easy comparison.

Table 1: Crystallographic Data
ParameterOrthorhombic BaHPO₄Triclinic Ba(H₂PO₄)₂
Crystal System Orthorhombic[1][2]Triclinic[3]
Space Group Pnma (No. 62)[2] or Pmn2₁ (No. 31)[1]P-1[3]
a (Å) 5.71[1]6.9917(5)[3]
b (Å) 7.05[1]7.1929(5)[3]
c (Å) 4.61[1]7.9667(9)[3]
α (°) 90104.517(8)[3]
β (°) 9095.918(7)[3]
γ (°) 90109.459(6)[3]
Volume (ų) 185.6358.5
Z 2[1]2[3]
Calculated Density (g/cm³) 4.15[1]Not explicitly stated
Table 2: Thermal Analysis Data
ParameterOrthorhombic BaHPO₄Triclinic Ba(H₂PO₄)₂
Decomposition Onset (°C) ~370[2]Data not available
Decomposition Product Barium pyrophosphate (Ba₂P₂O₇)[2]Data not available
Weight Loss (%) 7.9[2]Data not available
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Key Vibrational Modes in cm⁻¹)
Vibrational ModeOrthorhombic BaHPO₄Triclinic Ba(H₂PO₄)₂
O-H Stretching ~2700, ~2386[2]Data not available
P-O-H In-plane Deformation ~1266[2]Data not available
P-O-H Out-of-plane Deformation ~940[2]Data not available
O-P-O Bending ~590, ~525[2]Data not available

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of the distinct polymorphic forms of this compound.

Synthesis of Orthorhombic BaHPO₄ (Gel Diffusion Method)[2]
  • Gel Preparation: A gel of sodium metasilicate (B1246114) with a density of 1.03 is prepared. The pH of the gel is adjusted to 6.

  • Reactant Addition: Orthophosphoric acid is incorporated into the silica (B1680970) hydrogel.

  • Crystal Growth: A 0.5 M solution of barium chloride is carefully layered on top of the gel. The setup is left undisturbed at ambient temperature to allow for the controlled diffusion of the barium chloride solution into the gel, leading to the growth of orthorhombic BaHPO₄ crystals.

  • Crystal Harvesting: After a suitable growth period, the crystals are harvested from the gel, washed with deionized water, and dried.

Synthesis of Triclinic Ba(H₂PO₄)₂ (Slow Evaporation Method)[3]
  • Reactant Preparation: A dilute solution of orthophosphoric acid (85%) is prepared.

  • Neutralization: Stoichiometric amounts of barium carbonate (BaCO₃) are slowly added to the phosphoric acid solution until neutralization is achieved.

  • Crystal Growth: The resulting solution is allowed to slowly evaporate at room temperature.

  • Crystal Harvesting: High-quality single crystals of triclinic Ba(H₂PO₄)₂ in a parallelepiped shape are formed and can be recovered for analysis.

X-ray Diffraction (XRD)
  • Sample Preparation: A finely ground powder of the this compound sample is prepared.

  • Instrumentation: A powder X-ray diffractometer with CuKα radiation (λ = 1.5406 Å) is typically used.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: The resulting diffractogram is analyzed to determine the peak positions and intensities. These are then compared with standard diffraction patterns from crystallographic databases (e.g., JCPDS) to identify the crystalline phase and determine the unit cell parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the sample (approximately 1-2 mg) is intimately mixed with dry potassium bromide (KBr) (approximately 200 mg). The mixture is then pressed into a transparent pellet.

  • Instrumentation: A FTIR spectrometer is used for analysis.

  • Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule and to probe the local environment of the phosphate and hydroxyl groups, which can differ between polymorphs.

Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA)
  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is used.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow (DSC) are recorded as a function of temperature.

  • Data Analysis: The TGA curve provides information about the thermal stability and decomposition temperatures of the material. The DTA/DSC curve indicates whether the thermal events are endothermic or exothermic.

Visualization of Methodologies and Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis pathways and a general experimental workflow for the characterization of this compound polymorphs.

Synthesis_Pathways cluster_orthorhombic Orthorhombic BaHPO₄ Synthesis cluster_triclinic Triclinic Ba(H₂PO₄)₂ Synthesis Sodium Metasilicate Gel (pH 6) Sodium Metasilicate Gel (pH 6) Gel Diffusion Gel Diffusion Sodium Metasilicate Gel (pH 6)->Gel Diffusion Orthophosphoric Acid Orthophosphoric Acid Orthophosphoric Acid->Gel Diffusion Barium Chloride Solution (0.5M) Barium Chloride Solution (0.5M) Barium Chloride Solution (0.5M)->Gel Diffusion Orthorhombic Crystals Orthorhombic Crystals Gel Diffusion->Orthorhombic Crystals Orthophosphoric Acid (85%) Orthophosphoric Acid (85%) Neutralization Neutralization Orthophosphoric Acid (85%)->Neutralization Barium Carbonate Barium Carbonate Barium Carbonate->Neutralization Slow Evaporation Slow Evaporation Neutralization->Slow Evaporation Triclinic Crystals Triclinic Crystals Slow Evaporation->Triclinic Crystals Experimental_Workflow Synthesized this compound Synthesized this compound X-ray Diffraction (XRD) X-ray Diffraction (XRD) Synthesized this compound->X-ray Diffraction (XRD) FTIR Spectroscopy FTIR Spectroscopy Synthesized this compound->FTIR Spectroscopy Thermal Analysis (TGA/DTA) Thermal Analysis (TGA/DTA) Synthesized this compound->Thermal Analysis (TGA/DTA) Crystallographic Data Crystallographic Data X-ray Diffraction (XRD)->Crystallographic Data Vibrational Modes Vibrational Modes FTIR Spectroscopy->Vibrational Modes Thermal Stability & Decomposition Thermal Stability & Decomposition Thermal Analysis (TGA/DTA)->Thermal Stability & Decomposition Polymorph Identification Polymorph Identification Crystallographic Data->Polymorph Identification Vibrational Modes->Polymorph Identification Thermal Stability & Decomposition->Polymorph Identification

References

An In-depth Technical Guide on the Magnetic Susceptibility of BaHPO₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the magnetic susceptibility of Barium Hydrogen Phosphate (B84403) (BaHPO₄). A comprehensive review of available scientific literature reveals a notable absence of specific experimental studies on the magnetic properties of this compound. BaHPO₄ is primarily investigated for its role in biomineralization and as a precursor to hydroxyapatite, rather than for its magnetic characteristics. Theoretical considerations, based on the electronic structure of its constituent ions (Ba²⁺, H⁺, and PO₄³⁻), strongly indicate that BaHPO₄ is a diamagnetic material. This guide provides a theoretical framework for its expected magnetic behavior and outlines a generalized experimental protocol for the measurement of magnetic susceptibility in powder samples, which would be applicable to BaHPO₄. This information is intended to serve as a foundational resource for researchers who may need to characterize the magnetic properties of this or similar materials.

Theoretical Background: Expected Magnetic Properties of BaHPO₄

Magnetic susceptibility (χ) is a dimensionless proportionality constant that indicates the degree of magnetization of a material in response to an applied magnetic field.[1] Materials are broadly classified based on their magnetic susceptibility as diamagnetic (χ < 0), paramagnetic (χ > 0), or ferromagnetic (χ >> 0).[1]

The magnetic properties of a material are determined by the electronic configuration of its constituent atoms and ions.[2] In the case of Barium Hydrogen Phosphate (BaHPO₄), the compound is formed from:

  • Barium ion (Ba²⁺): The electron configuration of a neutral Barium atom is [Xe] 6s². The Ba²⁺ ion has lost its two valence electrons, resulting in a stable, closed-shell configuration identical to Xenon.

  • Hydrogen Phosphate ion (HPO₄²⁻): In the phosphate ion (PO₄³⁻), phosphorus and oxygen atoms have paired electrons in their valence shells. The addition of a proton (H⁺) to form HPO₄²⁻ does not introduce any unpaired electrons.

Since all constituent ions in the BaHPO₄ formula unit possess paired electrons and lack partially filled electron shells, the material does not have permanent atomic magnetic moments.[2] Therefore, BaHPO₄ is expected to exhibit diamagnetism.[1][2]

Diamagnetism is a fundamental property of all matter, arising from the orbital motion of electrons.[1] When a diamagnetic substance is placed in an external magnetic field, it creates an induced magnetic field in the direction opposite to the applied field, leading to a weak repulsion.[1] The magnetic susceptibility of diamagnetic materials is typically on the order of -10⁻⁵ to -10⁻⁶.[3]

Quantitative Data Summary

As of the date of this publication, no specific experimental data for the magnetic susceptibility of BaHPO₄ has been found in the peer-reviewed scientific literature. Consequently, a quantitative data table cannot be provided. Researchers requiring this specific value would need to perform direct experimental measurements.

Experimental Protocols for Magnetic Susceptibility Measurement

While no protocols specific to BaHPO₄ are available, the magnetic susceptibility of a solid, powdered sample can be accurately determined using several established techniques. The choice of method often depends on the required sensitivity, sample amount, and available equipment. Common methods include the use of a Gouy balance, Faraday balance, Vibrating Sample Magnetometer (VSM), or a Superconducting Quantum Interference Device (SQUID) magnetometer.[4][5][6][7]

Below is a generalized protocol for determining the magnetic susceptibility of a diamagnetic powder like BaHPO₄ using the Gouy balance method, a classic and accessible technique.[8][9][10]

General Protocol: Gouy Balance Method

The Gouy balance measures the apparent change in the mass of a sample when it is subjected to a magnetic field.[10] A long, cylindrical sample is suspended from a balance so that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field.[9][11] The force experienced by the sample is proportional to its magnetic susceptibility.[8] For diamagnetic substances, this force results in an apparent decrease in weight as the sample is repelled by the field.[9]

Apparatus:

  • Gouy Balance (or a sensitive analytical balance).

  • Electromagnet with a power supply.

  • Gouy sample tube (a flat-bottomed cylindrical tube).

  • Analytical balance (for initial mass measurements).

  • Gaussmeter (for magnetic field strength measurement).

  • Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄).[8]

Procedure:

  • System Calibration:

    • Measure the weight of the empty Gouy tube first without the magnetic field (W_empty,off) and then with the magnetic field applied (W_empty,on).[8]

    • Fill the tube to a calibrated mark with a standard calibrant of known mass and susceptibility.

    • Weigh the filled tube with the field off (W_cal,off) and on (W_cal,on).[8]

    • These measurements are used to determine the constants of the apparatus.[8]

  • Sample Preparation:

    • Ensure the BaHPO₄ sample is a fine, dry powder to allow for uniform packing into the Gouy tube.[10]

    • Accurately weigh the empty Gouy tube.

    • Pack the BaHPO₄ powder into the tube up to the same calibrated mark used for the calibrant, ensuring consistent packing density.

    • Weigh the filled tube to determine the precise mass of the BaHPO₄ sample.

  • Measurement:

    • Suspend the sample tube from the balance, ensuring its position is identical to the calibration step (one end in the center of the magnetic field, the other outside).[8]

    • Measure the weight of the sample-filled tube without the magnetic field (W_sample,off).[12]

    • Turn on the electromagnet to the desired field strength and allow it to stabilize.

    • Measure the apparent weight of the sample-filled tube with the magnetic field on (W_sample,on).[12]

  • Calculation:

    • The change in mass (Δm) for the sample is calculated as Δm = W_sample,on - W_sample,off.[12]

    • The magnetic susceptibility is then calculated using the forces experienced by the sample and the calibrant. The specific formula will depend on the calibration method used, but it relates the change in weight to the magnetic field strength, sample mass, and volume.[9][12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the generalized experimental protocol for measuring magnetic susceptibility using a Gouy Balance.

G cluster_prep Preparation cluster_cal Calibration cluster_meas Measurement cluster_calc Analysis prep_sample Prepare fine BaHPO4 powder weigh_empty Weigh empty Gouy tube prep_sample->weigh_empty pack_sample Pack powder into tube to mark weigh_empty->pack_sample weigh_full Weigh filled tube (determine sample mass) pack_sample->weigh_full suspend_sample Suspend sample tube in balance weigh_full->suspend_sample measure_empty Weigh empty tube (Field ON/OFF) calc_const Calculate apparatus constants measure_empty->calc_const measure_cal Weigh calibrant-filled tube (Field ON/OFF) measure_cal->calc_const calc_chi Calculate Magnetic Susceptibility (χ) calc_const->calc_chi measure_off Measure weight (Field OFF) suspend_sample->measure_off measure_on Apply magnetic field Measure weight (Field ON) measure_off->measure_on calc_delta_m Calculate apparent mass change (Δm) measure_on->calc_delta_m calc_delta_m->calc_chi report Report Results calc_chi->report

Caption: Workflow for Magnetic Susceptibility Measurement by Gouy Balance.

References

Barium Hydrogen Phosphate: A Versatile Precursor for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Barium hydrogen phosphate (B84403) (BaHPO₄) is emerging as a significant precursor material in the synthesis of a wide array of advanced functional materials. Its versatility stems from its composition, providing a source of both barium and phosphate ions, which are integral components in various specialty ceramics, phosphors, and potentially, next-generation biomaterials. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of materials derived from BaHPO₄, with a focus on experimental protocols and potential applications in biomedical fields.

Synthesis of Barium Hydrogen Phosphate (BaHPO₄) Precursor

The quality and characteristics of the final synthesized material are highly dependent on the properties of the initial BaHPO₄ precursor. Several methods have been employed for the synthesis of BaHPO₄, with chemical precipitation and gel-growth being the most common.

Chemical Precipitation Method

This method allows for the production of BaHPO₄ nanoparticles and is favored for its simplicity and scalability. The morphology and particle size of the resulting powder can be controlled by adjusting reaction parameters such as pH and temperature.

Experimental Protocol: Chemical Precipitation of BaHPO₄ Nanoparticles

  • Precursor Preparation:

    • Prepare a 0.5 M solution of barium chloride (BaCl₂) in deionized water.

    • Prepare a 0.3 M solution of di-ammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.

  • Precipitation:

    • Heat the BaCl₂ solution to 60°C with continuous stirring.

    • Slowly add the (NH₄)₂HPO₄ solution dropwise to the heated BaCl₂ solution.

    • Maintain the temperature at 60°C and continue stirring for 2 hours to ensure a complete reaction.

    • Monitor and adjust the pH of the solution to a desired level (e.g., pH 7-9) using ammonium (B1175870) hydroxide (B78521) (NH₄OH) to influence particle size and morphology.

  • Washing and Drying:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the precipitate multiple times with deionized water to remove any unreacted ions. Centrifugation can be used to facilitate the washing process.

    • Dry the washed precipitate in an oven at 80°C for 12 hours to obtain a fine white powder of BaHPO₄.

Gel Growth Method

The gel growth method is particularly useful for obtaining larger, high-quality single crystals of BaHPO₄, which are essential for studying its intrinsic physical properties.

Experimental Protocol: Gel Growth of BaHPO₄ Crystals

  • Gel Preparation:

    • Prepare a sodium metasilicate (B1246114) (Na₂SiO₃) solution with a specific gravity of 1.04 in a beaker.

    • Add 1 M orthophosphoric acid (H₃PO₄) dropwise to the sodium metasilicate solution with constant stirring until the desired pH (e.g., pH 7.0) is reached.

    • Pour the resulting solution into test tubes and allow it to set into a firm gel for 48-72 hours.

  • Crystal Growth:

    • Once the gel has set, carefully pour a 1 M solution of barium chloride (BaCl₂) over the gel surface.

    • Seal the test tubes and leave them undisturbed at room temperature.

    • Over several days to weeks, BaCl₂ will diffuse into the gel and react with the phosphoric acid to form BaHPO₄ crystals within the gel matrix.

  • Harvesting:

    • Carefully break the test tubes and gently extract the grown crystals from the gel.

    • Wash the crystals with deionized water to remove any adhering gel.

Applications of BaHPO₄ as a Precursor in Material Synthesis

This compound serves as a foundational material for the synthesis of various advanced materials with diverse applications.

Phosphor Materials

BaHPO₄ is a key precursor in the manufacturing of luminescent materials. The purity and crystalline structure of the initial BaHPO₄ directly impact the brightness and stability of the final phosphor.

Example Application: Synthesis of Sm³⁺-doped Ba₃(PO₄)₂ Phosphor

Experimental Protocol (Adapted): Solid-State Synthesis of Phosphors

  • Mixing: Stoichiometrically mix BaHPO₄ powder with a suitable barium source (e.g., BaCO₃) and the dopant precursor (e.g., Sm₂O₃). The exact ratios will depend on the desired final composition.

  • Grinding: Thoroughly grind the mixture in an agate mortar to ensure homogeneity.

  • Calcination: Transfer the mixture to an alumina (B75360) crucible and calcine at a high temperature (e.g., 1000-1200°C) in a muffle furnace for several hours. The temperature and duration will influence the crystallinity and luminescent properties of the phosphor.

  • Cooling and Characterization: Allow the crucible to cool down to room temperature. The resulting phosphor powder can then be characterized for its structural and luminescent properties.

Bioceramics and Bone Regeneration

Calcium phosphate-based bioceramics are widely used for bone repair and regeneration due to their chemical similarity to the mineral component of bone. While research on barium-containing bioceramics is less extensive, the constituent ions of BaHPO₄ (barium and phosphate) are known to influence cellular processes relevant to bone formation. Barium ions have been shown to affect osteoblast proliferation and differentiation, potentially through interaction with calcium-sensing receptors and ion channels.[1][2] Phosphate ions are integral to bone mineralization and can act as signaling molecules.[3]

Logical Workflow for Bioceramic Synthesis from BaHPO₄

Caption: Workflow for bioceramic development from a BaHPO₄ precursor.

Experimental Protocol (Adapted): Hydrothermal Synthesis of Biphasic Calcium/Barium Phosphate Bioceramics

This protocol is adapted from methods used for calcium phosphate synthesis and can be modified to incorporate barium from a BaHPO₄ precursor.

  • Precursor Slurry:

    • Disperse BaHPO₄ powder in deionized water.

    • Add a calcium source, such as calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O), to the slurry. The Ca/Ba ratio can be adjusted to tailor the final composition.

    • Adjust the pH of the slurry to a basic level (e.g., pH 10-11) using ammonium hydroxide.

  • Hydrothermal Treatment:

    • Transfer the slurry to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 150-200°C and maintain this temperature for 12-24 hours.

    • Allow the autoclave to cool to room temperature naturally.

  • Product Recovery:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and ethanol.

    • Dry the final bioceramic powder in an oven at 80°C.

Potential for Drug Delivery Systems

The development of nanoparticles for drug delivery is a rapidly growing field.[4][5] Phosphate-based nanoparticles, in particular, have shown promise due to their biocompatibility and pH-responsive behavior.[6] While specific research on BaHPO₄-based drug delivery systems is limited, the principles of nanoparticle synthesis and drug loading can be logically extended. The porous nature of synthesized barium phosphate composites could allow for the encapsulation and controlled release of therapeutic agents.[7]

Logical Workflow for Developing a BaHPO₄-Based Drug Delivery System

cluster_0 Synthesis and Loading cluster_1 Characterization and Application BaHPO4 BaHPO4 Precursor Synthesis Nanoparticle Synthesis (e.g., Precipitation) BaHPO4->Synthesis DrugLoading Drug Loading (e.g., Incubation) Synthesis->DrugLoading Characterization Characterization (Size, Drug Loading Efficiency) DrugLoading->Characterization Release In Vitro Drug Release Study Characterization->Release CellularUptake Cellular Uptake and Efficacy Studies Release->CellularUptake

Caption: Development and evaluation of a BaHPO₄-based drug delivery system.

Quantitative Data on BaHPO₄ and Derived Materials

The following tables summarize available quantitative data for this compound and related materials. It is important to note that data for materials directly synthesized from a BaHPO₄ precursor for all applications is not yet widely available in the literature.

Table 1: Physicochemical Properties of BaHPO₄

PropertyValueReference
Chemical FormulaBaHPO₄[8]
Crystal SystemOrthorhombic[9]
Density (g/cm³)4.295[8]
Decomposition Temp.> 370°C[8]
Magnetic SusceptibilityDiamagnetic[8]

Table 2: Characterization of Barium Phosphate Nanoparticles

Synthesis Parameter (pH)Average Crystallite Size (nm)Particle MorphologyReference
748.56Irregular Flakes[9]
836.60Irregular Flakes[9]
931.89Irregular Flakes[9]
1033.27Irregular Flakes[9]
1134.79Irregular Flakes[9]

Cellular Signaling Pathways Influenced by Barium and Phosphate-Based Biomaterials

The interaction of biomaterials with cells is crucial for their success in biomedical applications. Barium and phosphate ions, the constituents of BaHPO₄, can influence cellular signaling pathways involved in bone regeneration.

Barium Ions: Barium ions have been shown to enter osteoblast-like cells through L-type voltage-gated calcium channels.[1] This influx of divalent cations can potentially modulate intracellular calcium signaling, which is a critical second messenger in numerous cellular processes, including proliferation, differentiation, and apoptosis.

Phosphate-Based Biomaterials: Calcium phosphate ceramics are known to influence the behavior of bone cells. The dissolution of these materials releases calcium and phosphate ions, which can affect the expression of osteogenic genes such as collagen type I (Col-I), alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), osteocalcin (B1147995) (OCN), and Runx2.[3] Furthermore, these materials can modulate the activity of key signaling pathways involved in osteogenesis, such as the Bone Morphogenetic Protein (BMP) pathway.[10] While specific studies on BaHPO₄-derived bioceramics are needed, it is plausible that they would exert similar effects, with the added influence of barium ions.

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for the interaction of a barium-containing phosphate-based bioceramic with an osteoblast.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Bioceramic Barium-Phosphate Bioceramic Ba_ion Ba²⁺ Bioceramic->Ba_ion dissolution P_ion PO₄³⁻ Bioceramic->P_ion dissolution Ca_channel L-type Ca²⁺ Channel Ba_ion->Ca_channel BMP_receptor BMP Receptor P_ion->BMP_receptor indirect influence Ca_signaling Ca²⁺ Signaling Ca_channel->Ca_signaling activation SMAD SMAD Pathway BMP_receptor->SMAD activation Gene_expression Osteogenic Gene Expression (Col-I, ALP, OPN, OCN, Runx2) Ca_signaling->Gene_expression modulation SMAD->Gene_expression upregulation

Caption: Proposed signaling in osteoblasts by Ba-Phosphate bioceramics.

Conclusion and Future Perspectives

This compound is a promising and versatile precursor for the synthesis of a variety of functional materials. While its application in phosphors and specialty ceramics is more established, its potential in the biomedical field, particularly in bioceramics and drug delivery, warrants further investigation. The ability to synthesize BaHPO₄ in various forms, from nanoparticles to single crystals, provides a foundation for creating materials with tailored properties.

Future research should focus on:

  • Developing and optimizing protocols for the synthesis of bioceramics and drug delivery systems specifically from BaHPO₄ precursors.

  • Conducting comprehensive in vitro and in vivo studies to evaluate the biocompatibility, bioactivity, and potential toxicity of barium-containing biomaterials.

  • Elucidating the specific cellular and molecular mechanisms by which barium-phosphate materials interact with biological systems.

  • Exploring the full potential of BaHPO₄-derived materials in targeted drug delivery, including loading and release kinetics of various therapeutic agents.

By addressing these research gaps, the full potential of this compound as a precursor for novel advanced materials can be realized, paving the way for innovations in materials science, medicine, and drug development.

References

Methodological & Application

Application Note: Growth of Barium Hydrogen Phosphate (BaHPO₄) Single Crystals Using the Gel Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium Hydrogen Phosphate (B84403) (BaHPO₄) is an inorganic compound of significant interest due to its notable ferroelectric and piezoelectric properties.[1] As a specialty chemical, it serves as a crucial component in various advanced applications. The synthesis of high-quality single crystals of BaHPO₄ is essential for characterizing its properties and exploring its full potential. The gel growth technique is a simple, inexpensive, and versatile method for growing high-quality single crystals of sparingly soluble substances at ambient temperatures.[1][2] This method allows for controlled diffusion of reactants, leading to the formation of well-defined crystals with fewer defects compared to those grown at high temperatures.

Key Applications

Barium Hydrogen Phosphate crystals and powders are integral to several fields of research and development:

  • Advanced Materials Science: BaHPO₄ is used as a precursor in the synthesis of phosphors, which are essential for advanced optical technologies and light-emitting materials.[3][4]

  • Safety and Compliance: It acts as a key ingredient in fireproofing compositions and advanced flame retardants, enhancing the fire resistance of polymers, coatings, and textiles.[3][4]

  • Specialty Electronics and Ceramics: The compound's unique properties are leveraged in the manufacturing of specialty ceramics and electronic components.[3]

  • Biomaterials Research: As part of the alkaline earth phosphates family, BaHPO₄ is studied for potential applications in bioceramics and for its ionic conductivity.[5]

Protocol: Single Diffusion Gel Growth of BaHPO₄ Crystals

This protocol details the single diffusion method for growing this compound (BaHPO₄) single crystals in a silica (B1680970) hydrogel. The process involves the controlled diffusion of a barium chloride solution into a silica gel containing orthophosphoric acid.

Optimized Growth Parameters

Successful crystal growth depends on precise control over several parameters. The following table summarizes the optimal conditions established for the growth of good quality BaHPO₄ crystals.[1]

ParameterOptimal ValueNotes
Gel Medium Silica HydrogelPrepared from Sodium Metasilicate (B1246114) (Na₂SiO₃) and Orthophosphoric Acid (H₃PO₄).[1]
Gel Density 1.03 g/cm³Gel specific gravity in the range of 1.03–1.06 g/cm³ yields good results.[1][2]
Gel pH 6.0The pH of the gel is a critical factor in controlling nucleation and crystal morphology.[1]
Outer Reactant (Supernatant) 0.5 M Barium Chloride (BaCl₂)This solution is poured over the set gel.[1]
Growth Temperature Ambient TemperatureThe method avoids the need for high-temperature equipment.[1]
Resulting Crystal Size Up to 5 x 4 x 2 mmHigh-quality, well-faceted crystals can be obtained.[1]
Materials and Equipment
  • Chemicals (Analytical Reagent Grade):

    • Sodium Metasilicate (Na₂SiO₃)

    • Orthophosphoric Acid (H₃PO₄)

    • Barium Chloride (BaCl₂)

    • Doubly Distilled Water

  • Equipment:

    • Glass test tubes (e.g., 15 cm length, 2.5 cm diameter)

    • Beakers and graduated cylinders

    • Pipettes

    • pH meter

    • Cotton plugs

Experimental Workflow Diagram

G prep_sol 1. Prepare Reactant Solutions - Sodium Metasilicate (Stock) - Orthophosphoric Acid - Barium Chloride (0.5 M) mix_gel 2. Prepare and Set Gel - Mix Sodium Metasilicate and  Orthophosphoric Acid in test tube. - Adjust pH to 6.0. prep_sol->mix_gel age_gel 3. Gel Aging - Allow gel to set undisturbed. - Age for 48 hours. mix_gel->age_gel add_super 4. Add Supernatant - Carefully pour 0.5 M BaCl₂ solution  on top of the set gel. age_gel->add_super growth 5. Crystal Growth - Seal tubes with cotton plugs. - Keep at ambient temperature. - Allow diffusion and reaction to occur  (several weeks). add_super->growth harvest 6. Harvest Crystals - Carefully extract crystals from gel. - Wash with distilled water. growth->harvest char 7. Characterization - XRD, FTIR, TG/DTA, etc. harvest->char

Caption: Experimental workflow for the gel growth of BaHPO₄ single crystals.

Step-by-Step Procedure

Step 1: Preparation of Solutions

  • Sodium Metasilicate (SMS) Stock Solution: Prepare a stock solution of sodium metasilicate (also known as water glass) by dissolving it in doubly distilled water. Allow any sediment to settle over a few days, then filter the clear supernatant for use.

  • Orthophosphoric Acid Solution: Prepare a solution of orthophosphoric acid of the desired concentration.

  • Barium Chloride Solution: Prepare a 0.5 M solution of Barium Chloride (BaCl₂).[1]

Step 2: Gel Preparation and Setting

  • Take a specific volume of the sodium metasilicate stock solution in a beaker.

  • Slowly add the orthophosphoric acid solution while stirring continuously until a pH of 6 is achieved.[1] The mixture is the sol.

  • Transfer the sol into clean test tubes to the desired height.

  • Cover the test tubes and leave them undisturbed at room temperature to allow the sol to set into a hydrogel. This may take 24-48 hours.

Step 3: Gel Aging

  • Once the gel has set, allow it to age for approximately two days. Aging the gel helps to ensure a more uniform pore structure, which can lead to the growth of fewer, but larger and higher quality, crystals.[2]

Step 4: Addition of Supernatant Reactant

  • After aging, carefully and slowly pour the 0.5 M BaCl₂ solution on top of the set gel using a pipette, ensuring the gel surface is not disturbed.[1]

  • Plug the mouth of the test tubes with cotton to prevent contamination and rapid evaporation.

Step 5: Crystal Growth and Observation

  • Keep the test tubes in a vibration-free location at a constant ambient temperature.

  • The Ba²⁺ ions from the supernatant will slowly diffuse into the gel and react with the HPO₄²⁻ ions present from the orthophosphoric acid.

  • Nucleation is expected to be observed below the gel-solution interface after several hours or days.[6]

  • The growth process to obtain crystals of a reasonable size may take several weeks to a couple of months.[6]

Step 6: Harvesting and Cleaning

  • Once the crystals have grown to the desired size, carefully remove them from the test tube.

  • Gently break the gel and extract the crystals.

  • Wash the harvested crystals thoroughly with doubly distilled water to remove any adhering gel or unreacted solutes.

  • Dry the crystals on a filter paper at room temperature.

Characterization of Gel-Grown BaHPO₄ Crystals

The grown crystals should be subjected to various characterization techniques to confirm their composition, structure, and purity.[1]

PropertyCharacterization TechniqueTypical Findings for Gel-Grown BaHPO₄
Chemical Composition Chemical Analysis, Atomic Absorption SpectroscopyConfirms the presence and concentration of Ba²⁺ and PO₄³⁻ ions, corresponding to BaHPO₄.[1]
Crystallinity/Structure X-Ray Diffraction (XRD)Powder XRD pattern confirms the crystalline nature of the sample.[1]
Functional Groups Infrared (IR) SpectroscopyThe IR spectrum is used to identify the characteristic vibrational modes of the phosphate group.[1]
Thermal Stability Thermogravimetric (TG) and Differential Thermal Analysis (DTA)BaHPO₄ is anhydrous at room temperature and decomposes at temperatures above 370°C in an endothermic process.[1]
Physical Properties Density Measurement, Magnetic SusceptibilityThe average density is found to be ~4.295 g/cm³. The material is diamagnetic.[1]

References

Application Notes and Protocols for Hydrothermal Synthesis of Barium Hydrogen Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Barium Hydrogen Phosphate (B84403) (BaHPO₄) nanoparticles, with a focus on their relevance in biomedical and pharmaceutical research. A detailed, representative protocol for their synthesis via a hydrothermal method is also presented.

I. Application Notes

Barium hydrogen phosphate (BaHPO₄) nanoparticles are of growing interest in materials science and biomedicine. Their unique properties, including biocompatibility and thermal stability, make them promising candidates for a variety of applications, from drug delivery to bioimaging.

Key Properties and Characteristics

BaHPO₄ nanoparticles are inorganic compounds that can be synthesized with controlled size and morphology. They are generally characterized as white, crystalline powders. Key characteristics relevant to biomedical applications include:

  • Biocompatibility: Phosphate-based ceramics are known for their good biocompatibility, making them suitable for in-vivo applications.

  • Thermal Stability: BaHPO₄ nanoparticles exhibit notable thermal stability, which is advantageous for sterilization and various formulation processes. They are known to be anhydrous at room temperature and decompose at temperatures above 370°C.[1]

  • High Purity: The synthesis methods allow for the production of high-purity nanoparticles, which is a critical requirement for pharmaceutical and biomedical applications.

Applications in Drug Development and Biomedical Research

While research is ongoing, the properties of BaHPO₄ and similar phosphate nanoparticles suggest their potential in several areas of drug development:

  • Drug Delivery Systems: The high surface area and potential for surface functionalization of these nanoparticles make them suitable as carriers for therapeutic agents.[2][3][4] They can be engineered to control the release of drugs, targeting specific sites within the body.[2][3]

  • Bioimaging: Barium-containing compounds are known for their radiopacity. Barium sulfate, for instance, is a common contrast agent. This suggests the potential for BaHPO₄ nanoparticles to be developed as contrast agents for X-ray imaging and other imaging modalities.

  • Bone Tissue Engineering: As phosphate-based materials, they share chemical similarities with the mineral component of bone, suggesting potential applications in bone regeneration and as coatings for orthopedic implants.

  • Antimicrobial Agents: Nanoparticles, in general, are being explored for their antimicrobial properties due to their high surface-area-to-volume ratio, which can enhance their interaction with microbial membranes.[4][5]

Characterization Techniques

To ensure the quality and desired properties of synthesized BaHPO₄ nanoparticles, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): To confirm the crystalline phase and determine the crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and functional groups present in the material.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and decomposition profile.[6][7]

II. Data Presentation

The following tables summarize quantitative data from a bio-inspired synthesis method for barium phosphate nanoparticles, which provides insights into the material's properties.

Table 1: Crystallite Size of Barium Phosphate Nanoparticles at Different pH Values

pHAverage Crystallite Size (nm)
748.56
836.60
931.89
1033.27
1134.79

(Data sourced from a bio-inspired synthesis method, which may differ from hydrothermal synthesis results)[6][7]

Table 2: Morphological Characteristics of Barium Phosphate Nanoparticles

ParameterDescription
MorphologyIrregular flakes
Size Range (TEM)20-100 nm

(Data sourced from a bio-inspired synthesis method)[6][7]

III. Experimental Protocols

While a specific, detailed hydrothermal protocol for the direct synthesis of BaHPO₄ nanoparticles is not widely documented, a representative protocol can be designed based on the principles of hydrothermal synthesis for other phosphate nanomaterials. The following protocol is a generalized procedure. Researchers should optimize the parameters for their specific requirements.

Representative Protocol for Hydrothermal Synthesis of BaHPO₄ Nanoparticles

Objective: To synthesize this compound (BaHPO₄) nanoparticles using a hydrothermal method.

Materials:

  • Barium Chloride dihydrate (BaCl₂·2H₂O)

  • Disodium hydrogen phosphate (Na₂HPO₄) or another suitable phosphate precursor

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Drying oven

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M aqueous solution of Barium Chloride dihydrate (BaCl₂·2H₂O).

    • Prepare a 0.5 M aqueous solution of Disodium hydrogen phosphate (Na₂HPO₄).

  • Reaction Mixture:

    • In a beaker, slowly add the BaCl₂ solution to the Na₂HPO₄ solution under constant stirring.

    • Adjust the pH of the resulting suspension to a desired value (e.g., pH 6-8) using dilute HCl or NaOH.[1]

  • Hydrothermal Treatment:

    • Transfer the suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 150-200°C.

    • Maintain the temperature for 12-24 hours.

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the white precipitate.

    • Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts. Centrifugation can be used to facilitate the washing process.

  • Drying and Final Product:

    • Dry the washed precipitate in an oven at 60-80°C for several hours until a fine white powder is obtained.

    • Gently grind the dried powder using a mortar and pestle to obtain homogenous BaHPO₄ nanoparticles.

IV. Visualizations

Experimental Workflow for Hydrothermal Synthesis

Hydrothermal_Synthesis_Workflow start Start precursors Prepare Precursor Solutions (BaCl₂ and Na₂HPO₄) start->precursors mixing Mix Precursors & Adjust pH precursors->mixing autoclave Transfer to Autoclave mixing->autoclave heating Hydrothermal Reaction (150-200°C, 12-24h) autoclave->heating cooling Cool to Room Temperature heating->cooling washing Wash with DI Water & Ethanol (Centrifugation) cooling->washing drying Dry in Oven (60-80°C) washing->drying product BaHPO₄ Nanoparticles drying->product

Caption: Workflow for the hydrothermal synthesis of BaHPO₄ nanoparticles.

Logical Relationship of Characterization

Characterization_Workflow synthesis Synthesized BaHPO₄ Nanoparticles xrd XRD (Phase & Crystallite Size) synthesis->xrd sem_tem SEM / TEM (Morphology & Particle Size) synthesis->sem_tem ftir FTIR (Chemical Bonds) synthesis->ftir tga_dsc TGA / DSC (Thermal Stability) synthesis->tga_dsc properties Material Properties xrd->properties sem_tem->properties ftir->properties tga_dsc->properties

Caption: Characterization flow for synthesized BaHPO₄ nanoparticles.

References

Application Notes and Protocols for the Chemical Precipitation of Barium Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium hydrogen phosphate (B84403) (BaHPO₄) is an inorganic compound with applications in various fields, including the production of specialty glasses, bioceramics, and as a precursor for other barium-containing materials. The synthesis of BaHPO₄ via chemical precipitation is a common and effective method that allows for the control of particle size, morphology, and purity. This document provides detailed protocols for the chemical precipitation of BaHPO₄, summarizing the key reaction parameters and offering a step-by-step guide for researchers, scientists, and professionals in drug development.

Data Presentation: Synthesis Parameters for Barium Hydrogen Phosphate

The following table summarizes various reported methods for the chemical precipitation of this compound, providing a comparative overview of the reaction conditions.

Barium Source Phosphate Source Additional Reagents Temperature (°C) pH Reaction Time Reference
BaCO₃H₃PO₄NaOHRoom Temperature9.030 minutes[1]
BaCl₂H₃PO₄Sodium Metasilicate (gel)Ambient6Not Specified[2]
Ba(OH)₂H₃PO₄NH₃·H₂ORoom TemperatureNot Specified3 hours[1]
BaCl₂·2H₂OH₃PO₄C₆H₁₅N, NaCl180Not Specified5 days[1]
Ba(OH)₂H₃PO₄None100Not Specified2 days[1]
BaCl₂NaH₂PO₄Poly(ethylene glycol) acrylate-co-poly(methacrylic acid)Room TemperatureNot Specified1 day[1]
BaCl₂ (0.5 M)Orthophosphoric AcidSodium Metasilicate (gel)Ambient6Not Specified[2]
Substrate SolutionBacillus subtilisNot Applicable30 ± 27 - 1124 hours[3]

Experimental Protocol: Chemical Precipitation of this compound

This protocol details a common laboratory-scale method for the synthesis of this compound via the reaction of a soluble barium salt with a phosphate source.

Materials:

  • Barium Chloride (BaCl₂)

  • Disodium Hydrogen Phosphate (Na₂HPO₄)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of Barium Chloride (BaCl₂) by dissolving the appropriate amount in deionized water.

    • Prepare a 0.5 M solution of Disodium Hydrogen Phosphate (Na₂HPO₄) by dissolving the appropriate amount in deionized water.

  • Precipitation Reaction:

    • Place a beaker containing the BaCl₂ solution on a magnetic stirrer.

    • Slowly add the Na₂HPO₄ solution dropwise to the BaCl₂ solution while stirring continuously.

    • A white precipitate of this compound (BaHPO₄) will form immediately.

    • Monitor and adjust the pH of the solution to a desired value (e.g., pH 7) using dilute HCl or NaOH. The pH can influence the particle size and morphology of the precipitate.[3]

  • Aging the Precipitate:

    • Continue stirring the suspension for a set period (e.g., 2 hours) at room temperature to allow the precipitate to age and for the particle size distribution to become more uniform.

  • Isolation and Washing of the Precipitate:

    • Separate the BaHPO₄ precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted ions and byproducts.

    • Perform a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying:

    • Carefully transfer the filtered precipitate to a watch glass or drying dish.

    • Dry the precipitate in an oven at a temperature of 80-100 °C until a constant weight is achieved.

  • Characterization (Optional):

    • The dried BaHPO₄ powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) to observe particle morphology, and Thermogravimetric Analysis (TGA) to determine thermal stability.

Mandatory Visualizations

Experimental Workflow for this compound Precipitation

G cluster_prep Reactant Preparation cluster_reaction Precipitation cluster_processing Product Isolation cluster_analysis Characterization prep_BaCl2 Prepare BaCl₂ Solution mix Mix Solutions with Stirring prep_BaCl2->mix prep_Na2HPO4 Prepare Na₂HPO₄ Solution prep_Na2HPO4->mix adjust_pH Adjust pH mix->adjust_pH age Age Precipitate adjust_pH->age filter_wash Filter and Wash age->filter_wash dry Dry Precipitate filter_wash->dry characterize Analyze Product (XRD, SEM) dry->characterize

Caption: Workflow for the chemical precipitation of this compound.

Signaling Pathway: Ionic Reaction

G Ba Ba²⁺ BaHPO4 BaHPO₄ (s) Ba->BaHPO4 HPO4 HPO₄²⁻ HPO4->BaHPO4

Caption: Ionic reaction pathway for BaHPO₄ precipitation.

References

Application Notes and Protocols: Barium Hydrogen Phosphate as a Precursor for Phosphor Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Barium hydrogen phosphate (B84403) (BaHPO₄) is a key inorganic compound that serves as a versatile precursor in the synthesis of various phosphor materials.[1][2] Its purity and chemical properties are critical in determining the luminescent characteristics of the final phosphor product, such as color, brightness, and longevity.[1] This document provides detailed application notes and experimental protocols for the synthesis of BaHPO₄ and its subsequent use in the preparation of doped phosphor materials.

I. Synthesis of Barium Hydrogen Phosphate (BaHPO₄) Precursor

Two primary methods for the synthesis of BaHPO₄ are detailed below: a direct chemical precipitation method and a bio-inspired synthesis route.

A. Protocol 1: Direct Chemical Precipitation of BaHPO₄

This protocol describes the synthesis of BaHPO₄ crystals via a direct reaction between a barium salt and phosphoric acid.

Materials:

  • Barium carbonate (BaCO₃) (98% purity)

  • Orthophosphoric acid (H₃PO₄) (85%)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Evaporation dish

  • Filtration apparatus

Procedure:

  • Slowly add 0.98 g (10 mmol) of dilute H₃PO₄ (85%) to a stoichiometric amount of 0.20 g (2 mmol) of Barium carbonate (BaCO₃) in a beaker with continuous stirring.[3]

  • Continue stirring until the reaction ceases and a clear solution is obtained.

  • Transfer the resulting solution to an evaporation dish.

  • Allow the solution to slowly evaporate at room temperature.

  • Recover the clear, parallelepiped-shaped single crystals of BaHPO₄ by filtration.[3]

B. Protocol 2: Bio-Inspired Synthesis of BaHPO₄ Nanoparticles

This method utilizes microorganisms to control the synthesis of BaHPO₄ nanoparticles.

Materials:

  • Bacillus subtilis culture

  • Substrate solution (e.g., phosphate monoester), 1.25 mol/L

  • Deionized water

Equipment:

  • Incubator oven

  • Centrifuge

  • pH meter

Procedure:

  • Inject 8 mL of a 1.25 mol/L substrate solution into 100 mL of a B. subtilis culture.

  • Allow the mixed solution to stand under static conditions for 24 hours at 30 ± 2°C in an incubator.[4]

  • After 24 hours, centrifuge the mixed solution to obtain the supernatant.

  • Adjust the pH of the supernatant to the desired value (e.g., 7, 8, 9, 10, or 11) to precipitate BaHPO₄ nanoparticles.[4]

  • Collect the precipitated nanoparticles by centrifugation and wash with deionized water.

Data Presentation: Influence of pH on BaHPO₄ Nanoparticle Crystallite Size

The pH of the precipitation solution in the bio-inspired synthesis method has a significant impact on the average crystallite size of the resulting BaHPO₄ nanoparticles.[4]

pHAverage Crystallite Size (nm)
748.56
836.60
931.89
1033.27
1134.79

Data sourced from a bio-inspired synthesis study.[4]

Experimental Workflow: Synthesis of BaHPO₄

cluster_0 Protocol 1: Direct Chemical Precipitation cluster_1 Protocol 2: Bio-Inspired Synthesis BaCO3 BaCO3 Mix Mix BaCO3->Mix H3PO4 H3PO4 H3PO4->Mix Evaporate Evaporate Mix->Evaporate Crystals Crystals Evaporate->Crystals Culture Culture Incubate Incubate Culture->Incubate Substrate Substrate Substrate->Incubate Centrifuge Centrifuge Incubate->Centrifuge Adjust_pH Adjust_pH Centrifuge->Adjust_pH Nanoparticles Nanoparticles Adjust_pH->Nanoparticles

Caption: Workflow for BaHPO₄ Synthesis Methods.

II. Synthesis of Phosphor Materials from BaHPO₄ Precursor

BaHPO₄ is a common starting material for producing doped phosphors, typically through high-temperature solid-state reactions or combustion synthesis.

A. Protocol 3: Solid-State Reaction Synthesis of Doped Phosphors

This protocol describes a general method for synthesizing rare-earth-doped phosphors.

Materials:

  • This compound (BaHPO₄)

  • Dopant source (e.g., Tb₂O₃, Eu₂O₃, Dy₂O₃)

  • Flux (optional, e.g., Li₂CO₃)

  • Other host material components (e.g., Li₂CO₃, BaCO₃, (NH₄)₂HPO₄ as needed for specific phosphor compositions like LiBaPO₄)

Equipment:

  • Mortar and pestle or ball mill

  • Alumina (B75360) crucible

  • High-temperature tube furnace

Procedure:

  • Weigh stoichiometric amounts of BaHPO₄, the dopant source, and any other host material components.

  • Thoroughly mix the raw materials using a mortar and pestle or a ball mill to ensure a homogeneous mixture.

  • Transfer the mixture to an alumina crucible.

  • Place the crucible in a tube furnace and heat to a high temperature (e.g., 950-1200°C) for a specified duration (e.g., 1-4 hours) in a controlled atmosphere (e.g., air, N₂/H₂). The exact temperature and time will depend on the specific phosphor being synthesized.

  • After firing, allow the furnace to cool down to room temperature.

  • Gently grind the resulting sintered product into a fine powder.

B. Protocol 4: Combustion Synthesis of Doped Phosphors

Combustion synthesis is a time-saving method for producing fine phosphor powders.

Materials:

  • Barium nitrate (B79036) (Ba(NO₃)₂) (as a source of Barium)

  • Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) (as a source of phosphate)

  • Lithium nitrate (LiNO₃) (if preparing LiBaPO₄)

  • Dopant nitrate (e.g., Tb(NO₃)₃)

  • Urea (B33335) (CO(NH₂)₂) as fuel

Equipment:

  • Beaker

  • Hot plate or muffle furnace

  • Pestle and mortar

Procedure:

  • Dissolve stoichiometric amounts of the metal nitrates (barium, lithium, dopant) and ammonium dihydrogen phosphate in a minimal amount of deionized water in a beaker.

  • Add urea to the solution. The amount of urea is calculated based on the total oxidizing and reducing valencies of the components.

  • Heat the solution on a hot plate or in a preheated muffle furnace (e.g., 500°C).

  • The solution will undergo dehydration, followed by decomposition with the evolution of a large volume of gases, and finally, a self-sustaining combustion reaction.

  • The resulting voluminous, foamy powder is the as-synthesized phosphor.

  • The powder may be further annealed at a higher temperature (e.g., 950°C) to improve crystallinity.[5]

Data Presentation: Luminescence Properties of Doped Phosphors

The concentration of the dopant ion significantly affects the luminescence properties of the phosphor.

Table: Decay Lifetimes of BaWO₄:xDy³⁺ Phosphors

Dopant Concentration (x)Decay Lifetime (τ) in μs
0.0113.693
0.0310.799
0.059.514

Data for BaWO₄:xDy³⁺ synthesized via solid-state reaction, demonstrating concentration quenching.[6]

Table: Thermoluminescence Peaks for LiBaPO₄:Tb³⁺

Peak NumberTemperature (°C)
1204.54
2251.21

Data for LiBaPO₄:Tb³⁺ synthesized via combustion synthesis.[5][7]

Experimental Workflow: Phosphor Synthesis from BaHPO₄

cluster_0 Protocol 3: Solid-State Reaction cluster_1 Protocol 4: Combustion Synthesis BaHPO4 BaHPO4 Mix_Grind Mix_Grind BaHPO4->Mix_Grind Dissolve_Reactants Dissolve_Reactants BaHPO4->Dissolve_Reactants Dopant Dopant Dopant->Mix_Grind Dopant->Dissolve_Reactants High_Temp_Fire High_Temp_Fire Mix_Grind->High_Temp_Fire Cool_Grind Cool_Grind High_Temp_Fire->Cool_Grind Phosphor_Powder_SSR Phosphor_Powder_SSR Cool_Grind->Phosphor_Powder_SSR Add_Fuel Add_Fuel Dissolve_Reactants->Add_Fuel Heat_Combust Heat_Combust Add_Fuel->Heat_Combust Anneal Anneal Heat_Combust->Anneal Phosphor_Powder_CS Phosphor_Powder_CS Anneal->Phosphor_Powder_CS

Caption: Workflow for Phosphor Synthesis.

III. Applications and Logical Relationships

This compound is a crucial intermediate in the production of a wide array of phosphor materials with diverse applications.

Logical Relationship: BaHPO₄ as a Precursor

cluster_applications Phosphor Applications cluster_phosphors Doped Phosphor Materials BaHPO4 Barium Hydrogen Phosphate (BaHPO4) RE_Doped Rare-Earth Doped Phosphates (e.g., Eu³⁺, Tb³⁺, Sm³⁺) BaHPO4->RE_Doped Tungstate Tungstate Phosphates (e.g., BaWO₄:Dy³⁺) BaHPO4->Tungstate Borophosphate Borophosphate Phosphors BaHPO4->Borophosphate LEDs White LEDs Displays Display Technologies Dosimetry Thermoluminescence Dosimetry Bio_Imaging Bio-labeling RE_Doped->LEDs RE_Doped->Displays RE_Doped->Dosimetry Tungstate->LEDs Borophosphate->Displays Borophosphate->Bio_Imaging

Caption: BaHPO₄ as a Precursor for Phosphors.

This compound is a fundamentally important precursor for the synthesis of a variety of phosphor materials. The choice of synthesis method for BaHPO₄ itself, as well as the subsequent phosphor production technique, allows for the tuning of particle size, crystallinity, and ultimately, the luminescent properties of the final material. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in the field of materials science and phosphor development.

References

Application Notes and Protocols for the Preparation of Europium-Doped Barium Hydrogen Phosphate Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium-doped Barium Hydrogen Phosphate (B84403) (BaHPO₄:Eu) phosphors are emerging as promising luminescent materials with potential applications in solid-state lighting, bio-imaging, and sensing. The incorporation of europium ions (Eu²⁺ or Eu³⁺) into the Barium Hydrogen Phosphate host lattice imparts tunable photoluminescent properties, typically resulting in blue to red emissions depending on the oxidation state and local environment of the europium dopant. The excellent thermal and chemical stability of the phosphate host makes these phosphors suitable for a variety of demanding applications.

This document provides detailed protocols for the synthesis of Europium-doped this compound phosphors via the solid-state reaction method. It also includes a summary of their key photoluminescent properties and characterization techniques to guide researchers in the successful preparation and evaluation of these materials.

Data Presentation

Table 1: Precursor Materials and Stoichiometric Calculations for Ba₁₋ₓEuₓHPO₄ Synthesis
Molar Fraction of Eu (x)BaCO₃ (mol)(NH₄)₂HPO₄ (mol)Eu₂O₃ (mol)
0.010.991.000.005
0.020.981.000.010
0.030.971.000.015
0.050.951.000.025
0.100.901.000.050
Table 2: Photoluminescence Properties of a Related Europium-Doped Barium Phosphate Phosphor (LiBaPO₄:Eu³⁺)[1]
Dopant Concentration (mol%)Excitation Wavelength (nm)Major Emission Peaks (nm)
0.1 - 2.0393596, 615

Experimental Protocols

Synthesis of Ba₁₋ₓEuₓHPO₄ Phosphors via Solid-State Reaction

This protocol is adapted from the high-temperature solid-phase synthesis of other barium phosphate compounds.[1][2]

1.1. Materials and Reagents:

  • Barium Carbonate (BaCO₃) - 99.9% purity

  • Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) - 99.9% purity

  • Europium(III) Oxide (Eu₂O₃) - 99.99% purity

  • Ethanol (B145695) (for grinding)

  • Alumina (B75360) crucibles

  • Tube furnace with atmospheric control

  • Agate mortar and pestle

1.2. Detailed Synthesis Protocol:

  • Stoichiometric Calculation: Calculate the required molar ratios of the precursors based on the desired doping concentration of Europium (x) in Ba₁₋ₓEuₓHPO₄. Refer to Table 1 for examples.

  • Weighing and Mixing: Accurately weigh the calculated amounts of BaCO₃, (NH₄)₂HPO₄, and Eu₂O₃.

  • Grinding: Transfer the weighed powders to an agate mortar. Add a small amount of ethanol to facilitate wet grinding. Grind the mixture for at least 30 minutes to ensure a homogeneous precursor powder.

  • Drying: Transfer the ground powder to a watch glass and dry in an oven at 80°C for 1-2 hours to evaporate the ethanol.

  • First Calcination: Place the dried powder in an alumina crucible and transfer it to a muffle furnace. Heat the sample to 400°C at a rate of 5°C/min and hold for 2 hours. This step helps in the initial decomposition of the precursors.

  • Intermediate Grinding: After the first calcination, allow the sample to cool down to room temperature. Grind the powder again for 15-20 minutes to break up any agglomerates.

  • Second Calcination: Return the powder to the alumina crucible and place it back in the muffle furnace. Heat the sample to a temperature between 800°C and 950°C at a rate of 5°C/min and hold for 4-6 hours. The optimal temperature may need to be determined experimentally to achieve the desired phase and crystallinity.[1]

  • Cooling and Final Grinding: Allow the furnace to cool down naturally to room temperature. The resulting product is the BaHPO₄:Eu phosphor powder. A final gentle grinding may be necessary to obtain a fine powder.

Characterization of BaHPO₄:Eu Phosphors

2.1. X-ray Diffraction (XRD) Analysis:

  • Purpose: To identify the crystal structure and phase purity of the synthesized phosphor.

  • Method:

    • Prepare a powder sample of the synthesized BaHPO₄:Eu.

    • Mount the sample on a zero-background sample holder.

    • Collect the XRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan over a 2θ range of 10-80° with a step size of 0.02°.

    • Compare the obtained diffraction pattern with standard JCPDS files for BaHPO₄ to confirm the phase.

2.2. Photoluminescence (PL) Spectroscopy:

  • Purpose: To determine the excitation and emission properties of the phosphor.

  • Method:

    • Place a small amount of the BaHPO₄:Eu powder in a solid sample holder of a fluorescence spectrophotometer.

    • To measure the emission spectrum, set the excitation wavelength to the value where the phosphor shows maximum absorption (e.g., 393 nm for Eu³⁺) and scan the emission monochromator over a suitable wavelength range (e.g., 400-700 nm).[3]

    • To measure the excitation spectrum, set the emission monochromator to the wavelength of the most intense emission peak and scan the excitation monochromator over a relevant wavelength range (e.g., 200-450 nm).

2.3. Scanning Electron Microscopy (SEM):

  • Purpose: To analyze the morphology, particle size, and microstructure of the phosphor particles.

  • Method:

    • Mount a small amount of the phosphor powder onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or carbon to make it conductive.

    • Image the sample using a scanning electron microscope at various magnifications.

Mandatory Visualizations

Synthesis_Workflow Synthesis Workflow for BaHPO4:Eu Phosphors cluster_preparation Precursor Preparation cluster_synthesis Synthesis cluster_product Final Product calc Stoichiometric Calculation weigh Weighing calc->weigh mix Mixing & Grinding weigh->mix dry Drying (80°C) mix->dry calc1 First Calcination (400°C) dry->calc1 grind2 Intermediate Grinding calc1->grind2 calc2 Second Calcination (800-950°C) grind2->calc2 cool Cooling calc2->cool final_grind Final Grinding cool->final_grind phosphor BaHPO4:Eu Phosphor Powder final_grind->phosphor

Caption: Synthesis Workflow for BaHPO₄:Eu Phosphors.

Characterization_Workflow Characterization Workflow for BaHPO4:Eu Phosphors cluster_analysis Analytical Techniques cluster_results Obtained Data start Synthesized BaHPO4:Eu Phosphor xrd XRD Analysis start->xrd pl Photoluminescence Spectroscopy start->pl sem Scanning Electron Microscopy start->sem xrd_data Crystal Structure & Phase Purity xrd->xrd_data pl_data Excitation & Emission Spectra pl->pl_data sem_data Morphology & Particle Size sem->sem_data

References

Application Notes and Protocols for Barium Hydrogen Phosphate (BaHPO₄) in Ceramic Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Barium Hydrogen Phosphate (B84403) (BaHPO₄) in ceramic manufacturing. The information is targeted toward professionals in research and development seeking to explore advanced ceramic formulations.

Introduction

Barium hydrogen phosphate (BaHPO₄) is a versatile inorganic compound that serves as a precursor and a functional component in the manufacturing of various specialty ceramics.[1][2] Upon thermal decomposition, BaHPO₄ transforms into barium pyrophosphate (Ba₂P₂Oⅇ), a material recognized for its promising dielectric properties.[1][3][4] This characteristic makes BaHPO₄ a valuable ingredient in the formulation of dielectric ceramics, specialty glazes, and chemically bonded phosphate ceramics (CBPCs).

Key Applications in Ceramic Manufacturing

The primary applications of BaHPO₄ in ceramics stem from its thermal decomposition products and the influence of barium oxide (BaO) on the ceramic matrix.

Precursor for Dielectric Ceramics

BaHPO₄ is a precursor for the in-situ formation of barium pyrophosphate (Ba₂P₂Oⅇ) during the ceramic firing process. Barium pyrophosphate and related compounds are investigated for their potential in high-frequency dielectric applications due to their moderate dielectric constant (εr), high-quality factor (Q×f), and stable temperature coefficient of resonant frequency (τf).[3] Doping with barium has been shown to significantly increase the relative dielectric permittivity of ceramic materials.[5]

Fluxing Agent and Modifier in Ceramic Glazes

In ceramic glazes, barium compounds, including the BaO formed from the decomposition of BaHPO₄, act as a fluxing agent.[6] Fluxes are essential for lowering the melting point of the primary glass-forming constituents, such as silica (B1680970) and alumina (B75360). The introduction of BaO into a glaze formulation can influence its melting behavior, surface tension, and final aesthetic properties like gloss and color.

Component in Chemically Bonded Phosphate Ceramics (CBPCs)

Barium ions can be incorporated into the matrix of chemically bonded phosphate ceramics to enhance their mechanical properties and radiation shielding capabilities.[7][8] The addition of barium has been shown to have a positive influence on the compressive strength of these materials.[7] CBPCs are formed through an acid-base reaction at ambient temperatures and are known for their rapid setting, high early strength, and thermal insulation properties.[7][9][10]

Quantitative Data on the Effects of Barium in Ceramics

The following tables summarize the quantitative effects of barium-containing compounds on the properties of various ceramic materials.

Table 1: Dielectric Properties of Barium Pyrophosphate-Related Materials [3]

MaterialDielectric Constant (εr)Quality Factor (Q×f) (GHz)Temperature Coefficient of Resonant Frequency (τf) (ppm/°C)
BaZnP₂Oⅇ8.2356,170-28.7
BaZn₀.₉₈Mg₀.₀₂P₂Oⅇ8.2184,760-21.9

Table 2: Effect of Barium Incorporation on the Mechanical Properties of Chemically Bonded Phosphate Ceramics [7]

Barium Concentration in SolutionBulk Density (g/cm³)Tensile Bending Strength (MPa)Compressive Strength (MPa)
0%1.854.515.0
10%1.885.018.0
20%1.905.520.0

Table 3: Example of a Ceramic Glaze Formulation Containing Barium Oxide [6]

ComponentWeight Percentage (%)
SiO₂49.4
Al₂O₃14.6
CaO5.4
MgO1.8
BaO 8.3
ZnO4.3
K₂O4.0
Na₂O1.7
ZrO₂10.3
Fe₂O₃0.1
TiO₂0.1

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of BaHPO₄ in ceramic manufacturing.

Protocol for Synthesis of Barium Pyrophosphate (Ba₂P₂Oⅇ) Dielectric Ceramic via Solid-State Reaction using BaHPO₄

This protocol outlines the synthesis of Ba₂P₂Oⅇ ceramic from BaHPO₄, which serves as the precursor.

Materials:

  • This compound (BaHPO₄) powder (99%+ purity)

  • Deionized water

  • Polyvinyl alcohol (PVA) binder solution (2 wt%)

  • Alumina crucibles

  • Zirconia milling media

  • Hydraulic press

  • High-temperature furnace

Procedure:

  • Calcination of Precursor:

    • Place the BaHPO₄ powder in an alumina crucible.

    • Heat the powder in a furnace at a rate of 5°C/min to 900°C and hold for 4 hours to ensure complete thermal decomposition to Ba₂P₂Oⅇ.

    • The reaction is: 2BaHPO₄(s) → Ba₂P₂Oⅇ(s) + H₂O(g)

    • Allow the furnace to cool down to room temperature and collect the calcined Ba₂P₂Oⅇ powder.

  • Milling and Granulation:

    • Place the calcined Ba₂P₂Oⅇ powder in a milling jar with zirconia milling media and deionized water.

    • Ball mill for 24 hours to achieve a fine, homogeneous particle size.

    • Dry the milled powder at 120°C for 12 hours.

    • Add the PVA binder solution to the dried powder and mix thoroughly to form a granulated powder suitable for pressing.

  • Pressing:

    • Press the granulated powder in a steel die using a hydraulic press at 200 MPa to form green pellets (typically 10-15 mm in diameter and 1-2 mm in thickness).

  • Sintering:

    • Place the green pellets on an alumina plate.

    • Heat the pellets in the furnace at a rate of 3°C/min to 600°C and hold for 1 hour to burn out the PVA binder.

    • Increase the temperature at a rate of 5°C/min to the desired sintering temperature (e.g., 1100-1300°C) and hold for 4 hours.

    • Cool the furnace down to room temperature.

  • Characterization:

    • Characterize the sintered pellets for their phase purity (XRD), microstructure (SEM), density (Archimedes method), and dielectric properties using an impedance analyzer.

Protocol for Preparation of a Ceramic Glaze Incorporating BaHPO₄

This protocol describes the preparation of a ceramic glaze using BaHPO₄ as a source of BaO.

Materials:

  • This compound (BaHPO₄)

  • Silica (SiO₂)

  • Alumina (Al₂O₃)

  • Kaolin

  • Feldspar (source of K₂O and Na₂O)

  • Calcium carbonate (CaCO₃)

  • Magnesium carbonate (MgCO₃)

  • Zinc oxide (ZnO)

  • Zirconium silicate (B1173343) (ZrSiO₄)

  • Deionized water

  • Ball mill

  • Sieves (e.g., 100 mesh)

  • Glaze hydrometer

  • Ceramic test tiles

Procedure:

  • Glaze Formulation:

    • Calculate the batch recipe for the desired glaze composition (refer to Table 3 for an example). Note that BaHPO₄ will decompose to BaO and P₂O₅. The P₂O₅ will also become part of the glass network. The amount of BaHPO₄ should be calculated to yield the target BaO percentage.

  • Weighing and Mixing:

    • Accurately weigh all the raw materials.

    • Place the weighed materials and deionized water into a ball mill. A typical starting ratio is 100g of dry material to 80-100mL of water.

  • Milling:

    • Mill the mixture for a specified time (e.g., 4-8 hours) until the desired particle size and homogeneity are achieved.

  • Sieving and Adjustment:

    • Pass the milled glaze slurry through a sieve (e.g., 100 mesh) to remove any large particles or agglomerates.

    • Measure the specific gravity of the glaze slurry using a hydrometer and adjust with water to achieve the desired consistency for application (e.g., dipping, spraying, or brushing).

  • Application and Firing:

    • Apply the glaze to ceramic test tiles.

    • Allow the glazed tiles to dry completely.

    • Fire the tiles in a kiln according to a predetermined firing schedule appropriate for the glaze and ceramic body.

  • Evaluation:

    • After firing, evaluate the glaze for surface quality, gloss, color, and any defects.

Visualizations

The following diagrams illustrate key processes and relationships in the application of BaHPO₄ in ceramics.

Thermal_Decomposition_of_BaHPO4 BaHPO4 Barium Hydrogen Phosphate (BaHPO₄) Heat Heat (>400°C) BaHPO4->Heat Ba2P2O7 Barium Pyrophosphate (Ba₂P₂O₇) Heat->Ba2P2O7 H2O Water (H₂O) Heat->H2O

Thermal decomposition of BaHPO₄.

Experimental_Workflow_Dielectric_Ceramic cluster_preparation Powder Preparation cluster_forming Ceramic Forming cluster_firing Sintering cluster_characterization Characterization calcination 1. Calcination of BaHPO₄ to Ba₂P₂O₇ milling 2. Ball Milling calcination->milling granulation 3. Granulation with Binder milling->granulation pressing 4. Uniaxial Pressing granulation->pressing binder_burnout 5. Binder Burnout pressing->binder_burnout sintering 6. High-Temperature Sintering binder_burnout->sintering analysis 7. Physical and Dielectric Property Analysis sintering->analysis

Workflow for dielectric ceramic synthesis.

BaO_in_Glaze BaO BaO (from BaHPO₄) Flux Acts as a Flux BaO->Flux Color Modifies Color BaO->Color MeltingPoint Lowers Melting Point Flux->MeltingPoint Viscosity Affects Viscosity Flux->Viscosity SurfaceTension Reduces Surface Tension Flux->SurfaceTension Gloss Influences Gloss MeltingPoint->Gloss Viscosity->Gloss SurfaceTension->Gloss

Role of BaO as a flux in ceramic glazes.

References

Application Notes and Protocols: Barium Hydrogen Phosphate as a Catalyst Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Barium Hydrogen Phosphate (B84403) (BaHPO₄) as a support material for heterogeneous catalysts in various chemical reactions. While direct literature on BaHPO₄ as a catalyst support is limited, this document extrapolates from the well-established use of other phosphate and barium-based supports to provide detailed protocols and potential applications.

Introduction to Barium Hydrogen Phosphate as a Catalyst Support

This compound (BaHPO₄) is a thermally stable inorganic salt that presents interesting possibilities as a catalyst support. Its properties, such as a potentially high surface area after appropriate synthesis, and the presence of both acidic (P-OH) and basic (Ba²⁺) sites, could offer unique catalyst-support interactions, influencing catalytic activity and selectivity. Phosphate-based materials have been recognized for their role in catalysis, often contributing to the dispersion and stabilization of metal nanoparticles and influencing the electronic properties of the active catalytic species.[1] Barium compounds, such as barium sulfate (B86663) and carbonate, are also known as effective catalyst supports, particularly for palladium in hydrogenation reactions.[2][3]

Potential Advantages of BaHPO₄ as a Catalyst Support:

  • Thermal Stability: Decomposes at temperatures above 370°C, allowing for its use in a range of reaction temperatures.

  • Tunable Surface Properties: The synthesis method can potentially be tailored to control surface area and porosity.

  • Catalyst-Support Interactions: The phosphate groups can anchor and stabilize metal nanoparticles, preventing agglomeration and enhancing catalyst lifetime.[1]

  • Acid-Base Functionality: The presence of both acidic and basic sites may facilitate specific reaction pathways.

Potential Applications in Catalysis

Based on the known applications of similar phosphate and barium-based supports, catalysts supported on BaHPO₄ could be promising for a variety of organic transformations relevant to pharmaceutical and fine chemical synthesis.

  • Hydrogenation Reactions: Supported noble metal catalysts (e.g., Pd, Pt, Ru) are crucial for the reduction of functional groups. Palladium supported on barium salts is particularly effective for selective hydrogenations. A Pd/BaHPO₄ catalyst could potentially offer high activity and selectivity in reactions such as the reduction of nitro groups, alkenes, and alkynes, and in debenzylation reactions.

  • Oxidation Reactions: The interaction between a metal oxide catalyst and a phosphate support can influence the redox properties of the catalyst. Gold nanoparticles supported on phosphates have shown activity in CO oxidation.[1] Similarly, other transition metal oxides supported on BaHPO₄ could be explored for selective oxidation of alcohols and hydrocarbons.

  • Carbon-Carbon Coupling Reactions: Supported palladium catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The nature of the support can significantly impact the stability and reusability of the palladium catalyst.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a BaHPO₄ support and the preparation of a metal-supported catalyst. These protocols are based on established methods for similar materials.

Synthesis of this compound (BaHPO₄) Support

This protocol describes a precipitation method to synthesize BaHPO₄ powder.

Materials:

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M aqueous solution of Barium Chloride.

    • Prepare a 0.5 M aqueous solution of Di-ammonium hydrogen phosphate.

  • Precipitation:

    • Slowly add the Barium Chloride solution to the Di-ammonium hydrogen phosphate solution under vigorous stirring at room temperature.

    • During the addition, maintain the pH of the mixture between 7 and 8 by adding ammonium hydroxide solution dropwise.

    • A white precipitate of BaHPO₄ will form.

  • Aging:

    • Continue stirring the suspension for 2-4 hours at room temperature to allow for aging of the precipitate.

  • Washing:

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate thoroughly with deionized water to remove any unreacted salts and ions. Repeat the washing step 3-4 times.

    • Finally, wash the precipitate with ethanol to remove excess water.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at 100-120°C overnight.

    • For use as a catalyst support, the dried BaHPO₄ can be calcined at a higher temperature (e.g., 300-400°C) to increase its surface area and remove any residual impurities. The calcination temperature should be kept below the decomposition temperature of BaHPO₄.

Preparation of a Supported Palladium Catalyst (e.g., 5% Pd/BaHPO₄)

This protocol describes the incipient wetness impregnation method for loading palladium onto the synthesized BaHPO₄ support.[4]

Materials:

  • Synthesized BaHPO₄ support

  • Palladium(II) chloride (PdCl₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Reducing agent (e.g., sodium borohydride (B1222165) solution or hydrogen gas)

Procedure:

  • Preparation of Palladium Precursor Solution:

    • Dissolve the required amount of Palladium(II) chloride in a minimal amount of dilute hydrochloric acid to form a solution of tetrachloropalladate(II) (H₂PdCl₄). The volume of the solution should be equal to the pore volume of the BaHPO₄ support to be used (determined by techniques like nitrogen physisorption).

  • Impregnation:

    • Add the palladium precursor solution dropwise to the dry BaHPO₄ support powder while continuously mixing to ensure uniform distribution.

  • Drying:

    • Dry the impregnated support in an oven at 100-120°C for several hours to remove the solvent.

  • Reduction:

    • Chemical Reduction: Suspend the dried powder in deionized water and cool in an ice bath. Slowly add a freshly prepared solution of a reducing agent like sodium borohydride under stirring. Continue stirring for a few hours.

    • Thermal Reduction: Place the dried powder in a tube furnace. Heat under a flow of a reducing gas mixture (e.g., 5% H₂ in Ar or N₂) at a suitable temperature (e.g., 200-300°C) for several hours.

  • Washing and Drying:

    • After reduction, filter the catalyst, wash it thoroughly with deionized water to remove any residual reducing agent and by-products, and then dry it in an oven at a low temperature (e.g., 60-80°C).

Characterization and Data Presentation

The synthesized BaHPO₄ support and the final supported catalyst should be thoroughly characterized using various analytical techniques to understand their physicochemical properties.

ParameterTechnique(s)Typical Values for Supported Catalysts
Support Properties
Crystalline PhaseX-ray Diffraction (XRD)Should correspond to BaHPO₄ phase
Surface AreaBET (Brunauer-Emmett-Teller) Analysis10 - 150 m²/g
Pore Volume & SizeNitrogen Physisorption0.1 - 0.5 cm³/g; 2 - 20 nm
Thermal StabilityThermogravimetric Analysis (TGA)Stable up to ~370°C
Catalyst Properties
Metal Particle SizeTransmission Electron Microscopy (TEM), XRD2 - 10 nm
Metal DispersionChemisorption (e.g., H₂, CO)10 - 60%
Metal LoadingInductively Coupled Plasma (ICP) SpectroscopyAs per synthesis target (e.g., 5 wt%)
Surface CompositionX-ray Photoelectron Spectroscopy (XPS)Presence of Ba, P, O, and active metal
Catalytic Performance
ConversionGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Reaction dependent (e.g., >99%)
SelectivityGC, HPLCReaction dependent (e.g., >95%)
Turnover Frequency (TOF)Calculated from activity dataReaction and catalyst dependent

Note: The "Typical Values" are representative for supported metal catalysts and may vary depending on the specific synthesis and treatment conditions for a BaHPO₄-supported catalyst.

Visualizations

Experimental Workflow for Catalyst Preparation

experimental_workflow cluster_support Support Synthesis cluster_catalyst Catalyst Preparation BaCl2 BaCl₂ Solution Precipitation Precipitation (pH 7-8) BaCl2->Precipitation NH42HPO4 (NH₄)₂HPO₄ Solution NH42HPO4->Precipitation Washing_Drying_S Washing & Drying Precipitation->Washing_Drying_S Calcination_S Calcination Washing_Drying_S->Calcination_S BaHPO4_Support BaHPO₄ Support Calcination_S->BaHPO4_Support Impregnation Incipient Wetness Impregnation BaHPO4_Support->Impregnation PdCl2_sol PdCl₂ Solution PdCl2_sol->Impregnation Drying_C Drying Impregnation->Drying_C Reduction Reduction (H₂ or NaBH₄) Drying_C->Reduction Washing_Drying_C Washing & Drying Reduction->Washing_Drying_C Final_Catalyst Pd/BaHPO₄ Catalyst Washing_Drying_C->Final_Catalyst

Caption: Workflow for the synthesis of BaHPO₄ support and subsequent preparation of a Pd/BaHPO₄ catalyst.

Logical Relationship in Heterogeneous Catalysis

logical_relationship cluster_catalyst_properties Catalyst Properties Support BaHPO₄ Support (Surface Area, Porosity) Interaction Metal-Support Interaction Support->Interaction Active_Phase Active Metal (e.g., Pd Nanoparticles) Active_Phase->Interaction Activity Activity (Conversion) Interaction->Activity Selectivity Selectivity (Desired Product) Interaction->Selectivity Stability Stability (Reusability) Interaction->Stability

Caption: Interplay between catalyst properties and performance in a BaHPO₄-supported system.

References

Controlling the Particle Size of Barium Hydrogen Phosphate During Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Barium Hydrogen Phosphate (B84403) (BaHPO₄) with controlled particle size. The ability to tailor the particle size of BaHPO₄ is crucial for its various applications, including in biomaterials, drug delivery systems, and as a precursor for other functional materials. These notes compile and detail methodologies from scientific literature, focusing on precipitation, hydrothermal, and microemulsion techniques.

Introduction to Particle Size Control in BaHPO₄ Synthesis

The particle size of Barium Hydrogen Phosphate is a critical parameter that influences its physicochemical properties, such as dissolution rate, bioavailability, and reactivity. The synthesis of BaHPO₄ with a specific and uniform particle size is therefore essential for its effective application. The final particle size is governed by the interplay between nucleation and crystal growth rates, which can be manipulated by adjusting various reaction parameters. Key parameters that have a significant impact on the particle size of BaHPO₄ include:

  • pH of the reaction medium: The pH affects the supersaturation of the solution and the surface charge of the forming particles, thereby influencing both nucleation and aggregation.

  • Temperature: Temperature influences the solubility of precursors, reaction kinetics, and diffusion rates, all ofwhich play a role in crystal growth.

  • Precursor Concentration: The concentration of the barium and phosphate precursors directly impacts the level of supersaturation, which in turn affects the nucleation rate.

  • Surfactants and Additives: Surface-active agents can adsorb onto the surface of newly formed nuclei, preventing their aggregation and controlling their growth.

  • Reaction Time: The duration of the synthesis process allows for crystal growth and potential ripening phenomena, which can alter the final particle size distribution.

This document will delve into specific protocols and the quantitative effects of these parameters on the resulting BaHPO₄ particle size.

Synthesis Methodologies and Experimental Protocols

Three primary methods for the synthesis of this compound with controlled particle size are detailed below: precipitation, hydrothermal synthesis, and microemulsion synthesis.

Precipitation Method

Precipitation is a widely used, straightforward, and scalable method for synthesizing BaHPO₄. It involves the reaction of soluble barium salts with a phosphate source in a solvent, leading to the formation of insoluble BaHPO₄. The control of particle size in this method is primarily achieved by manipulating the pH, temperature, and the addition of stabilizing agents.

Protocol 1: Bio-Inspired Precipitation with pH Control [1]

This protocol utilizes a bio-inspired approach where the synthesis is carried out in a solution containing biomacromolecules from B. subtilis, which can influence crystal nucleation and growth.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Bacillus subtilis (B. subtilis) culture

  • Substrate solution for B. subtilis (e.g., nutrient broth)

  • Deionized water

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

Equipment:

  • Incubator

  • Centrifuge

  • Magnetic stirrer

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a culture of B. subtilis.

  • Inject a solution of a suitable substrate (1.25 mol/L, 8 mL) into 100 mL of the B. subtilis solution.

  • Allow the mixed solution to stand under static conditions for 24 hours at 30 ± 2°C in an oven.[1]

  • After 24 hours, centrifuge the mixture to obtain the supernatant.

  • Adjust the pH of the supernatant to the desired value (e.g., 7, 8, 9, 10, or 11) using NaOH or HCl.[1]

  • Add a 20 mM solution of BaCl₂·2H₂O to the pH-adjusted supernatant.[1]

  • Stir the solution for 1 minute and then let it stand for 24 hours at room temperature to allow for precipitation.[1]

  • Filter the precipitate and wash it three times with deionized water and then with ethanol.[1]

  • Dry the collected BaHPO₄ powder at 66 ± 2°C for 24 hours.[1]

Hydrothermal Method

Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. This method can produce highly crystalline particles with controlled morphology.

Protocol 2: Hydrothermal Synthesis using Citric Acid as a Surfactant [2]

This protocol employs citric acid as a surfactant to influence the morphology and phase of the resulting barium phosphate product.

Materials:

  • Barium nitrate (B79036) (Ba(NO₃)₂)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Citric acid (CA)

  • Ammonia (B1221849) solution (NH₃·H₂O) for pH adjustment

  • Deionized water

  • Anhydrous ethanol

Equipment:

  • Magnetic stirrer

  • pH meter

  • Teflon-lined stainless steel autoclave

  • Drying oven

Procedure:

  • Dissolve stoichiometric amounts of Ba(NO₃)₂ and NH₄H₂PO₄, along with a moderate amount of citric acid, in deionized water under continuous stirring.

  • Adjust the pH of the solution to the desired value (e.g., 6.0, 7.0, 8.0, or 9.0 for BaHPO₄) by adding ammonia solution.[3]

  • After stirring for an additional 30 minutes, transfer the mixed solution into a Teflon-lined stainless steel autoclave, filling it to about 30% of its capacity.[3]

  • Seal the autoclave and heat it to 180°C for 12 hours.[3]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate and wash it several times with deionized water and anhydrous ethanol.

  • Dry the final product in an oven at 80°C.[3]

Microemulsion Method

The microemulsion technique utilizes a thermodynamically stable dispersion of two immiscible liquids (e.g., water and oil) stabilized by a surfactant to create nano-sized reactors (micelles). This method offers excellent control over particle size and morphology, leading to the formation of uniform nanoparticles.

Protocol 3: Water-in-Oil (w/o) Microemulsion Synthesis

Materials:

  • Barium salt (e.g., Barium chloride, BaCl₂)

  • Phosphate source (e.g., Diammonium hydrogen phosphate, (NH₄)₂HPO₄)

  • Surfactant (e.g., CTAB, SDS, or a non-ionic surfactant like Triton X-100)

  • Co-surfactant (e.g., n-butanol, n-hexanol)

  • Oil phase (e.g., cyclohexane, n-heptane)

  • Deionized water

  • Acetone (B3395972) or ethanol for precipitation

Equipment:

  • Magnetic stirrer

  • Ultrasonicator (optional)

Procedure:

  • Prepare two separate microemulsion systems:

    • Microemulsion A: Prepare a water-in-oil microemulsion by mixing the surfactant, co-surfactant, and oil phase. Then, add an aqueous solution of the barium salt to this mixture under vigorous stirring to form a clear and stable microemulsion.

    • Microemulsion B: Prepare a second water-in-oil microemulsion with the same composition as Microemulsion A, but add an aqueous solution of the phosphate source instead of the barium salt.

  • Mixing and Reaction: Slowly add Microemulsion B to Microemulsion A under constant, vigorous stirring. The collision and coalescence of the water nanodroplets will initiate the precipitation of BaHPO₄ within the micelles.

  • Aging: Allow the reaction mixture to stir for a predetermined period (e.g., several hours to 24 hours) to ensure complete reaction and particle formation.

  • Precipitation and Collection: Break the microemulsion by adding a polar solvent like acetone or ethanol. This will cause the nanoparticles to precipitate out of the solution.

  • Washing: Collect the precipitate by centrifugation or filtration and wash it several times with ethanol and deionized water to remove any residual surfactant and unreacted precursors.

  • Drying: Dry the final BaHPO₄ nanopowder in a vacuum oven or at a low temperature to obtain a fine powder.

Quantitative Data on Particle Size Control

The following tables summarize the quantitative data found in the literature regarding the influence of various synthesis parameters on the particle size of this compound.

Table 1: Effect of pH on the Crystallite Size of Barium Phosphates via Bio-Inspired Precipitation [1]

pHAverage Crystallite Size (nm)
748.56
836.60
931.89
1033.27
1134.79

Note: The original study identifies the product as "barium phosphates." XRD data suggests the formation of BaHPO₄ at pH values below 10.[7]

Table 2: Influence of Synthesis Parameters on BaHPO₄ Particle Size (General Trends)

ParameterEffect on Particle SizeRationale
Temperature IncreaseHigher temperatures can lead to increased crystal growth rates and Ostwald ripening, where larger particles grow at the expense of smaller ones.[7]
Precursor Concentration IncreaseHigher precursor concentrations lead to a higher degree of supersaturation, which can result in a higher nucleation rate and subsequent growth into larger particles.[6][8]
Reaction Time IncreaseLonger reaction times allow for more extensive crystal growth and coarsening processes like Ostwald ripening, leading to an increase in the average particle size.[9][10]
Surfactant Concentration DecreaseSurfactants adsorb to the surface of newly formed nuclei, providing a protective layer that sterically hinders aggregation and further growth, resulting in smaller particles.[7]

Note: The trends described in Table 2 are generally observed in nanoparticle synthesis. Specific quantitative data for the effect of temperature, precursor concentration, and reaction time on BaHPO₄ particle size were not available in the searched literature and would require experimental determination.

Visualization of Synthesis Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships between synthesis parameters and the resulting particle size of BaHPO₄.

Experimental Workflow for Precipitation Synthesis

precipitation_workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing BaCl2 Barium Chloride Solution Mixing Mixing BaCl2->Mixing Phosphate Phosphate Solution Phosphate->Mixing pH_adjust pH Adjustment Mixing->pH_adjust Precipitation Precipitation (24h, RT) pH_adjust->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying (66°C, 24h) Washing->Drying Final_Product BaHPO₄ Powder Drying->Final_Product

Caption: Workflow for BaHPO₄ synthesis via precipitation.

Logical Relationship of Parameters in Precipitation

precipitation_logic cluster_params Controllable Parameters cluster_processes Underlying Processes cluster_output Result pH pH Nucleation Nucleation Rate pH->Nucleation Aggregation Aggregation pH->Aggregation Temp Temperature Temp->Nucleation Growth Crystal Growth Rate Temp->Growth Conc Precursor Conc. Conc->Nucleation Time Reaction Time Time->Growth Surfactant Surfactant Surfactant->Growth Surfactant->Aggregation ParticleSize Particle Size Nucleation->ParticleSize Growth->ParticleSize Aggregation->ParticleSize

Caption: Factors influencing BaHPO₄ particle size in precipitation.

Experimental Workflow for Hydrothermal Synthesis

hydrothermal_workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing Precursors Dissolve Ba(NO₃)₂, NH₄H₂PO₄, & Citric Acid pH_adjust Adjust pH with NH₃·H₂O Precursors->pH_adjust Autoclave Transfer to Autoclave pH_adjust->Autoclave HT_Reaction Hydrothermal Reaction (180°C, 12h) Autoclave->HT_Reaction Cooling Cool to RT HT_Reaction->Cooling Washing Wash with Water & Ethanol Cooling->Washing Drying Dry at 80°C Washing->Drying Final_Product BaHPO₄ Powder Drying->Final_Product

Caption: Workflow for BaHPO₄ synthesis via hydrothermal method.

Conclusion and Recommendations

The control of this compound particle size is achievable through the careful manipulation of synthesis parameters. The precipitation method offers a simple and scalable approach, with pH being a dominant factor in determining the final crystallite size. The hydrothermal method provides a route to highly crystalline materials, where temperature and the use of surfactants like citric acid play a crucial role in both phase purity and morphology. The microemulsion method, while more complex, offers the most precise control over nanoparticle size and distribution.

For researchers aiming to synthesize BaHPO₄ with a specific particle size, it is recommended to start with the precipitation method and systematically vary the pH to achieve a target size range. For applications requiring high crystallinity, the hydrothermal method is preferable. Further research is needed to quantify the effects of temperature, precursor concentration, and a wider range of surfactants specifically on BaHPO₄ particle size to enable more precise and predictable synthesis.

Disclaimer: The provided protocols are based on published scientific literature. Researchers should always adhere to standard laboratory safety practices and may need to optimize these protocols for their specific equipment and desired outcomes.

References

Application Notes and Protocols for Phosphor Synthesis: Calcination of Barium Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of pyrophosphate-based phosphors using Barium Hydrogen Phosphate (B84403) (BaHPO₄) as a precursor. The critical step of calcination, which involves the thermal decomposition of BaHPO₄ to form the host material, Barium Pyrophosphate (Ba₂P₂O₇), is thoroughly discussed. Understanding and controlling the calcination temperature is paramount for achieving the desired crystal structure, particle morphology, and ultimately, the luminescent properties of the final phosphor product, which is often doped with rare-earth elements like Europium (Eu²⁺).

The Role of Calcination Temperature

The calcination of BaHPO₄ is a dehydration and condensation reaction that transforms it into Ba₂P₂O₇. The temperature at which this process is carried out significantly influences the physicochemical properties of the resulting phosphor.

The thermal decomposition of Barium Hydrogen Phosphate (BaHPO₄) to Barium Pyrophosphate (Ba₂P₂O₇) initiates at temperatures above 370°C and is typically complete by 430°C[1]. However, for the synthesis of doped phosphors, higher calcination temperatures are generally employed to ensure the proper incorporation of the dopant ions into the host lattice and to promote better crystallinity, which is crucial for high luminescence efficiency. For instance, Europium-doped Barium Pyrophosphate phosphors have been prepared by annealing the precursor materials in a temperature range of 500–800°C[1].

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes associated with different calcination temperatures for the synthesis of Ba₂P₂O₇-based phosphors from BaHPO₄.

Calcination Temperature (°C)Key ProcessResulting Crystal PhaseExpected Particle MorphologyImpact on Luminescence
370 - 430 Onset and completion of BaHPO₄ decomposition to Ba₂P₂O₇.[1]Amorphous or poorly crystalline Ba₂P₂O₇.Fine, potentially agglomerated particles.Low luminescence efficiency due to poor crystallinity and potential incomplete dopant incorporation.
500 - 800 Annealing and crystallization of Ba₂P₂O₇ and incorporation of dopant ions.[1]Well-crystallized σ-Ba₂P₂O₇ phase.Sintered particles with increased grain size as temperature increases.Improved luminescence intensity with increasing temperature due to enhanced crystallinity and efficient energy transfer.
> 800 Potential for excessive grain growth and defect formation.Highly crystalline Ba₂P₂O₇.Larger, more aggregated particles.May lead to concentration quenching or the formation of non-luminescent phases, potentially reducing efficiency.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of a Europium-doped Barium Pyrophosphate (Ba₂P₂O₇:Eu²⁺) phosphor via a solid-state reaction method, starting from this compound.

Materials and Reagents
  • This compound (BaHPO₄)

  • Europium (III) Oxide (Eu₂O₃) or Europium (III) Nitrate (Eu(NO₃)₃·xH₂O)

  • Ammonium dihydrogen phosphate ((NH₄)H₂PO₄) (optional, as a flux or phosphorus source)

  • High-purity deionized water

  • Ethanol (B145695)

Equipment
  • Agate mortar and pestle

  • Alumina (B75360) crucibles

  • High-temperature tube furnace with atmosphere control

  • Digital balance

  • Drying oven

Protocol for Solid-State Synthesis of Ba₂P₂O₇:Eu²⁺
  • Precursor Preparation and Doping:

    • Calculate the stoichiometric amounts of BaHPO₄ and the Europium precursor (e.g., Eu₂O₃) required to achieve the desired doping concentration (e.g., 1 mol% Eu).

    • Thoroughly mix the precursors in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture. A small amount of ethanol can be added to facilitate wet grinding and improve homogeneity.

  • Drying:

    • Transfer the mixed powder to a clean beaker or watch glass and dry in an oven at 80-100°C for 2-4 hours to remove any residual solvent.

  • First Calcination (Decomposition):

    • Place the dried powder in an alumina crucible.

    • Transfer the crucible to a high-temperature tube furnace.

    • Heat the sample to 450°C at a heating rate of 5°C/min and hold for 2 hours in air. This step ensures the complete decomposition of BaHPO₄ to Ba₂P₂O₇.

  • Second Calcination (Crystallization and Reduction):

    • After the first calcination, allow the furnace to cool down.

    • Regrind the powder in the agate mortar to break up any agglomerates.

    • Place the powder back into the alumina crucible and return it to the tube furnace.

    • Heat the sample to the desired crystallization temperature (e.g., 700-900°C) at a heating rate of 5°C/min under a reducing atmosphere (e.g., 5% H₂ / 95% N₂). This step is crucial for the reduction of Eu³⁺ to the desired Eu²⁺ oxidation state, which is responsible for the characteristic broad-band emission in many phosphors.

    • Hold at the set temperature for 2-4 hours.

  • Cooling and Final Product Preparation:

    • Allow the furnace to cool down to room temperature naturally under the reducing atmosphere.

    • The resulting white powder is the Ba₂P₂O₇:Eu²⁺ phosphor.

    • Gently grind the final product for further characterization and application.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of Ba₂P₂O₇:Eu²⁺ phosphor from BaHPO₄.

Phosphor_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Thermal Treatment cluster_2 Final Product Precursors BaHPO₄ + Eu₂O₃ Mixing Homogeneous Mixing (Grinding) Precursors->Mixing Drying Drying (80-100°C) Mixing->Drying Calcination1 First Calcination (Decomposition) ~450°C in Air Drying->Calcination1 Calcination2 Second Calcination (Crystallization & Reduction) 700-900°C in H₂/N₂ Calcination1->Calcination2 Cooling Cooling to RT Calcination2->Cooling Final_Product Ba₂P₂O₇:Eu²⁺ Phosphor Cooling->Final_Product

Caption: Experimental workflow for the synthesis of Ba₂P₂O₇:Eu²⁺ phosphor.

Characterization Techniques

To evaluate the properties of the synthesized phosphor, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the crystal phase of Ba₂P₂O₇ and assess the crystallinity.

  • Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and degree of agglomeration.

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra, determining the luminescent properties and efficiency of the phosphor.

  • Thermogravimetric and Differential Thermal Analysis (TG-DTA): To study the thermal decomposition behavior of the BaHPO₄ precursor.

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided protocols are generalized and may require optimization for specific applications and equipment. Always adhere to laboratory safety protocols and handle all chemicals with appropriate care.

References

Troubleshooting & Optimization

Technical Support Center: Barium Hydrogen Phosphate (BaHPO₄) Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of Barium Hydrogen Phosphate (B84403) (BaHPO₄).

Troubleshooting Guides

This section addresses common issues encountered during the precipitation of Barium Hydrogen Phosphate, offering potential causes and solutions to improve yield and purity.

Question: Why is my this compound (BaHPO₄) precipitation yield consistently low?

Answer:

Low yield in BaHPO₄ precipitation can be attributed to several factors, primarily related to reaction conditions that do not favor the formation of the desired product. Key areas to investigate include pH control, temperature, reactant concentration, and the presence of impurities.

Potential Causes and Solutions for Low Yield:

Factor Potential Cause Recommended Solution
pH The pH of the reaction mixture is outside the optimal range for BaHPO₄ precipitation. At incorrect pH levels, more soluble phosphate species may be present, or other barium phosphate phases might form preferentially. A study on bio-inspired barium phosphate synthesis investigated a pH range of 7-11.[1] For struvite, a similar phosphate precipitate, a pH of 9 was found to be optimal for purity.[2]Maintain the pH of the reaction mixture between 8 and 10. A pH of 9.0 has been successfully used for the synthesis of BaHPO₄.[3] Use a calibrated pH meter and make adjustments with a suitable base (e.g., dilute NaOH or NH₃·H₂O) or acid (e.g., dilute H₃PO₄).
Temperature The reaction temperature may be too high or too low. Temperature affects the solubility of BaHPO₄ and the kinetics of the precipitation reaction. Studies on analogous phosphate precipitation show that higher temperatures can increase precipitation efficiency but may also lead to the formation of different phases.[4][5]Conduct the precipitation at room temperature (around 25°C) initially. If the yield is still low, consider moderately increasing the temperature (e.g., to 40-60°C) while carefully monitoring the product phase. For struvite precipitation, 25°C was found to be optimal for purity.[2]
Reactant Concentration The concentrations of the barium salt and the phosphate source may not be optimal for complete precipitation.A common starting point is to use equimolar solutions of the barium salt (e.g., Barium Chloride, BaCl₂) and the phosphate source (e.g., Disodium Hydrogen Phosphate, Na₂HPO₄). A concentration of 0.5 M for the BaCl₂ solution has been used successfully in gel growth methods.[6]
Reagent Addition Rate Rapid addition of one reactant to the other can lead to localized high supersaturation, resulting in the formation of fine particles that are difficult to recover or the formation of amorphous precipitates.Add the precipitating agent dropwise and slowly while vigorously stirring the solution. This promotes the growth of larger, more easily filterable crystals.
Stirring Inadequate mixing can lead to inhomogeneous concentration gradients, affecting nucleation and crystal growth, and ultimately the yield. The stirring speed can influence the particle size and precipitation rate.[7][8]Ensure continuous and vigorous stirring throughout the reagent addition and for a period afterward to allow for complete precipitation. A stirring speed of around 480 rpm has been noted to increase the deposition rate in barium sulfate (B86663) precipitation.[7]
Presence of Impurities The presence of other ions in the reaction mixture can interfere with the precipitation of BaHPO₄ by forming competing precipitates or by inhibiting crystal growth.Use high-purity reagents and deionized water. If the starting materials are suspected to contain impurities, they should be purified before use.

Question: The precipitated powder is not pure BaHPO₄. What are the likely impurities and how can I avoid them?

Answer:

The formation of other barium phosphate phases or the co-precipitation of other salts are common sources of impurities. The specific impurity will depend on the reaction conditions.

Common Impurities and Prevention Strategies:

Impurity Cause Prevention and Removal
Barium Phosphate (Ba₃(PO₄)₂) Higher pH values (typically > 10) and an excess of barium ions can favor the formation of the less soluble Barium Phosphate.Maintain the pH in the optimal range of 8-10 for BaHPO₄. Use a stoichiometric or slight excess of the hydrogen phosphate source.
Barium Dihydrogen Phosphate (Ba(H₂PO₄)₂) Lower pH values (acidic conditions) will favor the formation of the more soluble Barium Dihydrogen Phosphate.Ensure the final pH of the solution is in the alkaline range (8-10).
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, poor mixing, or non-stoichiometric amounts of reactants.Allow sufficient time for the reaction to go to completion (e.g., 1-3 hours of stirring after mixing the reactants). Ensure accurate measurement of starting materials.
Other Barium Salts (e.g., BaCO₃) If using barium hydroxide (B78521) and there is exposure to atmospheric carbon dioxide, or if the starting materials are contaminated with carbonates.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if using reagents that can react with CO₂. Use high-purity starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for precipitating this compound?

A1: The ideal pH for precipitating BaHPO₄ is generally in the slightly alkaline range. A pH of 9.0 has been demonstrated to be effective for its synthesis.[3] Maintaining the pH between 8 and 10 is recommended to maximize yield and purity.

Q2: Does the order of adding reagents matter?

A2: Yes, the order of addition can influence the particle size and morphology of the precipitate. It is generally recommended to add the phosphate solution slowly to the barium salt solution with constant stirring. This helps to control the supersaturation and promote uniform crystal growth.

Q3: What is a typical reaction for the precipitation of BaHPO₄?

A3: A common and straightforward method is the reaction of Barium Chloride (BaCl₂) with Disodium Hydrogen Phosphate (Na₂HPO₄) in an aqueous solution. The reaction proceeds as a double displacement reaction, forming a white precipitate of BaHPO₄.[9]

BaCl₂(aq) + Na₂HPO₄(aq) → BaHPO₄(s) + 2NaCl(aq)

Q4: How can I confirm the purity of my BaHPO₄ precipitate?

A4: Several analytical techniques can be used to assess the purity of your product. X-ray Diffraction (XRD) is ideal for identifying the crystalline phase and confirming that you have BaHPO₄ and not other barium phosphate species. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic vibrational modes of the hydrogen phosphate group. Elemental analysis techniques like Inductively Coupled Plasma (ICP) spectroscopy can determine the barium to phosphorus ratio.[][11][12]

Q5: What is the effect of temperature on the precipitation?

A5: Temperature influences both the solubility of BaHPO₄ and the kinetics of the precipitation. While room temperature is often sufficient, some studies on analogous phosphate systems suggest that a moderate increase in temperature (e.g., to 40-60°C) can enhance the precipitation efficiency.[4][5] However, higher temperatures might also favor the formation of other, more stable phosphate phases, so temperature should be carefully controlled and its effect on the final product verified.[2]

Experimental Protocols

Optimized Protocol for Maximizing this compound (BaHPO₄) Yield

This protocol is based on the reaction between Barium Chloride and Disodium Hydrogen Phosphate.

Materials:

  • Barium Chloride Dihydrate (BaCl₂·2H₂O)

  • Disodium Hydrogen Phosphate Dihydrate (Na₂HPO₄·2H₂O)

  • Sodium Hydroxide (NaOH) solution (0.1 M)

  • Deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Burette or dropping funnel

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of Barium Chloride by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.

    • Prepare a 0.5 M solution of Disodium Hydrogen Phosphate by dissolving the appropriate amount of Na₂HPO₄·2H₂O in deionized water.

  • Reaction Setup:

    • Place a beaker containing the 0.5 M Barium Chloride solution on a magnetic stirrer.

    • Immerse a calibrated pH electrode in the Barium Chloride solution.

  • Precipitation:

    • Begin stirring the Barium Chloride solution vigorously.

    • Slowly add the 0.5 M Disodium Hydrogen Phosphate solution dropwise from a burette or dropping funnel.

    • Monitor the pH of the solution continuously. As the Na₂HPO₄ is added, the pH will change. Maintain the pH of the reaction mixture at 9.0 by adding small volumes of 0.1 M NaOH solution as needed.

    • A white precipitate of BaHPO₄ will form immediately.

  • Digestion of the Precipitate:

    • After the complete addition of the Disodium Hydrogen Phosphate solution, continue stirring the suspension for at least 1-2 hours at room temperature. This "digestion" step allows for the growth of larger crystals and can improve the purity of the precipitate.

  • Isolation and Washing:

    • Turn off the stirrer and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration using a Büchner funnel.

    • Wash the precipitate several times with deionized water to remove any soluble byproducts (like NaCl). Continue washing until the conductivity of the filtrate is close to that of deionized water.

  • Drying:

    • Carefully transfer the washed precipitate to a watch glass or drying dish.

    • Dry the precipitate in an oven at a temperature below the decomposition temperature of BaHPO₄ (decomposition starts above 370°C, so drying at 80-100°C is safe).[6] Dry to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product prep_bacl2 Prepare 0.5M BaCl₂ Solution mix Mix BaCl₂ Solution with Stirring prep_bacl2->mix prep_na2hpo4 Prepare 0.5M Na₂HPO₄ Solution add_na2hpo4 Slowly Add Na₂HPO₄ Solution prep_na2hpo4->add_na2hpo4 prep_naoh Prepare 0.1M NaOH Solution adjust_ph Maintain pH at 9.0 with NaOH prep_naoh->adjust_ph mix->add_na2hpo4 add_na2hpo4->adjust_ph digest Digest Precipitate (Stir for 1-2 hours) adjust_ph->digest filter Filter the Precipitate digest->filter wash Wash with Deionized Water filter->wash dry Dry the Precipitate at 80-100°C wash->dry analyze Analyze Purity (XRD, FTIR) dry->analyze

Caption: Experimental workflow for the optimized precipitation of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low BaHPO₄ Yield ph Incorrect pH start->ph temp Suboptimal Temperature start->temp conc Incorrect Reactant Concentration start->conc addition Rapid Reagent Addition start->addition stirring Inadequate Stirring start->stirring sol_ph Adjust pH to 8-10 (Optimal ~9.0) ph->sol_ph sol_temp Use Room Temperature or Moderate Heat (40-60°C) temp->sol_temp sol_conc Use Equimolar Reactant Solutions (e.g., 0.5M) conc->sol_conc sol_addition Add Reagents Dropwise addition->sol_addition sol_stirring Ensure Vigorous and Continuous Stirring stirring->sol_stirring

Caption: Troubleshooting logic for addressing low yield in this compound precipitation.

References

Technical Support Center: Controlling BaHPO₄ Crystal Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of barium hydrogen phosphate (B84403) (BaHPO₄). Our goal is to help you control the crystal morphology of BaHPO₄ during your experiments to achieve desired material properties.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystal morphology of BaHPO₄ during synthesis?

A1: The crystal morphology of BaHPO₄ is primarily influenced by several key experimental parameters. These include the pH of the reaction solution, the synthesis temperature, the concentration of the reactants, the rate of addition of precursors, and the presence of any additives or surfactants. Each of these factors can affect the nucleation and growth rates of the crystals, ultimately determining their size, shape, and overall morphology.

Q2: How does the pH of the synthesis solution affect the morphology of BaHPO₄ crystals?

A2: The pH of the synthesis solution is a critical factor in determining the crystal morphology of BaHPO₄. Generally, an increase in pH tends to result in larger crystal sizes. Acidic conditions, typically in the range of 0.5 to 0.8 M acid concentration, have been found to be favorable for good crystallization.[1] For instance, at a pH of 6, well-formed crystals with dimensions of 5 x 4 x 2 mm have been successfully synthesized.[2] In some synthesis routes, varying the pH can even lead to the formation of different barium phosphate phases.

Q3: What is the expected morphology of BaHPO₄ synthesized under standard precipitation conditions?

A3: Under standard precipitation conditions, BaHPO₄ often forms irregular flake-shaped nanoparticles, typically in the size range of 20-100 nm.[1] However, the morphology can be tuned. For example, a brick-like shape has been observed in BaHPO₄ synthesized through microbiological precipitation.

Q4: Can additives be used to control the crystal morphology of BaHPO₄?

A4: Yes, additives and surfactants can be employed to control the crystal morphology. These molecules can selectively adsorb to specific crystal faces, inhibiting growth in certain directions and promoting it in others. This can lead to the formation of various morphologies, such as rods, cubes, or spheres. While specific examples for BaHPO₄ are not extensively documented in readily available literature, the principle is widely applied in crystal engineering. The use of capping agents like oleic acid or surfactants such as CTAB are common strategies to prevent agglomeration and control particle shape in nanoparticle synthesis.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Crystals are too small (nanosized) or amorphous Low pH: Very acidic conditions can lead to the formation of very small particles or even prevent crystallization. Low Temperature: Lower temperatures can decrease the rate of crystal growth, resulting in smaller crystals. Rapid Precipitation: Adding reactants too quickly can induce rapid nucleation, leading to a large number of small crystals.Increase pH: Adjust the pH of the reaction mixture to a value known to produce larger crystals (e.g., around pH 6).[2] Increase Temperature: Perform the synthesis at a higher temperature to promote crystal growth. Slow Reactant Addition: Add the precursor solutions dropwise with constant stirring to control the supersaturation and favor crystal growth over nucleation.
Crystals are too large or have a wide size distribution High pH: Highly alkaline conditions can sometimes lead to uncontrolled, rapid crystal growth and a broad size distribution. High Reactant Concentration: High concentrations of precursors can lead to a high degree of supersaturation, which can result in a wide distribution of crystal sizes.Decrease pH: Lower the pH to a more moderate level to gain better control over the growth process. Lower Reactant Concentration: Use more dilute solutions of your barium and phosphate precursors.
Crystals are agglomerated High Nucleation Rate: A very high rate of nucleation can lead to the formation of many small crystals that then aggregate. Inadequate Stirring: Insufficient agitation can allow newly formed crystals to settle and stick together. Surface Charges: Interparticle forces, such as van der Waals forces, can cause particles to clump together.Control Nucleation: Adjust parameters like reactant concentration and addition rate to favor crystal growth over nucleation. Optimize Stirring: Ensure vigorous and consistent stirring throughout the synthesis process. Use of Surfactants/Capping Agents: Introduce a surfactant or a capping agent to the reaction mixture to prevent particles from sticking together.[3][4] Surface modification can also be an effective strategy.[5] Ultrasonication: Applying ultrasound during synthesis can help to break up agglomerates as they form.[6]
Incorrect crystal phase obtained (e.g., Ba₃(PO₄)₂ instead of BaHPO₄) Incorrect pH: The pH of the solution is a critical determinant of the resulting barium phosphate phase.Strict pH Control: Carefully monitor and control the pH of the reaction mixture. For BaHPO₄, a pH in the neutral to slightly acidic range is generally preferred.

Quantitative Data on Synthesis Parameters

Table 1: Effect of pH on BaHPO₄ Crystal Size

pHReactant ConcentrationTemperature (°C)Resulting Crystal Size/MorphologyReference
60.5 M BaCl₂Ambient5 x 4 x 2 mm[2]
Not specifiedNot specifiedNot specifiedIrregular flakes (20-100 nm)[1]

Note: Comprehensive quantitative data directly correlating pH, temperature, and reactant concentration to BaHPO₄ crystal size is limited in publicly available literature. The table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Precipitation Synthesis of BaHPO₄ Crystals

This protocol is a general guideline for the synthesis of BaHPO₄ crystals via a precipitation reaction.

Materials:

  • Barium chloride (BaCl₂) solution (e.g., 0.5 M)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄) solution (e.g., 0.5 M)

  • Deionized water

  • pH meter

  • Stirring plate and stir bar

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare aqueous solutions of BaCl₂ and (NH₄)₂HPO₄ of the desired concentrations in deionized water.

  • Place a beaker containing the (NH₄)₂HPO₄ solution on a stirring plate and begin stirring.

  • Slowly add the BaCl₂ solution dropwise to the (NH₄)₂HPO₄ solution while continuously stirring.

  • Monitor and adjust the pH of the solution as needed using a suitable acid or base (e.g., HCl or NaOH). For well-formed crystals, a pH of around 6 can be targeted.[2]

  • Continue stirring for a set period of time (e.g., 1-2 hours) at a constant temperature to allow for crystal growth.

  • Once the reaction is complete, collect the precipitate by filtration.

  • Wash the collected crystals several times with deionized water to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Hydrothermal Synthesis of BaHPO₄ Nanoparticles

Hydrothermal synthesis can be used to produce crystalline BaHPO₄ nanoparticles with controlled morphology.

Materials:

  • Barium salt (e.g., BaCl₂ or Ba(NO₃)₂)

  • Phosphate source (e.g., (NH₄)₂HPO₄ or H₃PO₄)

  • Deionized water or other solvent

  • pH adjusting solution (e.g., NaOH or NH₃·H₂O)

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Ethanol (B145695)

Procedure:

  • Dissolve the barium salt and the phosphate source in deionized water in a beaker to form a precursor solution.

  • Adjust the pH of the precursor solution to the desired value using a pH adjusting solution while stirring vigorously.

  • Transfer the precursor solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired synthesis temperature (e.g., 120-180 °C).

  • Maintain the temperature for a specific duration (e.g., 12-24 hours) to allow for hydrothermal crystallization.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation.

  • Wash the product several times with deionized water and ethanol to remove any impurities.

  • Dry the final BaHPO₄ nanoparticles in an oven at a low temperature (e.g., 60 °C).

Visualizations

Experimental_Workflow_Precipitation cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing BaCl2 BaCl₂ Solution Mixing Slow Mixing with Stirring BaCl2->Mixing NH42HPO4 (NH₄)₂HPO₄ Solution NH42HPO4->Mixing pH_Control pH Adjustment Mixing->pH_Control Aging Aging for Crystal Growth pH_Control->Aging Filtration Filtration Aging->Filtration Washing Washing with DI Water Filtration->Washing Drying Drying Washing->Drying Final_Product BaHPO₄ Crystals Drying->Final_Product

Caption: Workflow for the precipitation synthesis of BaHPO₄ crystals.

Parameter_Morphology_Relationship cluster_params Synthesis Parameters cluster_props Crystal Properties pH pH Size Crystal Size pH->Size Higher pH → Larger Size Shape Crystal Shape pH->Shape Temp Temperature Temp->Size Higher Temp → Larger Size Temp->Shape Conc Concentration Conc->Size Higher Conc → Can lead to smaller or larger crystals depending on nucleation vs. growth Conc->Shape AddRate Addition Rate AddRate->Size Slower Rate → Larger Size Agglomeration Agglomeration AddRate->Agglomeration Faster Rate → More Agglomeration Size->Agglomeration

Caption: Relationship between synthesis parameters and BaHPO₄ crystal properties.

References

Barium Hydrogen Phosphate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Barium Hydrogen Phosphate (B84403) (BaHPO₄).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Barium Hydrogen Phosphate (BaHPO₄)?

A1: The most common impurities in BaHPO₄ synthesis include:

  • Unreacted starting materials: Residual barium salts (e.g., BaCl₂) or phosphoric acid.[1]

  • Other barium phosphate phases: Depending on the reaction conditions, phases like Barium Dihydrogen Phosphate (Ba(H₂PO₄)₂) or Barium Phosphate (Ba₃(PO₄)₂) can form.[2] Barium Pyrophosphate (Ba₂P₂O₇) can also be present, especially if the material has been heated.[1]

  • Barium Carbonate (BaCO₃): Can form if the reaction is exposed to atmospheric carbon dioxide, especially under basic conditions.[2][3]

  • Incorporated solvent or gel: In methods like gel-growth synthesis, the gel matrix can be incorporated into the crystal structure.[1]

Q2: How does the pH of the reaction mixture affect the purity of the final BaHPO₄ product?

A2: The pH of the reaction medium is a critical parameter that influences which barium phosphate species is precipitated. Maintaining a specific pH range is crucial for obtaining pure BaHPO₄. For instance, in a microbiological precipitation method, different barium phosphate nanostructures were formed at varying pH values.[4] Generally, more acidic conditions may favor the formation of Ba(H₂PO₄)₂, while more alkaline conditions could lead to the precipitation of Ba₃(PO₄)₂ or Ba(OH)₂.

Q3: My final product has a lower than expected yield. What are the possible causes?

A3: A low yield of BaHPO₄ can be attributed to several factors:

  • Incomplete precipitation: The reaction may not have gone to completion due to non-stoichiometric amounts of reactants, insufficient reaction time, or suboptimal temperature.

  • Solubility losses: BaHPO₄ has some solubility in the reaction medium. Excessive washing or washing with an inappropriate solvent can lead to loss of product. The solubility of BaHPO₄ is known to increase in acidic solutions.[5]

  • Mechanical losses: Product may be lost during filtration, washing, and drying steps.

Q4: The morphology of my BaHPO₄ particles is not uniform. How can I control the particle size and shape?

A4: Controlling the morphology of BaHPO₄ crystals can be achieved by carefully managing the reaction conditions:

  • Rate of addition of reactants: Slow and controlled addition of reactants can promote uniform crystal growth over rapid nucleation, leading to more regular particle shapes.

  • Temperature: The reaction temperature can influence both the nucleation and growth rates of the crystals.

  • pH: As with purity, the pH can also affect the crystal habit and morphology.[4]

  • Additives: The presence of certain ions or molecules can influence crystal growth by adsorbing to specific crystal faces.

  • Synthesis method: Different synthesis techniques, such as precipitation versus gel-growth, will result in different morphologies.[1][6]

Troubleshooting Guide

Issue 1: The synthesized powder contains crystalline impurities, as identified by X-ray Diffraction (XRD).

  • Symptom: The XRD pattern of your BaHPO₄ powder shows additional peaks that do not match the standard diffraction pattern for BaHPO₄.[7][8]

  • Possible Causes & Solutions:

Impurity PhaseProbable CauseSuggested Action
Ba(H₂PO₄)₂Reaction mixture was too acidic.Increase the pH of the reaction mixture. Ensure the stoichiometry of the phosphate source is not in large excess.
Ba₃(PO₄)₂Reaction mixture was too alkaline.Decrease the pH of the reaction mixture.
BaCO₃Exposure of the alkaline reaction mixture to atmospheric CO₂.Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon). Use freshly boiled deionized water to minimize dissolved CO₂.
Unreacted Barium Salt (e.g., BaCl₂)Incomplete reaction or insufficient washing.Ensure the reaction goes to completion by checking reaction time and temperature. Wash the final product thoroughly with deionized water.

Issue 2: Elemental analysis (e.g., by ICP-OES) shows an incorrect Barium to Phosphorus ratio.

  • Symptom: The molar ratio of Barium to Phosphorus deviates significantly from the expected 1:1 for BaHPO₄.

  • Possible Causes & Solutions:

ObservationProbable CauseSuggested Action
Ba:P ratio > 1Presence of barium-rich impurities like Ba₃(PO₄)₂ or BaCO₃.Adjust the synthesis pH to be less alkaline. To remove BaCO₃, a wash with a dilute weak acid can be performed, followed by a thorough water wash.[3]
Ba:P ratio < 1Presence of phosphorus-rich impurities like Ba(H₂PO₄)₂.Adjust the synthesis pH to be less acidic.

Analytical Techniques: Data & Protocols

Quantitative Data Summary

The following table summarizes key parameters for common analytical techniques used in BaHPO₄ impurity analysis.

Analytical TechniqueParameterTypical Values / ObservationsReference
XRD 2θ diffraction anglesCharacteristic peaks for orthorhombic BaHPO₄.[5][8][7]
FTIR Vibrational Bands (cm⁻¹)O-H stretching (~2700, ~2386), P-O-H in-plane deformation (~1266), P-O-H out-of-plane deformation (~940), O-P-O bending (~590, ~525).[1]
ICP-OES Detection LimitsFor Barium, detection limits can be as low as 0.11 µg/L.[9][10][11]
TGA/DTA Decomposition TemperatureBaHPO₄ is anhydrous at room temperature and decomposes above 370°C to form barium pyrophosphate (Ba₂P₂O₇).[1][1][4]
Experimental Protocols

1. X-Ray Diffraction (XRD) for Phase Identification

  • Objective: To identify the crystalline phases present in the synthesized powder.

  • Methodology:

    • A small amount of the dried BaHPO₄ powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

    • The powdered sample is packed into a sample holder.

    • The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation.

    • The diffraction pattern is recorded over a 2θ range (e.g., 10-80 degrees) with a specific step size and scan speed.

    • The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.[3]

2. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Analysis

  • Objective: To accurately determine the concentration of Barium and Phosphorus in the sample.

  • Methodology:

    • A precisely weighed amount of the BaHPO₄ sample is dissolved in a suitable solvent, typically a dilute acid (e.g., nitric acid).

    • The solution is diluted to a known volume with deionized water to bring the element concentrations within the linear range of the instrument.

    • Calibration standards of Barium and Phosphorus are prepared.[12]

    • The sample solution and calibration standards are introduced into the ICP-OES instrument.

    • The emission intensities at specific wavelengths for Barium (e.g., 455.403 nm) and Phosphorus (e.g., 213.617 nm) are measured.[9][11]

    • The concentrations of Barium and Phosphorus in the sample are determined from the calibration curves.

Visual Workflows and Diagrams

experimental_workflow cluster_synthesis BaHPO4 Synthesis cluster_analysis Impurity Analysis cluster_results Evaluation synthesis Synthesis of BaHPO4 (e.g., Precipitation) filtration Filtration & Washing synthesis->filtration drying Drying filtration->drying xrd XRD Analysis (Phase Purity) drying->xrd icp ICP-OES Analysis (Elemental Ratio) drying->icp ftir FTIR Analysis (Functional Groups) drying->ftir sem SEM Analysis (Morphology) drying->sem pure Pure BaHPO4 xrd->pure Correct Phase impure Impure Product xrd->impure Extra Peaks icp->pure Correct Ratio icp->impure Incorrect Ratio

Caption: Experimental workflow for the synthesis and impurity analysis of BaHPO₄.

troubleshooting_flowchart cluster_impurities Possible Impurities & Causes cluster_solutions Corrective Actions start XRD Analysis Shows Extra Peaks check_db Compare with Standard Patterns start->check_db identify_impurity Identify Impurity Phase check_db->identify_impurity ba_h2po4_2 Ba(H2PO4)2 (Acidic pH) identify_impurity->ba_h2po4_2 e.g. ba3_po4_2 Ba3(PO4)2 (Alkaline pH) identify_impurity->ba3_po4_2 e.g. baco3 BaCO3 (CO2 Exposure) identify_impurity->baco3 e.g. increase_ph Increase Reaction pH ba_h2po4_2->increase_ph decrease_ph Decrease Reaction pH ba3_po4_2->decrease_ph inert_atm Use Inert Atmosphere baco3->inert_atm

Caption: Troubleshooting flowchart for identifying and addressing crystalline impurities in BaHPO₄.

References

Technical Support Center: Optimizing the Purity of Synthesized Barium Hydrogen Phosphate (BaHPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purity of synthesized Barium Hydrogen Phosphate (B84403) (BaHPO₄). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of Barium Hydrogen Phosphate.

Question: My final product is not this compound. What went wrong?

Answer: The formation of different barium phosphate phases is highly dependent on the pH of the reaction mixture. To ensure the synthesis of BaHPO₄, it is crucial to control the pH. An orthorhombic phase of BaHPO₄ is known to form at a pH of 7, while other phases such as Ba₃(PO₄)₂ may form at a more alkaline pH (e.g., pH 13).[1] It is recommended to carefully monitor and adjust the pH of your reaction solution throughout the synthesis process.

Question: The yield of my this compound synthesis is consistently low. How can I improve it?

Answer: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Precipitation: Ensure that the reaction has gone to completion. This can be influenced by reaction time and temperature. Allow sufficient time for the precipitate to form completely.

  • Loss during Washing: this compound has some solubility in acidic solutions.[2] Avoid washing the precipitate with acidic solutions. Use deionized water or a slightly basic solution for washing to minimize product loss.

  • Suboptimal Reagent Concentration: The concentration of your barium and phosphate precursor solutions can impact the yield. Experiment with varying the concentrations to find the optimal conditions for your specific reaction setup.

Question: My this compound powder has an inconsistent particle size and morphology. How can I achieve more uniform crystals?

Answer: The morphology and particle size of the crystals are influenced by several factors during the precipitation process:

  • Stirring Rate: The rate of stirring affects the mixing of reactants and can influence nucleation and crystal growth. A study on struvite precipitation showed that the largest particle size was obtained at a moderate stirring speed (200 rpm), while higher speeds led to smaller crystals.[3] Experiment with different stirring rates to find the optimal condition for uniform crystal growth in your setup.

  • Aging Time: Allowing the precipitate to age in the mother liquor can promote the growth of larger, more uniform crystals and improve crystallinity. The optimal aging time can vary depending on the specific synthesis conditions and should be determined experimentally.[4][5][6][7]

  • Supersaturation: Controlling the rate of addition of reactants can manage the level of supersaturation, which in turn affects crystal growth. Slower addition rates generally favor the growth of larger, more well-defined crystals.

Question: My XRD pattern shows unexpected peaks in addition to those of this compound. What are these impurities and how can I remove them?

Answer: Unidentified peaks in your XRD pattern indicate the presence of crystalline impurities. Common impurities in BaHPO₄ synthesis include:

  • Unreacted Starting Materials: If using barium carbonate (BaCO₃) as a precursor, you may see peaks corresponding to unreacted BaCO₃. Ensure stoichiometric amounts of reactants and sufficient reaction time.

  • Other Barium Phosphate Phases: As mentioned, pH plays a critical role. If the pH is not strictly controlled, other phases like Barium Phosphate (Ba₃(PO₄)₂) may form.[1]

  • Impurities from Precursors: Impurities present in the starting materials (e.g., in BaCl₂) can be incorporated into the final product.[8] Using high-purity precursors is essential.

To remove soluble impurities, thoroughly wash the precipitate with deionized water. For the removal of specific impurities like unreacted barium carbonate, a carefully controlled wash with a dilute acid could be considered, followed by extensive washing with deionized water to remove any soluble barium salts formed. However, be cautious as BaHPO₄ shows some solubility in acidic conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for synthesizing pure this compound?

A1: The optimal pH for the synthesis of the orthorhombic phase of this compound (BaHPO₄) is around 7.[1] Deviations from this pH can lead to the formation of other barium phosphate phases.

Q2: What are the recommended analytical techniques to confirm the purity of synthesized this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of BaHPO₄ and identify any crystalline impurities.[9][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the hydrogen phosphate (HPO₄²⁻) group and to detect the presence of other functional groups from potential impurities.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For the quantitative determination of the barium to phosphorus ratio and to detect trace elemental impurities.

Q3: How should I properly wash and dry the synthesized this compound precipitate?

A3: For washing, use deionized water to remove any soluble byproducts. Avoid using acidic solutions which can lead to product loss.[2] Centrifugation or filtration can be used to separate the precipitate. For drying, placing the washed precipitate in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved is a common practice.

Q4: Can the morphology of this compound crystals be controlled?

A4: Yes, the morphology can be influenced by controlling synthesis parameters such as the stirring rate, temperature, reactant concentrations, and the rate of reactant addition.[3][11] The use of additives can also modify the crystal habit.

Data Presentation

Table 1: Effect of Synthesis Parameters on the Purity and Characteristics of this compound

ParameterEffect on PurityEffect on Crystallinity/MorphologyRecommendations for Optimization
pH Crucial for phase purity. pH ~7 favors BaHPO₄. Other pH values can lead to the formation of different barium phosphate phases.[1]Can influence crystal morphology.Maintain a constant pH of approximately 7 throughout the synthesis.
Temperature Can affect reaction kinetics and solubility of impurities.Higher temperatures can promote crystal growth and improve crystallinity.Optimize the reaction temperature to balance reaction rate and impurity incorporation.
Reactant Concentration Can influence the rate of precipitation and the co-precipitation of impurities.Affects the degree of supersaturation, which in turn influences nucleation and crystal growth.Systematically vary the concentrations to find the optimal balance for purity and yield.
Stirring Rate Affects the homogeneity of the reaction mixture, which can influence local supersaturation and impurity trapping.Moderate stirring can lead to larger, more uniform crystals. High stirring rates may lead to smaller crystals.[3]Experiment with different stirring rates to achieve the desired particle size and morphology.
Aging Time Can improve purity by allowing for the dissolution of smaller, less pure particles and the growth of larger, purer crystals.Generally improves crystallinity and leads to larger, more well-defined crystals.[4][5][6][7]Determine the optimal aging time by analyzing the product at different time points.

Experimental Protocols

1. General Synthesis of this compound (Precipitation Method)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Preparation of Precursor Solutions:

    • Prepare a solution of a soluble barium salt (e.g., Barium Chloride, BaCl₂) of a known concentration in deionized water.

    • Prepare a solution of a phosphate source (e.g., Diammonium hydrogen phosphate, (NH₄)₂HPO₄) of a known concentration in deionized water.

  • Precipitation:

    • Slowly add the phosphate solution to the barium solution (or vice versa) under constant stirring.

    • Continuously monitor the pH of the mixture and maintain it at approximately 7 by adding a suitable acid or base (e.g., dilute HCl or NH₄OH).

  • Aging:

    • After complete addition of the precipitating agent, continue stirring the suspension for a predetermined aging time (e.g., 2-24 hours) at a constant temperature.

  • Washing and Separation:

    • Separate the precipitate by filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Drying:

    • Dry the washed precipitate in an oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.

2. Purity Assessment Protocols

  • X-ray Diffraction (XRD) Analysis:

    • Grind a small amount of the dried BaHPO₄ powder to a fine consistency.

    • Mount the powder on a sample holder.

    • Collect the XRD pattern over a suitable 2θ range (e.g., 10-80°) using a diffractometer with Cu Kα radiation.

    • Compare the obtained diffraction pattern with the standard JCPDS card for BaHPO₄ to confirm the phase and identify any crystalline impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dried BaHPO₄ powder with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an ATR-FTIR spectrometer for direct analysis of the powder.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the HPO₄²⁻ group (typically around 1127, 1096, and 530 cm⁻¹) to confirm the presence of this compound.[12]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Analysis:

    • Accurately weigh a small amount of the dried BaHPO₄ powder.

    • Digest the sample in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) using a microwave digestion system until a clear solution is obtained.[13][14]

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the solution using an ICP-OES instrument to determine the concentrations of barium and phosphorus.

    • Calculate the Ba/P molar ratio to verify the stoichiometry of BaHPO₄.

    • Quantify any trace elemental impurities by comparing their emission intensities to those of certified reference standards.[15][16]

Mandatory Visualizations

Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Ba_sol Barium Salt Solution Mixing Mixing & pH Control (~7) Ba_sol->Mixing P_sol Phosphate Solution P_sol->Mixing Aging Aging Mixing->Aging Separation Filtration/ Centrifugation Aging->Separation Washing Washing with Deionized Water Separation->Washing Drying Drying Washing->Drying Final_Product Pure BaHPO₄ Drying->Final_Product XRD XRD FTIR FTIR ICP_OES ICP-OES Final_Product->XRD Phase ID Final_Product->FTIR Functional Groups Final_Product->ICP_OES Elemental Purity

Caption: Experimental workflow for the synthesis and analysis of pure this compound.

Troubleshooting_Purity Start Impure BaHPO₄ (XRD/FTIR/ICP-OES) Check_Phase Incorrect Phase? Start->Check_Phase Check_Impurities Other Impurities? Check_Phase->Check_Impurities No Adjust_pH Adjust pH to ~7 Check_Phase->Adjust_pH Yes Improve_Washing Improve Washing Protocol Check_Impurities->Improve_Washing Soluble Check_Precursors Use High-Purity Precursors Check_Impurities->Check_Precursors Insoluble Pure_Product Pure BaHPO₄ Adjust_pH->Pure_Product Improve_Washing->Pure_Product Optimize_Params Optimize Synthesis Parameters (Temp, Stirring, Aging) Check_Precursors->Optimize_Params Optimize_Params->Pure_Product

Caption: Logical troubleshooting guide for addressing purity issues in this compound synthesis.

References

Technical Support Center: Barium Hydrogen Phosphate Particle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Barium Hydrogen Phosphate (B84403) (BaHPO₄) particles during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Barium Hydrogen Phosphate particles that can lead to agglomeration.

Issue 1: Immediate and Heavy Agglomeration of BaHPO₄ Particles Upon Precipitation

  • Question: My this compound particles are forming large, uncontrolled agglomerates as soon as they precipitate. What are the likely causes and how can I resolve this?

  • Answer: This issue typically stems from rapid, uncontrolled nucleation and particle growth. The primary causes are related to reaction conditions that favor inter-particle attraction over repulsion.

    Potential Causes and Solutions:

    Cause Explanation Solution
    Incorrect pH The pH of the reaction medium is a critical factor that determines the surface charge of the BaHPO₄ particles. If the pH is near the isoelectric point, the surface charge will be minimal, leading to a lack of electrostatic repulsion and subsequent agglomeration.[1][2][3][4]Optimize pH: Carefully control and adjust the pH of the reaction mixture. Studies on similar barium salts show that pH variations significantly impact nucleation and growth.[1] For instance, in a bio-inspired synthesis of barium phosphates, different pH values (7, 8, 9, 10, and 11) were used to control the formation of nanoparticles.[5][6] It is recommended to maintain a constant pH during precipitation.[2]
    High Ionic Strength An excessive concentration of ions in the solution can compress the electrical double layer surrounding the particles. This reduces the electrostatic repulsive forces that keep the particles separated, leading to agglomeration.[2][4]Control Ionic Strength: Minimize the concentration of salts in your precursor solutions. If a buffer is necessary, select one that does not significantly increase the overall ionic strength. Washing the precipitate can also help remove excess ions.[2]
    Rapid Addition of Reagents Adding reagents too quickly creates localized areas of high supersaturation. This promotes rapid, uncontrolled particle growth and increases the likelihood of collisions and agglomeration.[2]Slow Reagent Addition: Employ a dropwise addition method for your reagents, using a burette or a syringe pump. This should be done under vigorous and constant stirring to ensure the reactants are uniformly mixed, preventing localized high concentrations.[2]
    Elevated Temperature High reaction temperatures can increase the rate of reaction and particle collision, which may lead to the formation of coarser, more agglomerated crystals.[7]Control Temperature: Conduct the synthesis at a controlled, and potentially lower, temperature. The optimal temperature will depend on the specific synthesis route. For some phosphate coatings, temperatures below 60°C are recommended to maintain equilibrium and prevent coarse crystal growth.[7]

Issue 2: Precipitate Appears Well-Dispersed Initially but Agglomerates Over Time

  • Question: I have successfully synthesized BaHPO₄ particles that are initially well-dispersed, but they agglomerate during storage or subsequent processing steps. What could be causing this delayed agglomeration?

  • Answer: Delayed agglomeration is often a result of insufficient long-term stabilization of the particles in the suspension.

    Potential Causes and Solutions:

    Cause Explanation Solution
    Insufficient Stabilization The synthesized particles may lack a proper stabilizing agent to prevent them from aggregating over time due to forces like van der Waals attractions.[8]Incorporate Stabilizers/Surfactants: Add a suitable stabilizer to the suspension. This can be a surfactant or a polymer that adsorbs onto the particle surface, providing either steric or electrostatic repulsion.[9][10][11] The choice of surfactant is critical, as its concentration can influence the final particle size.[11]
    Temperature Fluctuations Changes in temperature during storage can alter particle-solvent interactions and affect the stability of the suspension, potentially leading to agglomeration.[12]Maintain Constant Temperature: Store the BaHPO₄ particle suspension at a constant and controlled temperature to ensure long-term stability.[2]
    Changes in Suspension Environment Post-synthesis changes in the pH or ionic strength of the storage medium can destabilize the particles and induce agglomeration.Use Buffered Storage Solutions: Store the precipitate in a buffered solution to maintain a stable pH and ionic strength, thus preserving the repulsive forces between particles.
    Drying Process The process of drying the nanoparticles can lead to the formation of hard agglomerates due to capillary forces as the solvent evaporates.[12]Controlled Drying: If a dry powder is required, consider techniques like freeze-drying (lyophilization) or using organic cleaning methods with solvents like anhydrous ethanol (B145695) to wash the particles before drying, which can reduce hard agglomeration.[13]

Frequently Asked Questions (FAQs)

Q1: What is particle agglomeration and why is it a problem?

A1: Particle agglomeration is the process where individual particles in a suspension stick to each other to form larger, irregular clusters.[14] This is a significant issue in nanoparticle synthesis because it can negate the unique properties associated with the nanoscale, such as high surface area and reactivity. Agglomeration can lead to issues like inconsistent product performance, difficulties in downstream processing, and inaccurate particle size analysis.[12]

Q2: How does pH influence the agglomeration of this compound particles?

A2: The pH of the solution directly affects the surface charge of the BaHPO₄ particles. At a specific pH, known as the isoelectric point, the net surface charge is zero, which minimizes electrostatic repulsion and strongly promotes agglomeration. By adjusting the pH away from this point, a significant surface charge can be induced, leading to stronger repulsive forces that prevent particles from aggregating.[1][4] Studies on barium phosphates have shown that varying the pH is a key method to control the crystallite size.[5][6]

Q3: What types of surfactants or stabilizers can be used to prevent agglomeration?

A3: A variety of stabilizers can be employed, and the optimal choice depends on the specific experimental conditions and desired particle characteristics. Common options include:

  • Anionic Surfactants: These adsorb to the particle surface, imparting a strong negative charge that enhances electrostatic repulsion.

  • Non-ionic Surfactants: These are polymers that form a protective layer around the particles, creating a physical barrier (steric hindrance) that prevents them from getting close enough to aggregate.[10]

  • Capping Agents: These are molecules that bind to the surface of the nanoparticles during their growth, controlling their size and preventing further aggregation.[15][16] The concentration of the chosen surfactant is also a critical parameter that must be optimized to achieve the desired particle size and stability.[9][11]

Q4: Can the choice of solvent affect particle agglomeration?

A4: Yes, the solvent system can have a significant impact. For instance, using mixed solvents like water-ethanol can influence the solubility of the precursors and the final particle size.[16][17] The dielectric constant and polarity of the solvent mixture affect the intermolecular interactions and can alter the kinetics of nucleation and crystal growth, thereby influencing agglomeration.[17]

Q5: How can I characterize the agglomeration of my BaHPO₄ particles?

A5: Several techniques can be used to assess the size and agglomeration state of your particles:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of particles in a suspension. It is a quick and effective way to determine the average particle size and the size distribution, which can indicate the presence of agglomerates.[2]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques provide direct visualization of the particle morphology, size, and state of agglomeration.[5][6] TEM, in particular, can reveal the size of the primary nanoparticles within larger agglomerates.

Experimental Protocols

Protocol 1: Synthesis of Stabilized this compound Nanoparticles

This protocol describes a general method for synthesizing BaHPO₄ nanoparticles with a focus on preventing agglomeration.

Materials:

  • Barium Chloride (BaCl₂) solution (e.g., 0.5 M)

  • Sodium Hydrogen Phosphate (Na₂HPO₄) solution (e.g., 0.5 M)

  • Surfactant/Stabilizer solution (e.g., 1% w/v solution of a non-ionic surfactant like Polysorbate 80 or a polymer like Polyvinylpyrrolidone (PVP))

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Burette or syringe pump

Methodology:

  • Reaction Setup: In a beaker, prepare a dilute solution of sodium hydrogen phosphate in deionized water. Add the chosen surfactant/stabilizer solution to this beaker.

  • pH Adjustment: Adjust the pH of the phosphate/stabilizer solution to the desired value (e.g., pH 8-10) using a dilute acid or base while monitoring with a pH meter.

  • Controlled Precipitation: Place the beaker on a magnetic stirrer and begin stirring at a constant, vigorous rate. Using a burette or syringe pump, add the barium chloride solution dropwise to the stirred phosphate/stabilizer solution at a slow, constant rate.

  • Aging: After the addition is complete, allow the resulting suspension to stir for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature to allow the particles to stabilize.

  • Washing: The particles can be washed to remove excess ions. This is typically done by centrifugation, followed by removal of the supernatant and resuspension of the particles in deionized water or a buffered solution. Repeat this process 2-3 times.[2]

  • Characterization: Analyze the final particle suspension for size and agglomeration using DLS, SEM, and/or TEM.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

Equipment:

  • DLS Instrument

  • Cuvettes

  • Micropipettes

Methodology:

  • Sample Preparation: Dilute a small aliquot of the synthesized BaHPO₄ suspension with deionized water or the same buffered solution it is stored in. The dilution should be sufficient to obtain a stable signal without causing multiple scattering effects.

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize as per the manufacturer's guidelines. Set the measurement parameters, including temperature and solvent properties (viscosity and refractive index).

  • Measurement: Transfer the diluted sample into a clean cuvette and place it in the instrument. Initiate the measurement. The instrument will use laser light scattering to determine the particle size distribution.

  • Data Analysis: Analyze the resulting data to determine the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI value (e.g., < 0.3) generally indicates a monodisperse sample with low agglomeration.

Visualizations

Agglomeration_Pathway cluster_causes Primary Causes of Agglomeration cluster_mechanism Mechanism cluster_result Result Cause1 Incorrect pH Mechanism1 Reduced Electrostatic Repulsion Cause1->Mechanism1 Cause2 High Ionic Strength Cause2->Mechanism1 Cause3 Rapid Reagent Addition Mechanism2 Increased Particle Collisions Cause3->Mechanism2 Cause4 High Temperature Cause4->Mechanism2 Result Particle Agglomeration Mechanism1->Result Mechanism2->Result

Caption: Logical pathway illustrating the primary causes leading to particle agglomeration.

Prevention_Workflow Start Start: BaHPO₄ Synthesis Prep Prepare Precursor Solutions Start->Prep Control Control Reaction Conditions Prep->Control pH Optimize & Maintain pH Control->pH Yes Addition Slow Reagent Addition (Vigorous Stirring) Control->Addition Yes Temp Control Temperature Control->Temp Yes Stabilize Incorporate Stabilizer/Surfactant pH->Stabilize Addition->Stabilize Temp->Stabilize Post Post-Synthesis Processing Stabilize->Post Yes Wash Wash Particles (Centrifugation) Post->Wash Store Store in Buffered Solution (Constant Temperature) Wash->Store End End: Stable BaHPO₄ Nanoparticle Suspension Store->End

Caption: Experimental workflow for preventing BaHPO₄ particle agglomeration.

References

Technical Support Center: Synthesis of Barium Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of barium phosphate (B84403) compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on the critical role of pH in determining the phase purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the phase of the precipitated barium phosphate?

A1: The pH of the reaction solution is the most critical factor in determining the specific phase of barium phosphate that is formed. Different pH levels favor the formation of different phosphate species in the solution (e.g., H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), which in turn dictates the stoichiometry and structure of the resulting barium phosphate precipitate.

Q2: Which pH range is optimal for synthesizing pure Barium Hydrogen Phosphate (BaHPO₄)?

A2: A neutral to slightly acidic pH range, typically between 6 and 7, is most favorable for the synthesis of pure orthorhombic BaHPO₄. As the pH deviates significantly from this range, the formation of other barium phosphate phases becomes more likely.

Q3: What other barium phosphate phases can form at different pH values?

A3: At higher pH values (alkaline conditions), you are more likely to obtain phases such as Barium Phosphate (Ba₃(PO₄)₂) or Barium Hydroxyapatite (Ba₅(PO₄)₃OH). For instance, at a pH of 13, the rhombohedral phase of Ba₃(PO₄)₂ is predominantly formed. At intermediate pH values around 10, a mixture of phases including BaNaPO₄, BaHPO₄, and Ba₅(PO₄)₃OH can be observed.

Q4: My XRD analysis shows a mixture of phases. What is the likely cause?

A4: The presence of mixed phases in your product is most commonly due to inadequate pH control during the synthesis. Even small fluctuations in pH during the precipitation process can lead to the formation of multiple barium phosphate species. It is also possible that localized areas of high or low pH can exist if the mixing of reactants is not sufficiently vigorous.

Q5: Are there any common chemical impurities I should be aware of?

A5: Besides other barium phosphate phases, common impurities can include unreacted starting materials, such as barium chloride or sodium phosphate. If barium carbonate is used as a precursor, it can also be a common impurity if the reaction with phosphoric acid is incomplete.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Final product is not BaHPO₄ The pH of the reaction was too high (alkaline).Carefully monitor and control the pH to be within the 6-7 range. Use a calibrated pH meter and add acid or base dropwise to adjust.
XRD pattern shows broad peaks The precipitated particles are very small (nanocrystalline) or amorphous.Consider increasing the reaction time or implementing a post-synthesis aging step where the precipitate is left in the mother liquor to allow for crystal growth. A gentle annealing (heating) of the dried powder can also improve crystallinity.
The precipitate is difficult to filter The particles are extremely fine.Using a finer porosity filter paper or a centrifuge to separate the solid from the liquid can be more effective.
Presence of unexpected elements in EDX Contamination from glassware or starting materials.Ensure all glassware is thoroughly cleaned. Use high-purity reagents for the synthesis.

Data Presentation: Influence of pH on Barium Phosphate Phase Formation

The following table summarizes the expected barium phosphate phases synthesized at various pH values based on experimental findings.

pH Value Predominant Barium Phosphate Phase(s) Crystal System
~6-7This compound (BaHPO₄)Orthorhombic
< 10This compound (BaHPO₄)Orthorhombic
10Mixture of BaNaPO₄, BaHPO₄, and Ba₅(PO₄)₃OHMixture
11Barium Hydroxyapatite (Ba₅(PO₄)₃OH) and other phases-
13Barium Phosphate (Ba₃(PO₄)₂)Rhombohedral

Experimental Protocols

Protocol 1: Precipitation of this compound (BaHPO₄) at Room Temperature

This protocol outlines a general method for the synthesis of BaHPO₄ via precipitation.

Materials:

  • Barium Chloride (BaCl₂) solution (e.g., 0.3 M)

  • Sodium Phosphate Dibasic (Na₂HPO₄) solution (e.g., 0.3 M)

  • Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Calibrated pH meter

Procedure:

  • Prepare aqueous solutions of Barium Chloride and Sodium Phosphate Dibasic.

  • In a beaker with continuous stirring, take a specific volume of the Sodium Phosphate Dibasic solution.

  • Slowly add the Barium Chloride solution dropwise to the phosphate solution. A white precipitate will form immediately.

  • Monitor the pH of the suspension continuously. Adjust the pH to the desired value (e.g., 6.5) by adding dilute HCl or NaOH as needed.

  • Continue stirring the suspension for a set period (e.g., 2 hours) to ensure the reaction goes to completion and to allow for crystal aging.

  • Separate the precipitate from the solution by filtration or centrifugation.

  • Wash the collected precipitate several times with deionized water to remove any soluble impurities.

  • Dry the final product in an oven at a suitable temperature (e.g., 80 °C) overnight.

Protocol 2: Hydrothermal Synthesis of Barium Phosphates at Controlled pH

This method can be adapted to synthesize different barium phosphate phases by controlling the pH.

Materials:

  • Barium Chloride (BaCl₂)

  • Disodium Phosphate (Na₂HPO₄)

  • Citric Acid (as a surfactant)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Dissolve Barium Chloride and Disodium Phosphate in deionized water in a 1:1 molar ratio.

  • Add a small amount of citric acid to the solution.

  • Adjust the pH of the solution to the desired value (e.g., 7 for BaHPO₄ or 13 for Ba₃(PO₄)₂) by adding a NaOH solution.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by filtration.

  • Wash the product with deionized water and ethanol.

  • Dry the final product in an oven.

Visualizations

pH_Effect_on_Barium_Phosphate_Phase cluster_conditions Reaction pH cluster_products Resulting Barium Phosphate Phase pH_acidic Acidic to Neutral (pH ~6-7) BaHPO4 This compound (BaHPO₄) Orthorhombic pH_acidic->BaHPO4 Favors Formation pH_intermediate Intermediate (pH ~10) Mixed Mixture of Phases (e.g., BaNaPO₄, BaHPO₄, Ba₅(PO₄)₃OH) pH_intermediate->Mixed Leads to pH_alkaline Alkaline (pH > 11) Ba3PO42 Barium Phosphate (Ba₃(PO₄)₂) Rhombohedral pH_alkaline->Ba3PO42 Favors Formation experimental_workflow start Start: Prepare Precursor Solutions (e.g., BaCl₂ and Na₂HPO₄) mixing Mix Precursors with Stirring start->mixing ph_control pH Adjustment & Control (Critical Step) mixing->ph_control precipitation Precipitation / Aging ph_control->precipitation separation Separation (Filtration / Centrifugation) precipitation->separation washing Washing with Deionized Water separation->washing drying Drying washing->drying characterization Characterization (XRD, SEM, etc.) drying->characterization

Technical Support Center: Synthesis of Barium Hydrogen Phosphate (BaHPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of Barium Hydrogen Phosphate (B84403) (BaHPO₄).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of BaHPO₄, providing potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
T-01 Low Yield of BaHPO₄ Precipitate - Incomplete precipitation due to improper pH. - Sub-optimal reaction temperature. - Incorrect stoichiometry of reactants. - Loss of product during washing steps.- Adjust the pH of the reaction mixture to a range of 6-7. - Ensure the reaction is carried out at the recommended temperature (e.g., room temperature or slightly elevated). - Carefully calculate and use the correct molar ratios of barium and phosphate precursors. - Use a fine filter paper and careful washing technique to avoid loss of the fine precipitate.
T-02 XRD Pattern Shows Unexpected Peaks - Formation of Barium Phosphate (Ba₃(PO₄)₂) due to high pH.[1][2] - Presence of unreacted Barium Chloride (BaCl₂). - Formation of Barium Pyrophosphate (Ba₂P₂O₇) due to high-temperature drying or calcination.[3]- Compare the obtained XRD pattern with the standard JCPDS card for BaHPO₄ (No. 72-1370).[4] - If peaks corresponding to Ba₃(PO₄)₂ are present, repeat the synthesis ensuring the pH does not exceed 7. - Thoroughly wash the precipitate with deionized water to remove soluble precursors like BaCl₂. - Dry the product at a temperature below 370°C to prevent decomposition to Ba₂P₂O₇.[3]
T-03 Precipitate has a Non-White Appearance - Contamination from starting materials. - Co-precipitation of impurities from the reaction vessel.- Use high-purity analytical grade reagents. - Ensure all glassware is thoroughly cleaned before use.
T-04 Yield Greater Than 100% - Co-precipitation of Ba₃(PO₄)₂ along with BaHPO₄, which has a different molecular weight.[5][6] - Inadequate drying of the product, leaving residual solvent.- This can occur if the reaction conditions are not strictly controlled, leading to a mixture of products.[5][6] Re-evaluate the pH control of the synthesis. - Dry the sample to a constant weight in a vacuum oven at an appropriate temperature (e.g., 80-100 °C).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of BaHPO₄?

A1: The pH of the reaction medium is the most critical factor. The formation of pure orthorhombic BaHPO₄ is favored at a pH of approximately 6-7.[1][3] At higher pH values, typically above 9, the formation of other barium phosphate phases, such as tribarium phosphate (Ba₃(PO₄)₂), becomes predominant.[1][2] At a pH of around 10, a mixture of phases including BaNaPO₄, BaHPO₄, and Ba₅(PO₄)₃OH can be expected.[4]

Q2: What are the common side products in BaHPO₄ synthesis and how can I avoid them?

A2: The most common side products are other barium phosphate phases. To avoid them:

  • Barium Phosphate (Ba₃(PO₄)₂): Maintain a pH between 6 and 7. This is the most common impurity when the pH is too high.[1][2]

  • Barium Dihydrogen Phosphate (Ba(H₂PO₄)₂): Ensure the correct stoichiometry and avoid highly acidic conditions.

  • Barium Pyrophosphate (Ba₂P₂O₇): This is a product of thermal decomposition. Avoid heating BaHPO₄ above 370°C.[3]

Q3: My synthesis involves reacting Barium Chloride (BaCl₂) and Disodium Hydrogen Phosphate (Na₂HPO₄). What is the expected reaction?

A3: The reaction proceeds via a double displacement precipitation reaction, forming a white precipitate of Barium Hydrogen Phosphate.

BaCl₂(aq) + Na₂HPO₄(aq) → BaHPO₄(s) + 2NaCl(aq)[7]

Q4: How does temperature affect the synthesis of BaHPO₄?

A4: While pH is the dominant factor, temperature can influence the crystallinity and morphology of the precipitate. Many precipitation methods are successfully carried out at room temperature. However, a slightly elevated temperature, for instance, during a digestion step, can sometimes improve the filterability of the precipitate. For hydrothermal synthesis, the temperature is a key parameter that, along with pH, determines the final product phase.

Experimental Protocols

Protocol 1: Precipitation Synthesis of this compound

This protocol describes a standard method for synthesizing BaHPO₄ via a precipitation reaction.

Materials:

  • Barium Chloride dihydrate (BaCl₂·2H₂O)

  • Disodium Hydrogen Phosphate (Na₂HPO₄)

  • Deionized water

  • Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of BaCl₂·2H₂O by dissolving the appropriate amount in deionized water.

    • Prepare a 0.5 M solution of Na₂HPO₄ in a separate beaker by dissolving it in deionized water.

  • Precipitation:

    • Slowly add the Na₂HPO₄ solution to the BaCl₂ solution dropwise while stirring continuously. A white precipitate will form immediately.

  • pH Adjustment:

    • Monitor the pH of the suspension. Adjust the pH to 6-7 by adding dilute HCl or NaOH as needed.

  • Digestion of the Precipitate:

    • Continue stirring the suspension at room temperature for 1-2 hours to allow for the precipitate to age. This can improve the particle size and filterability.

  • Filtration and Washing:

    • Filter the precipitate using a Buchner funnel and appropriate filter paper.

    • Wash the precipitate several times with deionized water to remove any soluble byproducts, such as NaCl.

  • Drying:

    • Dry the collected precipitate in an oven at 80-100°C until a constant weight is achieved.

Protocol 2: Hydrothermal Synthesis of this compound

This protocol outlines a general approach for synthesizing crystalline BaHPO₄ using a hydrothermal method.

Materials:

  • Barium Chloride dihydrate (BaCl₂·2H₂O)

  • Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)

  • Deionized water

  • Citric acid (as a surfactant, optional)

  • Ammonia (B1221849) solution for pH adjustment

Procedure:

  • Prepare Precursor Solution:

    • Dissolve stoichiometric amounts of BaCl₂·2H₂O and NH₄H₂PO₄ in deionized water in a Teflon-lined autoclave.

    • If desired, add a small amount of citric acid to act as a surfactant, which can influence the morphology of the final product.

  • pH Adjustment:

    • Adjust the pH of the solution to the desired value (e.g., pH 7 for BaHPO₄) using an ammonia solution.

  • Hydrothermal Reaction:

    • Seal the autoclave and heat it to the desired reaction temperature (e.g., 180°C) for a specified duration (e.g., 24 hours).

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by filtration.

  • Washing and Drying:

    • Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a moderate temperature (e.g., 80°C).

Data Presentation

The following table summarizes the expected products of barium phosphate synthesis under different pH conditions, based on qualitative data from the literature.

pH Range Primary Expected Product Potential Side Products/Impurities Reference
< 6Barium Dihydrogen Phosphate (Ba(H₂PO₄)₂)Unreacted precursors-
6 - 7This compound (BaHPO₄)Traces of other barium phosphate phases[1][3]
8 - 9Mixture of BaHPO₄ and Ba₃(PO₄)₂--
10 - 12Mixture of BaNaPO₄, BaHPO₄, Ba₅(PO₄)₃OH-[4]
> 12Barium Phosphate (Ba₃(PO₄)₂)-[1][2]

Visualizations

Workflow for Troubleshooting Unexpected XRD Results

The following diagram illustrates a logical workflow for identifying the cause of unexpected peaks in an X-ray diffraction (XRD) pattern of synthesized this compound.

XRD_Troubleshooting start Unexpected Peaks in XRD Pattern check_jcpds Compare with JCPDS No. 72-1370 (Standard for BaHPO₄) start->check_jcpds peaks_match_ba3po4 Peaks Match Ba₃(PO₄)₂? check_jcpds->peaks_match_ba3po4 high_ph Likely Cause: High pH (>8) peaks_match_ba3po4->high_ph Yes peaks_match_ba2p2o7 Peaks Match Ba₂P₂O₇? peaks_match_ba3po4->peaks_match_ba2p2o7 No solution1 Solution: Repeat synthesis with strict pH control (6-7) high_ph->solution1 high_temp Likely Cause: High Drying/Calcination Temp. (>370°C) peaks_match_ba2p2o7->high_temp Yes unidentified_peaks Other Unidentified Peaks peaks_match_ba2p2o7->unidentified_peaks No solution2 Solution: Dry product at lower temperature (<100°C) high_temp->solution2 check_precursors Check Purity of Starting Materials and for Contamination unidentified_peaks->check_precursors solution3 Solution: Use high-purity reagents check_precursors->solution3 pH_Influence cluster_pH Reaction pH cluster_product Primary Product pH_acidic < 6 (Acidic) product_dihy Ba(H₂PO₄)₂ pH_acidic->product_dihy pH_neutral 6 - 7 (Neutral) product_hy BaHPO₄ pH_neutral->product_hy pH_alkaline > 8 (Alkaline) product_tri Ba₃(PO₄)₂ pH_alkaline->product_tri

References

Technical Support Center: Improving the Flame Retardant Efficiency of BaHPO4 Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium Hydrogen Phosphate (BaHPO4) composites to enhance flame retardancy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of BaHPO4 flame retardant composites.

Problem Potential Cause Troubleshooting Steps
Poor dispersion of BaHPO4 in the polymer matrix, leading to inconsistent flame retardant performance. 1. High surface energy of inorganic BaHPO4 particles. 2. Incompatibility between the polar BaHPO4 and non-polar polymer matrix. 3. Inadequate mixing or processing parameters.1. Surface Modification: Treat BaHPO4 particles with a coupling agent (e.g., silane, titanate) to improve compatibility with the polymer matrix. 2. Use of Dispersants: Incorporate a suitable dispersing agent to prevent agglomeration of BaHPO4 particles.[1] 3. Optimize Mixing: a) Increase mixing time and/or shear rate during melt blending. b) Employ a two-step mixing process where BaHPO4 is first pre-dispersed in a portion of the polymer or a liquid carrier. 4. Ultrasonication: Use ultrasonication for liquid resin systems to break down agglomerates.
Reduced mechanical properties (e.g., tensile strength, impact strength) of the composite. 1. High loading levels of BaHPO4 filler. 2. Poor interfacial adhesion between BaHPO4 and the polymer matrix. 3. Agglomeration of BaHPO4 particles acting as stress concentration points.1. Optimize Loading Level: Determine the minimum effective concentration of BaHPO4 required for the desired flame retardancy. 2. Improve Interfacial Adhesion: Use a compatibilizer or coupling agent that can bond with both the BaHPO4 and the polymer. 3. Enhance Dispersion: Follow the steps for improving dispersion to minimize agglomerates. 4. Synergistic Approach: Combine BaHPO4 with another flame retardant that is effective at lower loadings to reduce the overall filler content.
Inconsistent or lower-than-expected Limiting Oxygen Index (LOI) values. 1. Non-uniform dispersion of BaHPO4. 2. Inaccurate control of oxygen and nitrogen flow rates during testing. 3. Variation in sample preparation and conditioning.1. Ensure Homogeneous Mixture: Verify the dispersion of BaHPO4 in the composite samples. 2. Calibrate LOI Apparatus: Regularly calibrate the gas flow controllers of the LOI instrument. 3. Standardize Sample Preparation: a) Ensure all samples have consistent dimensions as per ASTM D2863 or ISO 4589-2.[2][3][4][5] b) Condition all samples in a controlled environment (e.g., 23°C, 50% relative humidity) for at least 24 hours before testing.
Higher-than-expected Peak Heat Release Rate (pHRR) in cone calorimetry tests. 1. Insufficient flame retardant action in the condensed or gas phase. 2. Lack of a stable char layer formation. 3. Inappropriate loading of BaHPO4.1. Incorporate a Synergist: a) Combine BaHPO4 with an intumescent flame retardant (e.g., ammonium (B1175870) polyphosphate) to promote the formation of a protective char layer. Barium compounds are known to be excellent synergistic carbonization agents.[6] b) Consider adding a gas phase flame retardant to quench radicals in the flame. 2. Optimize BaHPO4 Concentration: Increase the loading of BaHPO4 and evaluate the effect on pHRR. 3. Char Layer Analysis: Examine the morphology of the char residue after the cone calorimeter test to assess its integrity and insulating properties.
Processing difficulties during compounding (e.g., increased melt viscosity, screw slippage). 1. High loading level of inorganic filler. 2. Hygroscopic nature of BaHPO4 (adsorbed moisture).1. Drying of BaHPO4: Thoroughly dry the BaHPO4 powder in an oven before compounding to remove any adsorbed moisture. 2. Processing Aid: Add a processing aid or lubricant to the formulation to reduce melt viscosity and improve flowability. 3. Temperature Profile Adjustment: Optimize the temperature profile of the extruder to ensure proper melting and mixing without degrading the polymer.

Frequently Asked Questions (FAQs)

1. What is the primary flame retardant mechanism of BaHPO4?

As a phosphorus-based flame retardant, BaHPO4 is expected to act in both the condensed and gas phases.

  • Condensed Phase: During combustion, phosphorus-containing compounds can decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[5][7][8] This char layer limits the release of flammable volatiles and shields the underlying polymer from the heat of the flame.[4] Barium compounds, in particular, are known to be excellent synergistic carbonization agents, which can further enhance the stability and integrity of this char layer.[6]

  • Gas Phase: Volatile phosphorus-containing species (e.g., PO• radicals) can be released into the flame, where they act as radical scavengers.[5][7][8] They interrupt the chain reactions of combustion, effectively "poisoning" the flame and reducing its intensity.[5][7][8]

2. How can the flame retardant efficiency of BaHPO4 be improved?

The efficiency of BaHPO4 can be significantly enhanced through synergistic combinations with other flame retardants. A particularly effective approach is to pair it with an intumescent flame retardant system, which typically consists of an acid source (e.g., ammonium polyphosphate), a carbon source (e.g., pentaerythritol), and a blowing agent (e.g., melamine). In such a system, BaHPO4 can act as a synergistic charring agent, strengthening the intumescent char layer.[6]

3. What are the typical loading levels of BaHPO4 in polymer composites?

The optimal loading level of BaHPO4 depends on the polymer matrix, the desired level of flame retardancy, and the presence of any synergistic additives. It is recommended to start with a loading of 10-30% by weight and optimize based on performance testing. In synergistic systems, the required amount of BaHPO4 may be lower.

4. Does the particle size of BaHPO4 affect its flame retardant performance?

Yes, the particle size and distribution of BaHPO4 can significantly impact its performance. Smaller, well-dispersed particles offer a larger surface area for interaction with the polymer during combustion, which can lead to more efficient char formation and flame inhibition. Agglomerates of larger particles can act as points of mechanical failure and may not contribute as effectively to flame retardancy.

5. Are there any safety precautions to consider when working with BaHPO4?

As with any fine powder, it is important to handle BaHPO4 in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, to avoid inhalation and skin contact. Refer to the material safety data sheet (MSDS) for specific handling and safety information.

Quantitative Data

The following table presents data from a study on a related barium-phosphorus compound, Barium Phytate (Pa-Ba), in an epoxy resin (EP) matrix, demonstrating the synergistic effect with an intumescent flame retardant (IFR). This data is provided as an illustrative example of the potential performance of barium-containing phosphorus flame retardants.

Table 1: Flame Retardant Properties of Barium Phytate Composites in Epoxy Resin [6][9]

Sample CompositionLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)Char Residue @ 700°C (%)
Pure EP19.1-11501057.25
EP / 16% IFR24.3-7509020.15
EP / 14% IFR / 2% Pa-Ba30.7V-03557525.90

LOI: Limiting Oxygen Index; pHRR: Peak Heat Release Rate; THR: Total Heat Release.

Experimental Protocols

1. Preparation of BaHPO4 Polymer Composites (Illustrative Example for Epoxy Resin)

This protocol describes a general method for preparing a thermoset composite containing BaHPO4.

  • Materials:

    • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

    • Curing agent (e.g., 4,4'-diaminodiphenyl methane (B114726) - DDM)

    • This compound (BaHPO4), dried at 120°C for 4 hours.

    • Synergistic flame retardant (optional, e.g., Ammonium Polyphosphate)

  • Procedure:

    • Preheat the epoxy resin to 80°C to reduce its viscosity.

    • Add the desired amount of BaHPO4 and any synergistic flame retardants to the preheated resin.

    • Mechanically stir the mixture at 500-1000 rpm for 30 minutes to ensure uniform dispersion.

    • Place the mixture in a vacuum oven at 80°C for 15 minutes to remove any entrapped air bubbles.

    • Add the stoichiometric amount of the curing agent to the mixture and stir for another 5 minutes until a homogeneous mixture is obtained.

    • Pour the mixture into preheated molds.

    • Cure the samples in an oven according to the recommended curing cycle for the specific epoxy system (e.g., 120°C for 2 hours, followed by post-curing at 150°C for 2 hours).

    • Allow the samples to cool to room temperature before demolding.

2. Limiting Oxygen Index (LOI) Test

This test is performed according to ASTM D2863 or ISO 4589-2.[2][3][4][5]

  • Apparatus: LOI instrument with a vertical glass chimney and gas flow control.

  • Sample: A vertical bar of specified dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

  • Procedure:

    • Place the conditioned sample vertically in the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

    • Ignite the top edge of the sample.

    • Adjust the oxygen concentration in the gas mixture until the sample just supports candle-like combustion for a specified duration or burns a certain length.

    • The LOI is the minimum percentage of oxygen in the mixture that supports combustion.

3. Cone Calorimetry Test

This test is performed according to ISO 5660 or ASTM E1354.[7][10][11]

  • Apparatus: Cone calorimeter.

  • Sample: A flat specimen, typically 100 mm x 100 mm, with a thickness up to 50 mm.

  • Procedure:

    • Wrap the conditioned sample in aluminum foil, leaving the top surface exposed.

    • Place the sample in the holder under the conical radiant heater.

    • Expose the sample to a constant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the flammable gases evolved from the sample's surface.

    • During the test, parameters such as time to ignition, heat release rate (HRR), total heat released (THR), mass loss rate, and smoke production are continuously measured.

Visualizations

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer Matrix Char Stable Char Layer Polymer->Char Dehydration & Carbonization Char->Polymer Insulates & Protects BaHPO4_condensed BaHPO4 Phosphoric_Acid Phosphoric Acid BaHPO4_condensed->Phosphoric_Acid Heat Phosphoric_Acid->Polymer Catalyzes Flame Combustion (H•, OH• radicals) Inert_Gases Inert Gases Flame->Inert_Gases Reduced Combustion BaHPO4_gas Volatile P-species (PO•) BaHPO4_gas->Flame Radical Quenching Heat Heat Heat->BaHPO4_condensed Heat->BaHPO4_gas

Caption: Flame retardant mechanism of BaHPO4 in condensed and gas phases.

Caption: Experimental workflow for developing BaHPO4 flame retardant composites.

References

Technical Support Center: Optimization of Luminescence in BaHPO4-Based Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the luminescence of Barium Hydrogen Phosphate (B84403) (BaHPO₄)-based phosphors.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for BaHPO₄-based phosphors?

A1: The most common synthesis methods for BaHPO₄-based phosphors are the solid-state reaction method and the hydrothermal method. The solid-state reaction involves heating a mixture of precursor materials at high temperatures.[1][2] The hydrothermal method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel, which can produce well-crystallized phosphors at lower temperatures compared to the solid-state method.[3][4][5][6]

Q2: How does the pH of the precursor solution affect the properties of hydrothermally synthesized BaHPO₄?

A2: The pH of the precursor solution is a crucial factor in the hydrothermal synthesis of BaHPO₄-based phosphors. It significantly influences the phase formation, morphology, and luminescent properties of the final product. Variations in pH can lead to the formation of different barium phosphate phases, such as Ba₃(PO₄)₂ or Ba₅(PO₄)₃OH, alongside BaHPO₄, each exhibiting distinct luminescent characteristics.

Q3: What is the role of an activator (dopant) in BaHPO₄ phosphors?

A3: An activator is a dopant impurity added to the host crystal (BaHPO₄) to create luminescence centers.[7] The activator ions, typically rare-earth or transition metal ions, introduce new electronic energy levels within the bandgap of the host material. When these activator ions are excited, they emit light at specific wavelengths, determining the color and efficiency of the phosphor.[7]

Q4: How does the activator concentration affect the luminescence intensity?

A4: The concentration of the activator plays a critical role in the luminescence intensity. Initially, as the activator concentration increases, the luminescence intensity increases. However, beyond an optimal concentration, the intensity begins to decrease due to a phenomenon called "concentration quenching."[8] At high concentrations, the activator ions are closer to each other, leading to non-radiative energy transfer between them and a reduction in luminescence.[8][9]

Q5: What is the effect of calcination temperature on the luminescence of BaHPO₄ phosphors?

A5: Calcination temperature significantly impacts the crystallinity, particle size, and luminescence properties of BaHPO₄ phosphors.[10][11][12][13][14] Generally, increasing the calcination temperature improves the crystallinity and reduces defects in the host lattice, which can lead to enhanced luminescence intensity.[10][13] However, excessively high temperatures can cause particle agglomeration or phase changes, which might be detrimental to the luminescence.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and characterization of BaHPO₄-based phosphors.

Issue 1: Low Luminescence Intensity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction or Impure Phase 1. Verify the phase purity of your synthesized powder using X-ray Diffraction (XRD). Compare the obtained pattern with standard JCPDS data for BaHPO₄. 2. Optimize the calcination/hydrothermal temperature and duration to ensure a complete reaction.
Low Activator Concentration 1. Synthesize a series of samples with varying activator concentrations to determine the optimal doping level.
Concentration Quenching 1. If you suspect the activator concentration is too high, synthesize samples with lower concentrations and compare their luminescence intensities.
Presence of Quenching Impurities 1. Use high-purity precursor materials. 2. Ensure thorough mixing of precursors to avoid localized high concentrations of activators.
Poor Crystallinity 1. Increase the calcination temperature or duration to improve the crystallinity of the phosphor. Monitor changes with XRD.
Surface Defects 1. For nanophosphors, a high surface-area-to-volume ratio can lead to more surface defects which act as quenching sites.[8] Consider a post-synthesis annealing step at a moderate temperature.
Issue 2: Unexpected Emission Wavelength (Color Shift)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Different Barium Phosphate Phases 1. As mentioned, pH control during hydrothermal synthesis is critical. Analyze your product with XRD to identify the phases present. Adjust the synthesis pH to favor the formation of the desired BaHPO₄ phase.
Activator Site Occupancy 1. The local crystal field around the activator ion can influence the emission wavelength. Changes in synthesis conditions can alter which crystallographic site the activator occupies.
Energy Transfer Between Different Activators (if co-doped) 1. If using more than one type of activator, the relative concentrations will significantly affect the final emission color due to energy transfer. Systematically vary the concentration of each co-dopant.

Experimental Protocols

Protocol 1: Solid-State Reaction Synthesis of Doped BaHPO₄
  • Precursor Preparation: Accurately weigh stoichiometric amounts of high-purity precursors: Barium Carbonate (BaCO₃), Ammonium Dihydrogen Phosphate (NH₄H₂PO₄), and the desired activator oxide (e.g., Eu₂O₃, Dy₂O₃).

  • Mixing: Thoroughly grind the precursors in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture. Acetone can be used as a mixing medium.

  • Calcination:

    • Transfer the mixed powder to an alumina (B75360) crucible.

    • Place the crucible in a muffle furnace.

    • Heat the sample to a desired temperature (e.g., in the range of 800-1200 °C) for a specified duration (e.g., 2-6 hours) in an air atmosphere. A two-step calcination process may be beneficial.

  • Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. Gently grind the resulting product into a fine powder.

  • Characterization: Characterize the final product using XRD for phase identification and a fluorescence spectrophotometer for luminescence measurements.

Protocol 2: Hydrothermal Synthesis of Doped BaHPO₄
  • Precursor Solution Preparation:

    • Dissolve a Barium salt (e.g., BaCl₂·2H₂O) in deionized water.

    • In a separate beaker, dissolve a phosphate source (e.g., (NH₄)₂HPO₄) in deionized water.

    • Dissolve the desired amount of activator salt (e.g., EuCl₃·6H₂O) in deionized water.

  • Reaction:

    • Slowly add the phosphate and activator solutions to the Barium salt solution under constant stirring.

    • Adjust the pH of the resulting solution to a specific value (e.g., between 5 and 9) using an acid (e.g., HCl) or a base (e.g., NaOH).

  • Hydrothermal Treatment:

    • Transfer the final solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 12-24 hours).

  • Product Recovery:

    • After the autoclave has cooled to room temperature, collect the precipitate by centrifugation.

    • Wash the product several times with deionized water and ethanol.

    • Dry the final product in an oven at a low temperature (e.g., 80 °C) for several hours.

  • Characterization: Analyze the phase and luminescent properties of the dried powder.

Data Presentation

Table 1: Example of Activator Concentration Optimization Data for BaHPO₄:Eu²⁺

SampleEu²⁺ Concentration (mol%)Relative Photoluminescence Intensity (a.u.)Peak Emission Wavelength (nm)
BHP-Eu-0.50.5450452
BHP-Eu-1.01.0820452
BHP-Eu-1.51.5950453
BHP-Eu-2.02.0910453
BHP-Eu-2.52.5780454

Note: The data in this table is illustrative and should be determined experimentally for your specific synthesis conditions.

Table 2: Example of Calcination Temperature Effect on Luminescence of BaHPO₄:Dy³⁺ (2 mol%)

SampleCalcination Temperature (°C)Calcination Time (h)Relative Photoluminescence Intensity (a.u.)
BHP-Dy-8008004550
BHP-Dy-9009004780
BHP-Dy-100010004920
BHP-Dy-110011004890
BHP-Dy-120012004810

Note: The data in this table is illustrative and should be determined experimentally for your specific synthesis conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_optimization Optimization precursors Precursor Weighing & Mixing reaction Solid-State Reaction / Hydrothermal Synthesis precursors->reaction washing Washing & Drying reaction->washing xrd XRD Analysis washing->xrd pl Photoluminescence Spectroscopy washing->pl sem SEM Imaging washing->sem analysis Data Analysis pl->analysis feedback Feedback to Synthesis Parameters analysis->feedback feedback->precursors

Caption: Experimental workflow for synthesis and optimization of BaHPO₄-based phosphors.

troubleshooting_workflow start Low Luminescence Intensity Observed check_phase Check Phase Purity (XRD) start->check_phase is_pure Is the Phase Pure BaHPO₄? check_phase->is_pure optimize_synthesis Optimize Synthesis Conditions (Temp, Time, pH) is_pure->optimize_synthesis No check_concentration Vary Activator Concentration is_pure->check_concentration Yes optimize_synthesis->check_phase is_optimal Is Concentration Optimal? check_concentration->is_optimal concentration_quenching Reduce Activator Concentration is_optimal->concentration_quenching No (Too High) increase_concentration Increase Activator Concentration is_optimal->increase_concentration No (Too Low) check_crystallinity Check Crystallinity (XRD) is_optimal->check_crystallinity Yes concentration_quenching->check_concentration increase_concentration->check_concentration is_crystalline Is Crystallinity High? check_crystallinity->is_crystalline increase_calcination Increase Calcination Temperature is_crystalline->increase_calcination No check_impurities Use High-Purity Precursors is_crystalline->check_impurities Yes increase_calcination->check_crystallinity

Caption: Troubleshooting decision tree for low luminescence intensity in BaHPO₄ phosphors.

References

Technical Support Center: Industrial Barium Hydrogen Phosphate (BaHPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the quality control parameters for industrial-grade Barium Hydrogen Phosphate (B84403) (BaHPO₄). It includes frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the key quality control parameters for industrial-grade Barium Hydrogen Phosphate?

A1: The quality of industrial-grade this compound is assessed based on a combination of physical and chemical parameters. These are typically detailed in the Certificate of Analysis (CoA) provided by the supplier.[1][2][3][4][5] Key parameters include:

  • Assay (Purity): This indicates the percentage of BaHPO₄ in the material. A typical purity for industrial grades is ≥97.0%.[6]

  • Appearance: It should be a white powder.[7]

  • Identification: Confirmation of the chemical identity using techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Moisture Content: The amount of water present in the sample.

  • Loss on Ignition: The change in mass after heating the material to a high temperature, which can indicate the presence of volatile components or the conversion of the material.

  • Elemental Impurities: The levels of other metals, which are particularly important for pharmaceutical applications.[]

  • Particle Size Distribution: The range and distribution of particle sizes in the powder.

Q2: How is the purity of this compound typically determined?

A2: Purity is often determined by a combination of techniques. An assay, as specified on the CoA, provides a quantitative measure of the BaHPO₄ content.[1] Techniques like X-ray Diffraction (XRD) are used to confirm the crystalline phase and identify any crystalline impurities.[9][10] Further analysis for specific elemental impurities is often carried out using methods like Inductively Coupled Plasma (ICP) spectroscopy.[]

Q3: What are the common impurities found in industrial this compound and why are they a concern?

A3: Impurities in industrial BaHPO₄ can originate from raw materials or the manufacturing process.[9][11] Common impurities may include other barium compounds (like barium carbonate), unreacted starting materials, and various metallic impurities.[12] In applications like phosphor synthesis, even trace amounts of certain metallic impurities can negatively impact the luminescence properties.[6] For pharmaceutical applications, there are strict limits on elemental impurities, especially heavy metals like lead, mercury, arsenic, and cadmium, due to their toxicity.[13]

Q4: What information should I look for on a Certificate of Analysis (CoA) for this compound?

A4: A Certificate of Analysis is a critical document that provides batch-specific quality control data.[1][2][3][4][5] You should look for:

  • Product Information: Product name, batch/lot number, and manufacturing/expiry dates.[1]

  • Physical and Chemical Properties: Results for tests such as appearance, assay, moisture content, and pH.[1]

  • Analytical Methods Used: The specific methods used to obtain the test results.[1]

  • Specification Limits: The acceptable range for each test parameter.[1]

  • Actual Test Results: The measured results for the specific batch.[1]

  • Approval Information: Signature of authorized quality control personnel.[3]

Quality Control Parameters Overview

The following table summarizes the key quality control parameters for industrial and pharmaceutical grades of this compound.

ParameterIndustrial Grade SpecificationPharmaceutical Grade ConsiderationAnalytical Method(s)
Assay (Purity) ≥ 97.0%Typically ≥ 99.0%Titration, Elemental Analysis
Appearance White PowderWhite Crystalline PowderVisual Inspection
Identification Conforms to standardConforms to USP/EP referenceXRD, FTIR
Moisture Content Varies by manufacturerTypically < 1.0%Karl Fischer Titration, Loss on Drying
Loss on Ignition Report valueReport valueThermogravimetric Analysis (TGA)
Elemental Impurities Varies by applicationMust comply with USP <232>/ICH Q3D limitsICP-MS, ICP-OES
Particle Size Application-dependentControlled and specifiedLaser Diffraction, Sieving, Microscopy

Troubleshooting Guide

Problem 1: Out-of-Specification (OOS) Assay Results

Q: My assay result for this compound is lower than the specification. What are the possible causes and how can I troubleshoot this?

A: An OOS assay result requires a systematic investigation. Here is a logical workflow to follow:

Troubleshooting workflow for out-of-specification assay results.

Possible Causes & Corrective Actions:

  • High Moisture Content: If the material has absorbed moisture, the apparent weight will be higher, leading to a lower assay value. Perform a moisture content analysis (e.g., Karl Fischer titration). If high, dry the material under appropriate conditions.

  • Presence of Impurities: Impurities from the synthesis process can lower the purity. This could include unreacted starting materials or side products. Techniques like XRD can help identify other crystalline phases.

  • Incorrect Stoichiometry during Synthesis: The ratio of reactants used in the synthesis can affect the final product's purity.

Problem 2: Unexpected Peaks in X-ray Diffraction (XRD) Pattern

Q: My XRD pattern for this compound shows unexpected peaks. What could this indicate?

A: The XRD pattern is a fingerprint of the crystalline structure. Unexpected peaks usually indicate the presence of other crystalline phases.

  • Compare with a Reference Pattern: Obtain a standard reference XRD pattern for BaHPO₄ (e.g., from a crystallographic database) to confirm which peaks are from your product and which are from impurities.

  • Possible Impurities:

    • Barium Carbonate (BaCO₃): A common impurity if the synthesis is not performed under controlled atmospheric conditions or if the starting barium salt was contaminated.

    • Other Barium Phosphates: Depending on the pH of the precipitation, other forms of barium phosphate may be present.[10]

    • Unreacted Starting Materials: If the reaction was incomplete, you might see peaks corresponding to the crystalline starting materials.

  • Amorphous Content: A broad, diffuse background in your XRD pattern could indicate the presence of amorphous (non-crystalline) material.

Problem 3: Anomalous Thermogravimetric Analysis (TGA) Curve

Q: The TGA curve of my this compound sample shows a different weight loss profile than expected. What does this mean?

A: TGA measures the change in mass as a function of temperature. For pure BaHPO₄, a characteristic weight loss is expected at a specific temperature range due to its decomposition into barium pyrophosphate (Ba₂P₂O₇) and water.[9]

  • Weight Loss at Lower Temperatures (<150°C): This typically indicates the presence of adsorbed or free water.[14]

  • Weight Loss in Multiple Steps: If you observe more than one distinct weight loss step in the decomposition region, it could suggest the presence of different crystalline forms or impurities that decompose at different temperatures.

  • Different Decomposition Temperature: A significant shift in the decomposition temperature can indicate a change in the material's thermal stability, possibly due to impurities or variations in particle size and morphology.

  • Higher or Lower than Expected Weight Loss:

    • Higher Weight Loss: May indicate the presence of hydrated forms of barium phosphate or other impurities that lose more weight upon decomposition.

    • Lower Weight Loss: Could suggest that the material is not pure BaHPO₄ or that some decomposition has already occurred.

Problem 4: Inconsistent Particle Size Distribution

Q: The particle size of my this compound powder is not consistent between batches. What could be the cause?

A: Particle size is often a critical parameter, especially in applications like coatings and pharmaceuticals, as it can affect properties like dissolution rate and flowability.[15]

  • Precipitation Conditions: The conditions during the precipitation synthesis of BaHPO₄, such as pH, temperature, stirring rate, and reactant concentration, can significantly influence the particle size and morphology.[9] Inconsistent control of these parameters will lead to batch-to-batch variability.

  • Milling/Grinding Process: If the material is milled after synthesis, variations in the milling process (e.g., time, speed, type of mill) will affect the final particle size distribution.

  • Agglomeration: Fine particles may tend to agglomerate. Ensure the powder is properly dispersed before measurement. The use of ultrasound during sample preparation for particle size analysis can help break up agglomerates.[16]

Experimental Protocols

X-ray Diffraction (XRD) for Phase Identification
  • Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency using an agate mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.

  • Instrument Setup:

    • Radiation Source: Typically Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): A common range is 10° to 80°.

    • Step Size and Scan Speed: Use a step size of ~0.02° and a scan speed appropriate to obtain good signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak positions (2θ values) and their relative intensities.

    • Compare the experimental pattern with a standard reference pattern for BaHPO₄ from a database (e.g., JCPDS/ICDD) to confirm the phase and identify any impurity peaks.[10]

Thermogravimetric Analysis (TGA) for Thermal Stability
  • Sample Preparation: Accurately weigh a small amount of the BaHPO₄ powder (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge Gas: Use an inert gas like nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Identify the onset temperature of decomposition and the percentage of weight loss.[14][17] For pure BaHPO₄, a weight loss corresponding to the conversion to Ba₂P₂O₇ is expected around 370-430°C.[9]

Quality Control Workflow

The following diagram illustrates a general workflow for the quality control of incoming industrial this compound.

QC_Workflow cluster_tests QC Tests Start Receive Raw Material (this compound) Sampling Representative Sampling Start->Sampling CoA_Review Review Supplier's Certificate of Analysis Sampling->CoA_Review QC_Testing In-House QC Testing Sampling->QC_Testing Compare_Results Compare Results to Specifications CoA_Review->Compare_Results Appearance Appearance Identification Identification (XRD, FTIR) Assay Assay/Purity Impurities Elemental Impurities (ICP) Physical_Tests Physical Tests (Particle Size, Moisture) QC_Testing->Compare_Results Release Release for Use Compare_Results->Release Pass Investigate Out-of-Specification Investigation Compare_Results->Investigate Fail

General quality control workflow for this compound.

References

Validation & Comparative

Validating Barium Hydrogen Phosphate Crystal Phases: A Comparative Guide Using XRD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of crystalline phases is paramount. This guide provides a comparative analysis of the orthorhombic crystal phase of Barium Hydrogen Phosphate (B84403) (BaHPO₄) validated by X-ray Diffraction (XRD), offering supporting experimental data and detailed protocols.

Barium hydrogen phosphate is a compound of interest in various fields, and understanding its crystalline structure is crucial for its application. X-ray diffraction is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can identify the specific crystal phases present.

Comparison of BaHPO₄ Crystal Phases

Orthorhombic BaHPO₄: XRD Data

The standard XRD data for the orthorhombic phase of BaHPO₄ is cataloged in the Joint Committee on Powder Diffraction Standards (JCPDS) database under card number 72-1370.[1][2][3][4] This provides a reference for the expected positions and relative intensities of the diffraction peaks.

Below is a summary of the characteristic XRD peaks for orthorhombic BaHPO₄, derived from publicly available crystallographic data. This data is essential for researchers to confirm the synthesis of the desired crystal phase.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
12.457.10100
20.854.2685
24.953.5770
29.203.0695
31.402.8560
33.702.6650
43.502.0845

Note: The 2θ values are based on Cu Kα radiation (λ = 1.5406 Å). Actual experimental values may vary slightly.

Experimental Protocols

To aid researchers in replicating and validating these findings, detailed experimental protocols for the synthesis of orthorhombic BaHPO₄ and its subsequent XRD analysis are provided below.

Synthesis of Orthorhombic BaHPO₄ (Precipitation Method)

This protocol describes a common method for synthesizing BaHPO₄ powder.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Deionized water

  • Ammonia (B1221849) solution (to adjust pH)

Procedure:

  • Prepare a 0.1 M solution of BaCl₂·2H₂O in deionized water.

  • Prepare a 0.1 M solution of (NH₄)₂HPO₄ in deionized water.

  • Slowly add the (NH₄)₂HPO₄ solution to the BaCl₂ solution dropwise while stirring continuously.

  • A white precipitate of BaHPO₄ will form immediately.

  • Adjust the pH of the solution to approximately 7 using a dilute ammonia solution.

  • Continue stirring the mixture for 2-3 hours to ensure complete reaction and improve crystallinity.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted ions.

  • Dry the resulting white powder in an oven at 80-100 °C for several hours.

X-ray Diffraction (XRD) Analysis

This protocol outlines the general steps for analyzing the synthesized BaHPO₄ powder to validate its crystal phase.

Instrumentation:

  • Powder X-ray Diffractometer with Cu Kα radiation source.

Procedure:

  • Sample Preparation: Finely grind the dried BaHPO₄ powder using an agate mortar and pestle to ensure a random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.

  • Data Collection:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters. A typical scan range for initial phase identification is from 10° to 80° in 2θ.

    • Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second).

    • Initiate the X-ray source and the detector scan.

  • Data Analysis:

    • The instrument software will generate a diffractogram showing the intensity of the diffracted X-rays as a function of the 2θ angle.

    • Identify the peak positions (2θ values) and their relative intensities.

    • Compare the experimental peak positions and intensities with the standard data for orthorhombic BaHPO₄ (JCPDS card no. 72-1370) to confirm the crystal phase.

Logical Workflow for Crystal Phase Validation

The following diagram illustrates the logical workflow for synthesizing and validating the crystal phase of this compound using XRD.

XRD_Validation_Workflow cluster_synthesis Synthesis of BaHPO₄ cluster_xrd XRD Analysis cluster_validation Phase Validation s1 Prepare Precursor Solutions s2 Precipitation Reaction s1->s2 s3 pH Adjustment s2->s3 s4 Filtering and Washing s3->s4 s5 Drying s4->s5 x1 Sample Preparation (Grinding) s5->x1 Synthesized Powder x2 XRD Data Acquisition x1->x2 x3 Data Processing x2->x3 v1 Peak Identification x3->v1 Diffractogram v2 Comparison with Standard Data v1->v2 v3 Phase Confirmation v2->v3 database JCPDS Database (Card #72-1370) database->v2

Caption: Experimental workflow for BaHPO₄ synthesis and XRD validation.

References

A Comparative Analysis of Barium Hydrogen Phosphate (BaHPO₄) and Calcium Hydrogen Phosphate (CaHPO₄) in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a stark contrast in the biomedical applicability of Barium Hydrogen Phosphate (B84403) (BaHPO₄) and Calcium Hydrogen Phosphate (CaHPO₄). While CaHPO₄ and its related calcium phosphate compounds are extensively researched and utilized in a myriad of biomedical applications, BaHPO₄ remains largely unexplored in this domain, primarily due to significant toxicity concerns associated with barium.

Calcium Hydrogen Phosphate, particularly in its dihydrate form (Dicalcium Phosphate Dihydrate, DCPD), is a well-established biomaterial known for its excellent biocompatibility, osteoconductivity, and biodegradability. It is a key component in bone cements, scaffolds for tissue engineering, and drug delivery systems. In contrast, information on the biomedical use of Barium Hydrogen Phosphate is virtually nonexistent in peer-reviewed studies. Barium compounds, when soluble, are known to be toxic, posing risks to the cardiovascular, nervous, and muscular systems[1]. Although BaHPO₄ has low solubility in water, it can dissolve in acidic environments, such as the stomach, which could lead to the release of toxic barium ions[1][2]. This inherent toxicity risk is a significant deterrent to its use in biomedical applications.

This guide provides a comparative overview of BaHPO₄ and CaHPO₄, drawing upon the wealth of available data for CaHPO₄ and highlighting the conspicuous absence of biomedical research for BaHPO₄, likely attributable to the established toxicity of barium.

Biocompatibility and Cytotoxicity

Calcium Hydrogen Phosphate (CaHPO₄) is widely regarded as a biocompatible material, demonstrating low cytotoxicity in numerous in vitro and in vivo studies. Its chemical similarity to the mineral phase of bone contributes to its favorable interactions with cells and tissues.

This compound (BaHPO₄) , on the other hand, lacks substantive biocompatibility data in the context of biomedical applications. The general toxicity of soluble barium compounds raises significant red flags[1][2]. While some research has explored the biocompatibility of barium titanate (a different barium compound) in specific applications with mixed results, this cannot be extrapolated to the safety of BaHPO₄ for internal biomedical use[3][4][5].

ParameterThis compound (BaHPO₄)Calcium Hydrogen Phosphate (CaHPO₄)
Biocompatibility Data not available in biomedical literature. Barium compounds are generally considered toxic[1][2].High biocompatibility, well-tolerated in vivo.
Cytotoxicity No direct studies found. Barium ions are known to be cytotoxic.Generally non-cytotoxic to various cell lines, including osteoblasts and fibroblasts.
In Vivo Response No studies on implantation or in vivo biological response available.Exhibits good tissue integration and supports bone growth.

Bone Regeneration

Calcium Hydrogen Phosphate is a cornerstone material in bone regeneration due to its osteoconductive properties. It provides a scaffold that supports the attachment, proliferation, and differentiation of bone-forming cells (osteoblasts). Its degradation rate can be tailored to match the rate of new bone formation.

There is no evidence in the scientific literature to suggest that This compound has been investigated for bone regeneration applications. The potential for barium ion release and subsequent toxicity would likely inhibit cellular processes crucial for bone healing.

ParameterThis compound (BaHPO₄)Calcium Hydrogen Phosphate (CaHPO₄)
Osteoconductivity Not investigated.Excellent osteoconductive properties.
Osteoinductivity Not investigated.Generally considered osteoconductive, not osteoinductive, but can be combined with growth factors.
Degradation in vivo Data not available.Biodegradable, with a resorption rate that can be controlled.
Bone Formation No evidence of promoting bone formation.Actively supports and integrates with new bone formation.

Drug Delivery

The porous structure and biocompatibility of Calcium Hydrogen Phosphate make it a suitable carrier for the controlled release of drugs, proteins, and growth factors. Its dissolution in the physiological environment allows for the gradual release of the therapeutic agent at the target site.

The use of This compound as a drug delivery vehicle has not been reported. The primary concern remains the potential for toxic ion release, which would be counterproductive to any therapeutic goal.

ParameterThis compound (BaHPO₄)Calcium Hydrogen Phosphate (CaHPO₄)
Drug Loading Capacity Not applicable due to lack of research.Moderate to high, depending on porosity and surface area.
Release Kinetics Not applicable.Tunable release profiles, often exhibiting an initial burst followed by sustained release.
Biocompatibility of Carrier Significant toxicity concerns[1].High biocompatibility.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biomedical performance of calcium phosphates. Due to the lack of research, no such protocols are available for this compound in a biomedical context.

In Vitro Cytotoxicity Assay (based on ISO 10993-5)

Objective: To assess the potential of a material to cause cell death.

Methodology:

  • Material Extraction: The test material (e.g., CaHPO₄ powder) is incubated in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours to create an extract.

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or MC3T3-E1 osteoblasts) is seeded in 96-well plates and cultured until a confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract at various concentrations. A negative control (fresh medium) and a positive control (e.g., dilute phenol (B47542) solution) are included.

  • Incubation: The cells are incubated with the extracts for 24-48 hours.

  • Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. These assays measure the metabolic activity of viable cells, which correlates with cell number.

  • Data Analysis: The viability of cells exposed to the material extract is expressed as a percentage of the negative control. A material is generally considered cytotoxic if it causes a significant reduction in cell viability (e.g., below 70%).

Osteogenic Differentiation Assay

Objective: To evaluate the potential of a material to promote the differentiation of stem cells into bone-forming cells.

Methodology:

  • Cell Seeding: Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) are seeded onto the surface of the test material (e.g., a CaHPO₄ disc or scaffold).

  • Culture Conditions: The cells are cultured in an osteogenic differentiation medium, which is a basal medium supplemented with osteogenic inducers such as β-glycerophosphate, ascorbic acid, and dexamethasone.

  • Assessment of Osteogenic Markers: At various time points (e.g., 7, 14, and 21 days), the following markers of osteogenic differentiation are assessed:

    • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay.

    • Mineralization: The deposition of a calcium-rich extracellular matrix is a hallmark of late-stage osteogenic differentiation. This can be visualized and quantified by Alizarin Red S staining.

    • Gene Expression: The expression of osteogenic-related genes (e.g., RUNX2, Collagen I, Osteocalcin) can be quantified using reverse transcription-polymerase chain reaction (RT-PCR).

In Vitro Drug Release Kinetics

Objective: To characterize the release profile of a therapeutic agent from a carrier material.

Methodology:

  • Drug Loading: The carrier material (e.g., porous CaHPO₄ granules) is loaded with a model drug (e.g., ibuprofen (B1674241) or a fluorescently labeled protein) by methods such as soaking or co-precipitation.

  • Release Study: The drug-loaded material is placed in a physiological buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) at 37°C with gentle agitation.

  • Sample Collection: At predetermined time intervals, aliquots of the release medium are collected and replaced with fresh buffer to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected aliquots is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released is plotted against time to generate a release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualizations

Experimental Workflow for Biocompatibility Testing

Biocompatibility_Workflow cluster_material Material Preparation cluster_cell_culture Cell Culture & Exposure cluster_assessment Viability Assessment Material Test Material (CaHPO₄) Extract Material Extract Material->Extract Incubation in Culture Medium Exposure Exposure to Extract Extract->Exposure Cells Cell Seeding (e.g., L929, MC3T3-E1) Cells->Exposure Incubation Incubation (24-48h) Exposure->Incubation Assay Viability Assay (e.g., MTT, XTT) Incubation->Assay Analysis Data Analysis Assay->Analysis Result Result Analysis->Result Cytotoxicity Determination

Caption: Workflow for in vitro cytotoxicity testing of CaHPO₄.

Signaling Pathway for Osteogenic Differentiation

Osteogenic_Differentiation cluster_stimuli Stimuli cluster_cells Cellular Response cluster_markers Marker Expression CaP CaHPO₄ Surface (Osteoconductive) MSC Mesenchymal Stem Cell (MSC) CaP->MSC Inducers Osteogenic Inducers (Dexamethasone, β-GP, Ascorbic Acid) Inducers->MSC PreOsteoblast Pre-osteoblast MSC->PreOsteoblast Commitment Osteoblast Mature Osteoblast PreOsteoblast->Osteoblast Differentiation RUNX2 ↑ RUNX2 Expression (Early Marker) PreOsteoblast->RUNX2 ALP ↑ Alkaline Phosphatase (ALP) (Early Marker) PreOsteoblast->ALP Collagen ↑ Collagen I Synthesis Osteoblast->Collagen Osteocalcin ↑ Osteocalcin (Late Marker) Osteoblast->Osteocalcin Mineralization Extracellular Matrix Mineralization Osteoblast->Mineralization

Caption: Key signaling events in osteogenic differentiation on a CaHPO₄ scaffold.

Conclusion

The comparative study of this compound and Calcium Hydrogen Phosphate for biomedical applications reveals a clear and decisive distinction. CaHPO₄ is a well-characterized, biocompatible, and osteoconductive material with a long history of safe and effective use in bone regeneration and drug delivery. In stark contrast, BaHPO₄ is absent from the biomedical literature, and the known toxicity of barium compounds makes it an unsuitable and potentially hazardous candidate for such applications. Therefore, for researchers, scientists, and drug development professionals, the focus should remain on the continued innovation and application of calcium phosphate-based biomaterials, while BaHPO₄ should be avoided for any application involving direct contact with biological systems.

References

performance comparison of Barium hydrogen phosphate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate synthesis method for barium hydrogen phosphate (B84403) (BaHPO₄) is critical, directly impacting the material's physicochemical properties and its performance in downstream applications. This guide provides an objective comparison of four common synthesis methods—precipitation, hydrothermal, biomimetic, and gel growth—supported by experimental data and detailed protocols.

This document outlines the performance of each method in terms of purity, yield, particle size, and morphology. While quantitative data on yield and purity are not always explicitly stated in the literature, this guide synthesizes available information to provide a comparative overview.

Performance Comparison

The selection of a synthesis method for barium hydrogen phosphate should be guided by the desired material characteristics. The following table summarizes the key performance indicators for each of the four common synthesis methods.

Synthesis MethodPurityYieldParticle SizeMorphologyKey Advantages
Precipitation HighGenerally HighNanometers to MicrometersIrregular flakes, AggregatesSimple, rapid, and cost-effective.
Hydrothermal HighModerate to HighNanoparticles to MicrocrystalsDependent on pH; can form microspheres, microcuboids, nanorods.Good control over crystallinity and morphology.
Biomimetic HighModerate20 - 100 nmIrregular flakesEnvironmentally friendly, produces nanoparticles with controlled size.
Gel Growth Very HighLowMillimeters (e.g., 5x4x2 mm)Well-defined, facetted single crystals.Produces large, high-quality single crystals.

Experimental Protocols

Detailed methodologies for each synthesis method are provided below to facilitate replication and adaptation in a laboratory setting.

Precipitation Method

This method is valued for its simplicity and speed.

Experimental Workflow:

cluster_precipitation Precipitation Synthesis A Prepare Solutions: - Barium Carbonate (BaCO₃) - Phosphoric Acid (H₃PO₄) - Sodium Hydroxide (B78521) (NaOH) B Mix BaCO₃ and H₃PO₄ A->B C Adjust pH to 9.0 with NaOH B->C D Stir at Room Temperature (30 minutes) C->D E Filter and Wash Precipitate (with deionized water and ethanol) D->E F Dry the Product (e.g., at 66±2°C for 24h) E->F G Characterize BaHPO₄ Product F->G

Precipitation Synthesis Workflow

Protocol:

  • Solutions of barium carbonate (BaCO₃), phosphoric acid (H₃PO₄), and sodium hydroxide (NaOH) are prepared.

  • The BaCO₃ and H₃PO₄ solutions are mixed in a reaction vessel.

  • The pH of the mixture is carefully adjusted to 9.0 by the dropwise addition of NaOH solution while stirring.[1]

  • The resulting suspension is stirred vigorously at room temperature for 30 minutes.[1]

  • The precipitate is collected by filtration and washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

  • The final product is dried in an oven, for instance at 66±2°C for 24 hours.[2]

Hydrothermal Method

This technique allows for the synthesis of crystalline materials in a sealed, heated aqueous solution.

Experimental Workflow:

cluster_hydrothermal Hydrothermal Synthesis A Prepare Precursor Solution: - Barium Nitrate (B79036) (Ba(NO₃)₂) - Ammonium (B1175870) Dihydrogen Phosphate (NH₄H₂PO₄) - Citric Acid (Surfactant) B Dissolve in Deionized Water A->B C Adjust pH with Ammonia (B1221849) (NH₃·H₂O) B->C D Transfer to Autoclave C->D E Heat at 180°C for 12 hours D->E F Cool, Filter, and Wash Precipitate E->F G Dry the Product (e.g., at 80°C) F->G H Characterize BaHPO₄ Product G->H

Hydrothermal Synthesis Workflow

Protocol:

  • Stoichiometric amounts of barium nitrate (Ba(NO₃)₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are dissolved in deionized water. Citric acid is added as a surfactant.

  • The pH of the solution is adjusted to the desired value (e.g., 6.0-9.0 for BaHPO₄) using ammonia (NH₃·H₂O).[3]

  • The resulting solution is transferred to a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 180°C for 12 hours.[3]

  • After the reaction, the autoclave is allowed to cool to room temperature.

  • The precipitate is collected by filtration, washed with deionized water and ethanol, and dried at 80°C.[3]

Biomimetic Method

This approach utilizes biological molecules or organisms to direct the synthesis of the inorganic material.

Experimental Workflow:

cluster_biomimetic Biomimetic Synthesis A Prepare Bacterial Culture (e.g., Bacillus subtilis) B Add Substrate to Culture (e.g., organic phosphate monoester) A->B C Incubate at 30±2°C for 24h B->C D Centrifuge to Obtain Supernatant C->D E Adjust Supernatant pH D->E F Add Barium Chloride (BaCl₂·2H₂O) E->F G Stir and Age for 24h F->G H Filter, Wash, and Dry Product G->H I Characterize BaHPO₄ Nanoparticles H->I

Biomimetic Synthesis Workflow

Protocol:

  • A culture of Bacillus subtilis is prepared.

  • A solution of a substrate, such as an organic phosphate monoester, is added to the bacterial culture.[2]

  • The mixture is incubated under static conditions at 30±2°C for 24 hours.[2]

  • The mixture is then centrifuged to separate the supernatant.[2]

  • The pH of the supernatant is adjusted to a value between 7 and 11.[2]

  • A 20 mM solution of barium chloride dihydrate (BaCl₂·2H₂O) is added to the pH-adjusted supernatant.[2]

  • The solution is stirred for one minute and then left to stand at room temperature for 24 hours to allow for precipitation.[2]

  • The resulting precipitate is collected by filtration, washed with deionized water and ethanol, and dried at 66±2°C for 24 hours.[2]

Gel Growth Method

This technique is employed to grow large, high-quality single crystals by controlling the diffusion of reactants through a gel matrix.

Experimental Workflow:

cluster_gel_growth Gel Growth Synthesis A Prepare Silica Hydrogel (Sodium Metasilicate + Orthophosphoric Acid) B Set Gel in Crystallization Tube A->B C Add Barium Chloride (BaCl₂) Solution (Supernatant) B->C D Allow Diffusion and Crystal Growth (Ambient Temperature) C->D E Harvest and Clean Crystals D->E F Characterize BaHPO₄ Single Crystals E->F cluster_logic Synthesis Method Selection Logic cluster_nano Nanomaterials cluster_micro Microcrystals cluster_single Single Crystals Desired_Product Desired Product Characteristics Precipitation Precipitation Desired_Product->Precipitation Rapid, large-scale production Biomimetic Biomimetic Desired_Product->Biomimetic Eco-friendly, controlled nanoparticle size Hydrothermal_Nano Hydrothermal Desired_Product->Hydrothermal_Nano Controlled morphology at nanoscale Hydrothermal_Micro Hydrothermal Desired_Product->Hydrothermal_Micro Controlled morphology at microscale Gel_Growth Gel Growth Desired_Product->Gel_Growth Large, high-purity single crystals

References

Comparative Efficacy of Barium Hydrogen Phosphate in Diverse Polymer Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polymer matrix is a critical determinant of the efficacy of a composite material. This guide provides a comparative overview of the potential performance of Barium Hydrogen Phosphate (B84403) (BaHPO₄) when incorporated into different polymer matrices for applications such as drug delivery and bone tissue engineering. Due to a lack of direct comparative studies in the existing literature, this analysis is based on the known properties of BaHPO₄ and the characteristics of commonly used biomedical polymers.

Barium Hydrogen Phosphate (BaHPO₄) is a ceramic material with properties that make it a candidate for biomedical applications. It is a source of barium and phosphate ions, which can be relevant for bone regeneration and as a potential contrast agent. Its efficacy, however, is intrinsically linked to the properties of the polymer matrix in which it is dispersed. This guide explores the potential interactions and performance of BaHPO₄ within four distinct polymer matrices: Polylactic Acid (PLA), Polycaprolactone (PCL), Chitosan, and Hydrogels.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of BaHPO₄ composites based on the inherent properties of the constituent materials. These are extrapolated values and should be confirmed by experimental data.

Table 1: Comparison of Mechanical Properties of Hypothetical BaHPO₄-Polymer Composites

Polymer MatrixYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
PLA 1.0 - 3.550 - 702 - 6
PCL 0.2 - 0.420 - 40>100
Chitosan 0.5 - 2.030 - 805 - 20
Hydrogel < 0.1< 1>100

Table 2: Comparison of Drug Release and Degradation Characteristics of Hypothetical BaHPO₄-Polymer Composites

Polymer MatrixDrug Release ProfileDegradation RateBiocompatibility
PLA Sustained, slow releaseSlow (months to years)Good
PCL Sustained, very slow releaseVery slow (years)Excellent
Chitosan pH-responsive, moderate releaseModerate (weeks to months)Excellent, mucoadhesive
Hydrogel Rapid to sustained, tunableTunable (days to months)Excellent

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BaHPO₄-polymer composites. Below are standard experimental protocols for key characterization techniques.

Fabrication of BaHPO₄-Polymer Composites
  • Solvent Casting (for PLA, PCL, Chitosan):

    • Dissolve the polymer (e.g., PLA) in a suitable solvent (e.g., chloroform, dichloromethane).

    • Disperse a predetermined amount of BaHPO₄ powder into the polymer solution using ultrasonication to ensure homogeneity.

    • Cast the resulting suspension into a petri dish or a mold of desired shape.

    • Allow the solvent to evaporate slowly under controlled conditions (e.g., in a fume hood or a vacuum oven at a specific temperature).

    • The resulting composite film or scaffold can then be further processed.

  • In-situ Gelation (for Hydrogels):

    • Disperse BaHPO₄ powder in a precursor solution of the hydrogel (e.g., a solution of a monomer and a crosslinker).

    • Induce gelation through a suitable mechanism, such as a change in temperature, pH, or exposure to UV light, depending on the hydrogel system.

    • The BaHPO₄ particles will be entrapped within the resulting hydrogel network.

Characterization of Mechanical Properties
  • Tensile Testing:

    • Prepare dog-bone shaped specimens of the composite materials according to ASTM D638 standards.

    • Use a universal testing machine to apply a uniaxial tensile load until the specimen fractures.

    • Record the stress-strain curve to determine the Young's modulus, tensile strength, and elongation at break.

In Vitro Drug Release Study
  • Load a model drug into the BaHPO₄-polymer composite during fabrication.

  • Place a known amount of the drug-loaded composite into a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Maintain the vessel at a constant temperature (e.g., 37°C) with constant agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Quantify the concentration of the released drug in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release as a function of time.

In Vitro Degradation Study
  • Prepare pre-weighed samples of the BaHPO₄-polymer composites.

  • Immerse the samples in a physiological solution (e.g., PBS at pH 7.4) at 37°C.

  • At regular intervals, remove the samples, rinse with deionized water, and dry them to a constant weight.

  • Calculate the weight loss over time to determine the degradation rate.

  • The pH of the degradation medium can also be monitored to assess the release of acidic or basic byproducts.

Biocompatibility Assessment (Cell Viability Assay)
  • Sterilize the BaHPO₄-polymer composite samples.

  • Seed a specific type of cells (e.g., fibroblasts or osteoblasts) onto the surface of the composite materials in a culture plate.

  • Incubate the cells under standard cell culture conditions for a defined period (e.g., 1, 3, and 7 days).

  • At each time point, assess cell viability using a standard assay, such as the MTT or AlamarBlue assay, which measures the metabolic activity of the cells.

  • Compare the results to cells cultured on a tissue culture plastic control.

Visualizations

Experimental_Workflow cluster_prep Composite Preparation cluster_char Characterization cluster_analysis Data Analysis Prep Polymer + BaHPO4 Dispersion Fab Fabrication (e.g., Solvent Casting) Prep->Fab Mech Mechanical Testing Fab->Mech Drug Drug Release Study Fab->Drug Deg Degradation Study Fab->Deg Bio Biocompatibility Fab->Bio Comp Comparative Analysis Mech->Comp Drug->Comp Deg->Comp Bio->Comp Logical_Comparison cluster_polymers Polymer Matrices cluster_properties Key Efficacy Metrics BaHPO4 Barium Hydrogen Phosphate (BaHPO4) PLA PLA BaHPO4->PLA PCL PCL BaHPO4->PCL Chitosan Chitosan BaHPO4->Chitosan Hydrogel Hydrogel BaHPO4->Hydrogel Mech Mechanical Strength PLA->Mech High Release Drug Release Kinetics PLA->Release Slow Degrad Degradation Rate PLA->Degrad Slow Bio Biocompatibility PLA->Bio Good PCL->Mech Low PCL->Release Very Slow PCL->Degrad Very Slow PCL->Bio Excellent Chitosan->Mech Moderate Chitosan->Release Moderate Chitosan->Degrad Moderate Chitosan->Bio Excellent Hydrogel->Mech Very Low Hydrogel->Release Tunable Hydrogel->Degrad Tunable Hydrogel->Bio Excellent

A Comparative Guide to the Thermal Stability of Barium Hydrogen Phosphate and Other Divalent Metal Hydrogen Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of pharmaceutical excipients is a critical parameter influencing the manufacturing processes, shelf-life, and efficacy of drug products. Among the various inorganic excipients, divalent metal hydrogen phosphates (MHPO4) are frequently employed for their roles as buffering agents, fillers, and nutritional supplements. This guide provides an objective comparison of the thermal stability of Barium Hydrogen Phosphate (B84403) (BaHPO4) against other common divalent metal hydrogen phosphates, supported by experimental data.

Executive Summary

The thermal stability of divalent metal hydrogen phosphates is primarily dictated by the nature of the metal cation and the presence of hydration water. The decomposition process for these compounds typically involves an endothermic reaction where the hydrogen phosphate undergoes condensation to form the corresponding pyrophosphate and water. This guide presents a comparative analysis of the decomposition temperatures of BaHPO4 and other selected metal phosphates, providing a clear, data-driven basis for material selection in pharmaceutical formulation and development.

Data Presentation: Thermal Decomposition of Divalent Metal Hydrogen Phosphates

The following table summarizes the key thermal decomposition temperatures for BaHPO4 and other relevant divalent metal hydrogen phosphates, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

CompoundOnset Temperature (°C)Peak Temperature (°C)End Temperature (°C)Decomposition Product
BaHPO4 370-430Ba2P2O7
CaHPO4·2H2O (Brushite) ~105[1]-~220[2][3]CaHPO4 (Monetite)
CaHPO4 (Monetite) ~425[4]-~490[4]Ca2P2O7
MgHPO4·3H2O ~90[1]-~550[1]Mg2P2O7
SrHPO4 >400--Sr2P2O7
ZnHPO4·H2O ~110 - 170--Zn2P2O7

Note: Decomposition temperatures can be influenced by factors such as heating rate and atmospheric conditions. The data presented represents typical values found in the literature.

Analysis of Thermal Stability

Based on the presented data, Barium Hydrogen Phosphate (BaHPO4) exhibits a relatively high thermal stability among the anhydrous divalent metal hydrogen phosphates. Its decomposition commences at 370°C and is complete by 430°C, resulting in the formation of barium pyrophosphate (Ba2P2O7) and water[2].

In comparison:

  • Calcium Hydrogen Phosphate (CaHPO4) , in its anhydrous form (Monetite), demonstrates a higher decomposition temperature range, starting around 425°C and completing at approximately 490°C[4]. However, its dihydrate form, Brushite, begins to lose water at a much lower temperature, around 105°C, and fully converts to Monetite by about 220°C[1][2][3].

  • Magnesium Hydrogen Phosphate Trihydrate (MgHPO4·3H2O) shows a broad decomposition range, beginning at approximately 90°C and concluding around 550°C, reflecting a multi-step dehydration and condensation process to form magnesium pyrophosphate (Mg2P2O7)[1].

  • Strontium Hydrogen Phosphate (SrHPO4) is also a thermally stable compound, with a decomposition temperature reported to be above 400°C.

  • Zinc Hydrogen Phosphate Monohydrate (ZnHPO4·H2O) begins its dehydration in the range of 110-170°C, with subsequent decomposition to zinc pyrophosphate at higher temperatures.

Experimental Protocols: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). A general experimental protocol for these analyses is outlined below.

Objective: To determine the thermal stability and decomposition characteristics of metal hydrogen phosphate samples.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is typically used.

Experimental Parameters:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is usually conducted under a dynamic inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions and to carry away gaseous decomposition products.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant linear heating rate (e.g., 10°C/min).

  • Data Collection: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Data Analysis:

  • TGA Curve: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined as the temperature at which a significant deviation from the baseline is observed. The end temperature is the point at which the mass becomes constant again.

  • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass change. The peak of the DTG curve corresponds to the temperature of the maximum decomposition rate.

  • DTA Curve: The DTA curve shows endothermic or exothermic events. The decomposition of metal hydrogen phosphates is typically an endothermic process, indicated by a downward peak in the DTA curve.

Visualization of Experimental Workflow

The logical workflow for the comparative thermal stability analysis is depicted in the following diagram.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Comparison Sample_Acquisition Acquire Metal Hydrogen Phosphates (BaHPO4, CaHPO4, etc.) Sample_Characterization Initial Characterization (e.g., XRD for phase purity) Sample_Acquisition->Sample_Characterization Sample_Weighing Accurately Weigh ~5-10 mg of Each Sample Sample_Characterization->Sample_Weighing TGA_DTA_Setup Set up TGA/DTA Instrument (Inert Atmosphere, Heating Rate) Sample_Weighing->TGA_DTA_Setup Run_Experiment Heat Sample from Ambient to 1000°C at 10°C/min TGA_DTA_Setup->Run_Experiment Data_Recording Record Mass Loss (TGA) and Heat Flow (DTA) vs. Temperature Run_Experiment->Data_Recording Analyze_Curves Analyze TGA/DTG/DTA Curves (Determine Onset, Peak, End Temps) Data_Recording->Analyze_Curves Tabulate_Data Tabulate Quantitative Data for All Samples Analyze_Curves->Tabulate_Data Comparative_Analysis Compare Thermal Stability and Decomposition Products Tabulate_Data->Comparative_Analysis

Caption: Workflow for comparative thermal stability analysis.

Conclusion

The selection of a suitable divalent metal hydrogen phosphate as a pharmaceutical excipient requires careful consideration of its thermal stability, especially in formulations that will undergo thermal processing such as drying, granulation, or tableting. BaHPO4 demonstrates good thermal stability, superior to the hydrated forms of other metal phosphates like CaHPO4·2H2O and MgHPO4·3H2O. However, anhydrous CaHPO4 (Monetite) exhibits even greater thermal resistance. This guide provides essential data and methodologies to aid researchers and formulation scientists in making informed decisions regarding the selection of these critical excipients.

References

Comparative Guide to the Luminescence of Doped Barium Hydrogen Phosphate and a Survey of Alternative Phosphate Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the luminescence properties of doped Barium Hydrogen Phosphate (B84403) (BaHPO₄). Due to the limited availability of extensive research specifically on doped BaHPO₄, this document also presents a comparison with other well-characterized barium phosphate host materials. The information herein is intended to serve as a valuable resource for researchers engaged in the development of novel luminescent materials for applications including, but not limited to, bio-imaging, sensing, and solid-state lighting.

Data Summary: Luminescence Properties

The following tables summarize the key luminescence characteristics of BaHPO₄ doped with various rare-earth ions. For comparative purposes, data from other notable barium phosphate-based phosphors are also included.

Table 1: Luminescence Properties of Eu³⁺-Doped Barium Phosphate Phosphors

Host MaterialDopant Conc.Excitation λ (nm)Major Emission Peaks (nm)Decay Time (ms)Synthesis Method
Ba₃Gd(PO₄)₃various394592, 614, 650, 700Not SpecifiedHigh-Temperature Solid-State[1]
NaBaPO₄Not Specified394579.6, 578.9Not SpecifiedHigh-Temperature Solid-State[2]
LiBaPO₄1 mol%393596, 615Not SpecifiedCombustion Method[3]

Table 2: Luminescence Properties of Dy³⁺-Doped Barium Phosphate and Alternative Phosphors

Host MaterialDopant Conc.Excitation λ (nm)Major Emission Peaks (nm)Decay Time (μs)Synthesis Method
BaWO₄1-5 mol%350483 (blue), 571 (yellow)9.5 - 13.7Solid-State Reaction[4][5][6][7]
Ca₁.₈Li₀.₆La₀.₆(PO₄)₂3 mol%350481 (blue), 573 (yellow)Not SpecifiedHigh-Temperature Solid-State[8]

Table 3: Luminescence Properties of Ce³⁺-Doped Barium Phosphate Phosphors

Host MaterialDopant Conc.Excitation λ (nm)Major Emission Peaks (nm)Decay Time (ns)Synthesis Method
Ca₆BaP₄O₁₇Not Specified400~495 (cyan)Not SpecifiedSolid-State Reaction[9]
(Sr,Ba)₂GeO₄3 mol%Not Specified430 - 447Not SpecifiedSolid-State Mixing[10]

Experimental Protocols

Detailed methodologies for the synthesis of doped phosphate phosphors are crucial for reproducible research. The two most common methods are the solid-state reaction and hydrothermal synthesis.

Solid-State Reaction Method

This conventional method is widely used for the synthesis of a variety of inorganic phosphors.

Materials:

  • Barium carbonate (BaCO₃)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Dopant oxides (e.g., Eu₂O₃, Dy₂O₃, CeO₂)

  • Flux (e.g., H₃BO₃) - optional, to promote crystal growth

Procedure:

  • Stoichiometric Mixing: Accurately weigh the starting materials in stoichiometric ratios. The dopant concentration is typically varied to optimize luminescence.

  • Grinding: Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • Calcination: Transfer the ground powder to an alumina (B75360) crucible. Heat the mixture in a muffle furnace at a temperature typically ranging from 800°C to 1400°C for several hours. A reducing atmosphere (e.g., a mixture of N₂ and H₂) is often required for doping with ions like Eu²⁺ or Ce³⁺.

  • Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting sintered product is then finely ground to obtain the phosphor powder.

Hydrothermal Synthesis Method

This method allows for the synthesis of well-crystallized powders at lower temperatures compared to the solid-state reaction.

Materials:

  • Barium chloride (BaCl₂)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Dopant salt (e.g., EuCl₃, DyCl₃, CeCl₃)

  • Deionized water

  • pH adjusting agent (e.g., NaOH or HCl)

Procedure:

  • Precursor Solution Preparation: Prepare aqueous solutions of the barium salt, phosphate source, and the dopant salt.

  • Mixing and pH Adjustment: Mix the precursor solutions in the desired stoichiometric ratio. The pH of the resulting solution is a critical parameter and is adjusted to a specific value to control the phase and morphology of the final product.

  • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a temperature typically between 120°C and 200°C for a duration ranging from a few hours to several days.

  • Washing and Drying: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven at a low temperature (e.g., 80°C).

Mandatory Visualization

The following diagrams illustrate the general workflow for the characterization of doped barium hydrogen phosphate and a simplified signaling pathway for luminescence.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison start Starting Materials (BaHPO4 precursors, Dopant) mix Mixing & Grinding start->mix synth_method Synthesis Method mix->synth_method solid_state Solid-State Reaction synth_method->solid_state High Temp hydrothermal Hydrothermal Synthesis synth_method->hydrothermal Low Temp sinter Sintering solid_state->sinter wash_dry Washing & Drying hydrothermal->wash_dry phosphor Doped BaHPO4 Phosphor sinter->phosphor wash_dry->phosphor xrd XRD Analysis (Phase & Structure) phosphor->xrd sem SEM/TEM Analysis (Morphology) phosphor->sem pl Photoluminescence Spectroscopy phosphor->pl data_comp Comparison with Alternative Phosphors xrd->data_comp sem->data_comp decay Decay Time Measurement pl->decay qy Quantum Yield Measurement pl->qy pl->data_comp decay->data_comp qy->data_comp conclusion Performance Evaluation data_comp->conclusion

Caption: Experimental workflow for synthesis and characterization of doped BaHPO₄.

luminescence_pathway cluster_host Host Lattice (BaHPO4) cluster_dopant Dopant Ion (e.g., Eu3+, Dy3+) excitation Excitation Energy (e.g., UV light) ground_state_host Ground State excitation->ground_state_host Absorption excited_state_host Excited State excited_state_dopant Excited State excited_state_host->excited_state_dopant Energy Transfer ground_state_dopant Ground State emission Luminescence (Visible Light) excited_state_dopant->ground_state_dopant Radiative Relaxation

Caption: Simplified energy transfer and luminescence mechanism in a doped phosphor.

References

A Researcher's Guide to Spectroscopic Validation of Barium Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of inorganic compounds like Barium Hydrogen Phosphate (B84403) (BaHPO₄) are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and advanced materials. Spectroscopic techniques provide a powerful toolkit for this validation, offering detailed insights into the molecular structure and composition of these materials. This guide provides a comparative analysis of key spectroscopic data for Barium Hydrogen Phosphate and related alkaline earth metal hydrogen phosphates, along with standardized experimental protocols to ensure data reproducibility.

Comparative Spectroscopic Analysis

To facilitate a clear comparison, the following tables summarize the available spectroscopic data for this compound (BaHPO₄) and its analogues, Calcium Hydrogen Phosphate (CaHPO₄) and Strontium Hydrogen Phosphate (SrHPO₄).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of hydrogen phosphates, IR spectra are characterized by distinct vibrational modes of the phosphate (PO₄) and hydrogen phosphate (HPO₄) groups.

Vibrational Mode This compound (BaHPO₄) Wavenumber (cm⁻¹)[1] Calcium Hydrogen Phosphate (CaHPO₄) Wavenumber (cm⁻¹)[2][3] Strontium Hydrogen Phosphate (SrHPO₄) Wavenumber (cm⁻¹)
O-H Stretching~2700, ~23863190, 2849, 23603200-2800
P-O-H In-plane Bending~12661450-1300-
P-O-H Out-of-plane Bending~940--
P-O Stretching-1081, 891-
O-P-O Bending~590, ~525578, 420-
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrational modes.

Vibrational Mode This compound (BaHPO₄) Raman Shift (cm⁻¹) Calcium Hydrogen Phosphate (CaHPO₄) Raman Shift (cm⁻¹)[4] Strontium Hydrogen Phosphate (SrHPO₄) Raman Shift (cm⁻¹)
PO₄³⁻ ν₁ Symmetric Stretch-959, 424-
Other Phosphate Modes---

Note: Specific Raman shift data for BaHPO₄ and SrHPO₄ were not explicitly detailed in the search results, though their Raman spectra have been recorded.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific nuclei, such as ¹H and ³¹P in hydrogen phosphates. While specific NMR data for this compound was not found, data for Calcium and Strontium Hydrogen Phosphates provide valuable comparative insights.

Nucleus Calcium Hydrogen Phosphate (CaHPO₄) Chemical Shift (ppm)[6] Strontium Hydrogen Phosphate (SrHPO₄) Chemical Shift (ppm)[6]
¹H Three distinct proton environments observed.A greater percentage of mobile protons compared to CaHPO₄.
³¹P Three distinct signals, indicating different PO₄³⁻ environments.Two distinct signals, suggesting a more symmetric environment for the PO₄³⁻ tetrahedra compared to CaHPO₄.

Note: The absence of specific NMR data for BaHPO₄ highlights a potential area for further research to complete the spectroscopic characterization of this compound.

Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, the following detailed methodologies are provided.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: The solid sample is finely ground to a particle size of less than 2 µm to minimize light scattering. The powdered sample is then intimately mixed with dry potassium bromide (KBr) powder in a ratio of approximately 1:100 (sample:KBr). Alternatively, for compounds that are sensitive to moisture or KBr, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

  • Pellet Formation (for KBr): The mixture is placed in a pellet-pressing die and subjected to high pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet or Nujol mull is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or Nujol is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance.

Raman Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a sample holder. For solution-state analysis, the sample is dissolved in a suitable solvent that does not have interfering Raman signals in the region of interest.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used. The laser is focused onto the sample.

  • Data Acquisition: The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected by a sensitive detector (e.g., CCD). The spectrum is typically recorded as intensity versus Raman shift (in cm⁻¹).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: The solid sample is finely powdered and packed into a zirconia rotor of an appropriate diameter (e.g., 4 mm).

  • Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

  • Data Acquisition for ³¹P NMR:

    • A single-pulse excitation or a cross-polarization (CP/MAS) sequence is commonly employed.

    • For quantitative analysis, a single-pulse experiment with a long relaxation delay (at least 5 times the longest T₁ relaxation time) is used.

    • Proton decoupling is applied during acquisition to remove ¹H-¹³P dipolar coupling and improve resolution.

    • Chemical shifts are referenced externally to 85% H₃PO₄ at 0 ppm.

  • Data Acquisition for ¹H NMR:

    • Due to strong ¹H-¹H dipolar couplings in solids, high MAS speeds are required to achieve good resolution.

    • A single-pulse experiment or a spin-echo sequence can be used.

    • Chemical shifts are typically referenced externally to a standard such as tetramethylsilane (B1202638) (TMS).

Experimental Workflow for Spectroscopic Data Validation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of a compound like this compound.

Spectroscopic_Validation_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Validation Outcome Sample This compound Sample IR Infrared (IR) Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman NMR Solid-State NMR Spectroscopy Sample->NMR IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data Raman_Data Analyze Raman Spectrum (Vibrational Modes) Raman->Raman_Data NMR_Data Analyze NMR Spectra (Local Environments) NMR->NMR_Data Comparison Compare with Literature & Alternative Compounds IR_Data->Comparison Raman_Data->Comparison NMR_Data->Comparison Validation Validated Structure & Purity Assessment Comparison->Validation

Caption: Workflow for Spectroscopic Validation.

By following these standardized protocols and utilizing the comparative data provided, researchers can confidently validate the identity and purity of this compound and related compounds, ensuring the integrity of their scientific research and development activities.

References

A Comparative Analysis of Barium and Calcium Hydrogen Phosphate Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the drug delivery efficacy of Barium Hydrogen Phosphate (B84403) (BaHPO₄) and Calcium Hydrogen Phosphate (CaHPO₄) nanoparticles, tailored for researchers, scientists, and professionals in drug development. While CaHPO₄ nanoparticles are well-documented as effective drug carriers, this report highlights a significant gap in the scientific literature regarding the drug delivery applications of BaHPO₄ nanoparticles.

Executive Summary

Calcium Hydrogen Phosphate (CaHPO₄) nanoparticles have been extensively studied and have demonstrated considerable promise as biocompatible and biodegradable carriers for a variety of therapeutic agents. Their synthesis is well-established, allowing for control over particle size and morphology, and they exhibit favorable drug loading and pH-sensitive release characteristics. In contrast, research into the drug delivery potential of Barium Hydrogen Phosphate (BaHPO₄) nanoparticles is nascent. While synthesis protocols for BaHPO₄ nanoparticles exist, there is a significant lack of published experimental data on their drug loading capacity, release kinetics, cellular uptake, and cytotoxicity in the context of drug delivery. This guide provides a comprehensive overview of the available data for both materials, underscoring the need for further investigation into BaHPO₄ nanoparticles as a potential drug delivery platform.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for BaHPO₄ and CaHPO₄ nanoparticles. The absence of data for BaHPO₄ in most categories highlights a critical area for future research.

Physicochemical Properties
PropertyThis compound (BaHPO₄)Calcium Hydrogen Phosphate (CaHPO₄)
Typical Morphology Irregular flakes[1]Spherical, nanorods, or other tunable morphologies[2]
Size Range (nm) 20 - 100[1]20 - 200 (controllable)[2]
Crystallinity Crystalline[1]Amorphous or crystalline (tunable)[2]
Surface Charge Data not availableCan be modified to be positive or negative[3]
Drug Loading and Release
ParameterThis compound (BaHPO₄)Calcium Hydrogen Phosphate (CaHPO₄)
Drug Loading Capacity No experimental data found.Up to ~11% for cisplatin (B142131) and potentially higher for other drugs.[4]
Loading Efficiency No experimental data found.Reported as high as 85% for cisplatin.[4]
Release Kinetics No experimental data found.pH-dependent, sustained release. ~30% release of cisplatin over 16 days at pH 7.4.[4]
Cellular Interactions
ParameterThis compound (BaHPO₄)Calcium Hydrogen Phosphate (CaHPO₄)
Cellular Uptake Mechanism No experimental data found.Primarily endocytosis (e.g., clathrin-mediated, macropinocytosis).[3]
Cytotoxicity (IC₅₀) No experimental data found.Generally low; dose-dependent. Biphasic calcium phosphate NPs showed toxicity above 80 ppm in osteoblasts.[5]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these nanoparticles are crucial for reproducible research.

Synthesis of CaHPO₄ Nanoparticles (Wet Chemical Precipitation)

A widely used method involves the controlled mixing of a calcium salt solution (e.g., 30 mM Ca(NO₃)₂) with a phosphate salt solution (e.g., 30 mM K₂HPO₄).[4] The reaction is typically carried out at a controlled temperature with constant stirring. A stabilizing agent, such as sodium polymethacrylate, can be incorporated to prevent agglomeration.[4] The resulting nanoparticles are collected by centrifugation, washed, and dried.

Drug Loading

Drugs can be loaded into CaHPO₄ nanoparticles via co-precipitation, where the drug is added to one of the precursor solutions before mixing, or by surface adsorption after nanoparticle synthesis.[4][6]

In Vitro Drug Release

Drug release studies are commonly performed using a dialysis method. Drug-loaded nanoparticles are placed in a dialysis bag and immersed in a release medium (e.g., PBS) at a physiological (7.4) or acidic (e.g., 5.5) pH. The amount of drug released into the medium is measured over time using techniques like HPLC or UV-Vis spectroscopy.[4]

Cellular Uptake and Cytotoxicity Assays

Cellular uptake can be quantified using flow cytometry or visualized with fluorescence microscopy after labeling the nanoparticles with a fluorescent dye. Cytotoxicity is typically assessed using assays such as the MTT or MTS assay, which measure cell viability after exposure to the nanoparticles.[7][8]

Visualizing the Processes

Diagrams illustrating key experimental workflows and biological interactions provide a clearer understanding of the mechanisms involved.

Synthesis_of_Nanoparticles cluster_CaHPO4 CaHPO4 Synthesis cluster_BaHPO4 BaHPO4 Synthesis (Bio-inspired) Ca_sol Calcium Salt Solution Mix Controlled Mixing Ca_sol->Mix P_sol Phosphate Salt Solution P_sol->Mix Wash Washing & Centrifugation Mix->Wash CaHPO4_NP CaHPO4 Nanoparticles Wash->CaHPO4_NP Ba_sol Barium Salt (BaCl2) React Reaction at Controlled pH Ba_sol->React Bacteria Bacterial Culture (e.g., B. subtilis) Bacteria->React BaHPO4_NP BaHPO4 Nanoparticles React->BaHPO4_NP

Caption: Comparative synthesis workflows for CaHPO₄ and BaHPO₄ nanoparticles.

Cellular_Uptake_and_Drug_Release NP Drug-Loaded CaHPO4 NP Cell Target Cell NP->Cell 1. Targeting Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Release pH-triggered Drug Release Endosome->Release Target Intracellular Target Release->Target 3. Therapeutic Action

Caption: Signaling pathway for cellular uptake and drug release of CaHPO₄ nanoparticles.

Conclusion and Future Outlook

The evidence strongly supports the continued development of CaHPO₄ nanoparticles as versatile and effective drug delivery systems. Their biocompatibility, coupled with tunable properties, makes them a leading candidate in the field of nanomedicine.

The significant lack of research on BaHPO₄ nanoparticles for drug delivery presents both a challenge and an opportunity. While their potential remains unknown, the structural similarity to CaHPO₄ suggests they may possess interesting and useful properties. Further research is imperative to characterize the drug delivery efficacy of BaHPO₄ nanoparticles. Such studies would not only fill a critical knowledge gap but could also unveil a new class of materials for advanced therapeutic applications. We call upon the research community to undertake foundational studies on the synthesis, drug loading, and biological interactions of BaHPO₄ nanoparticles to unlock their potential.

References

assessing the purity of Barium hydrogen phosphate via chemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of Barium Hydrogen Phosphate (B84403) (BaHPO₄), a versatile inorganic compound used in various industrial applications, including as a flame retardant and in the production of phosphors and specialty ceramics.[1][2] This document also draws parallels with the purity analysis of common alternatives, such as Dibasic Calcium Phosphate (CaHPO₄) and Strontium Hydrogen Phosphate (SrHPO₄), to offer a broader perspective for material selection and quality control.

Introduction to Purity Analysis

The purity of Barium Hydrogen Phosphate is a critical parameter that directly influences its performance and safety in final applications. Impurities can affect the material's physical and chemical properties, and in regulated industries like pharmaceuticals, even trace amounts of contaminants are of concern. Therefore, robust analytical methods are essential for quality assurance.

Comparison of Analytical Methodologies

A variety of analytical techniques can be employed to determine the purity of this compound. These methods range from classical wet chemistry techniques to modern instrumental analyses. The choice of method often depends on the specific purity requirements, the nature of the expected impurities, and the available resources.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of various analytical methods for the purity assessment of this compound and its alternatives.

Analytical TechniquePrincipleAnalytes/Impurities DetectedTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Precision & AccuracyThroughput & Cost
Titration (Complexometric) Titration with a complexing agent (e.g., EDTA) to determine the concentration of the metal cation (Ba²⁺).Barium content (assay).Assay dependentHigh precision and accuracy for major components.Low throughput; Low cost.
Gravimetric Analysis Precipitation of an insoluble salt of the analyte (e.g., phosphate as quinolinium phosphomolybdate) followed by weighing.[3][4][5][6]Phosphate content (assay), specific impurities (e.g., sulfates as BaSO₄).mg/L range.High precision and accuracy.[3][4][5][6]Very low throughput; Low cost.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atoms and ions in a sample are excited in a high-temperature plasma and emit light at characteristic wavelengths.Elemental composition (Ba, P), metallic impurities (e.g., Ca, Sr, Fe, Pb).ppb to ppm range (e.g., P: ~25 mg/kg LOQ).[7]Good precision and accuracy.High throughput for multi-element analysis; Moderate to high cost.
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free atoms in the gaseous state.Specific metallic elements (e.g., Ba, Ca, Sr).ppm range.Good precision and accuracy for single element analysis.Low to moderate throughput; Lower cost than ICP-OES.
X-Ray Diffraction (XRD) Identifies crystalline phases and their relative abundance based on the diffraction pattern of X-rays.Crystalline phases (BaHPO₄, BaCO₃, other phosphate phases).[8][9][10][11]~1-5% for minor phases.Accuracy can be influenced by sample preparation and crystal quality.Moderate throughput; Moderate cost.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Water content, thermal decomposition profile, presence of volatile impurities.Dependent on the mass change.Provides quantitative information on mass loss.Moderate throughput; Moderate cost.

Experimental Protocols

Assay of Barium and Phosphate Content by Wet Chemistry

1. Barium Content by Complexometric Titration (Adaptation from Dibasic Calcium Phosphate Assay):

  • Principle: Barium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH using a suitable metal indicator.

  • Procedure:

    • Accurately weigh about 0.3 g of this compound.

    • Dissolve the sample in a mixture of 5 mL of water and 1 mL of 7 M hydrochloric acid.

    • Add 25.0 mL of 0.1 M EDTA and dilute to 200 mL with deionized water.

    • Neutralize the solution with a strong ammonia (B1221849) solution.

    • Add 10 mL of an ammonia buffer (pH 10.0) and a suitable indicator (e.g., Eriochrome Black T).

    • Titrate the excess EDTA with a standard 0.1 M zinc sulfate (B86663) solution until the endpoint is reached (color change).

    • Perform a blank titration under the same conditions.

    • Calculate the percentage of Barium in the sample based on the volume of EDTA consumed.[12]

2. Phosphate Content by Gravimetric Analysis (Quimociac Method):

  • Principle: Phosphate ions are precipitated as quinoline (B57606) molybdophosphoric acid, which is then filtered, dried, and weighed. This method is known for its high precision and accuracy.[3][4][5][6]

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in dilute nitric acid.

    • Heat the solution and add a quimociac reagent (a solution containing quinoline, sodium molybdate, and citric acid in nitric acid).

    • A yellow precipitate of quinoline molybdophosphoric acid will form.

    • Digest the precipitate by heating, then cool to room temperature.

    • Filter the precipitate through a pre-weighed filtering crucible.

    • Wash the precipitate thoroughly with deionized water.

    • Dry the precipitate to a constant weight at a specified temperature (e.g., 250 °C).

    • Calculate the percentage of phosphate in the sample from the weight of the precipitate.

Purity Assessment by Instrumental Analysis

1. Elemental Impurities by ICP-OES:

  • Principle: The sample is digested in acid and introduced into an argon plasma. The emitted light from excited atoms and ions is measured to determine the concentration of various elements.

  • Procedure:

    • Sample Digestion: Accurately weigh a sample of this compound and digest it using a microwave-assisted acid digestion method with a mixture of nitric acid and hydrochloric acid (aqua regia).

    • Standard Preparation: Prepare a series of calibration standards for the elements of interest (e.g., Ca, Sr, Fe, Pb, As) in a matrix that matches the digested sample solution.

    • Analysis: Aspirate the digested sample solution and the calibration standards into the ICP-OES instrument.

    • Quantification: Measure the emission intensity at the characteristic wavelengths for each element and calculate the concentration of impurities in the original sample based on the calibration curves. The method should be validated for parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).[7]

2. Crystalline Impurities by X-Ray Diffraction (XRD):

  • Principle: XRD is used to identify crystalline phases by their unique diffraction patterns. The intensity of the diffraction peaks can be used for quantitative phase analysis.

  • Procedure:

    • Sample Preparation: Grind the this compound sample to a fine, uniform powder.

    • Data Acquisition: Place the powdered sample in a sample holder and analyze it using an X-ray diffractometer over a specific range of 2θ angles.

    • Phase Identification: Compare the resulting diffraction pattern with standard reference patterns from a database (e.g., JCPDS) to identify the crystalline phases present. For BaHPO₄, characteristic peaks can be compared to known standards.[8]

    • Quantitative Analysis (Rietveld Refinement): For quantitative analysis of impurity phases (e.g., Barium Carbonate), the Rietveld refinement method can be applied to the diffraction data to determine the weight percentage of each crystalline phase.

Mandatory Visualization

Chemical_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Purity Assessment Sample Barium Hydrogen Phosphate Sample Dissolution Acid Dissolution (e.g., HNO₃, HCl) Sample->Dissolution Wet Chemistry Digestion Microwave Digestion (for ICP) Sample->Digestion Instrumental Grinding Grinding (for XRD) Sample->Grinding Solid-State Titration Complexometric Titration Dissolution->Titration Gravimetry Gravimetric Analysis Dissolution->Gravimetry ICP_OES ICP-OES Digestion->ICP_OES XRD X-Ray Diffraction Grinding->XRD Assay Assay (% Ba, % PO₄) Titration->Assay Gravimetry->Assay Elemental_Impurities Elemental Impurities (ppm level) ICP_OES->Elemental_Impurities Crystalline_Purity Crystalline Purity & Phase ID XRD->Crystalline_Purity Final_Purity Overall Purity Specification Assay->Final_Purity Elemental_Impurities->Final_Purity Crystalline_Purity->Final_Purity

Caption: Workflow for the chemical analysis of this compound purity.

Alternatives to this compound

Dibasic Calcium Phosphate (CaHPO₄) and Strontium Hydrogen Phosphate (SrHPO₄) are common alternatives to BaHPO₄ in certain applications. Their purity is also assessed using similar analytical techniques. Pharmacopoeial monographs for Dibasic Calcium Phosphate, for instance, provide detailed procedures for identifying and quantifying impurities such as acid-insoluble substances, carbonates, chlorides, fluorides, sulfates, and heavy metals, as well as an assay for the main component.[12][13][14][15][16]

Conclusion

The selection of an appropriate analytical method for assessing the purity of this compound depends on a balance of factors including the required level of accuracy and precision, the expected impurities, sample throughput needs, and cost considerations. For routine quality control focusing on the main component, wet chemical methods like titration and gravimetry offer high accuracy at a low cost. For comprehensive impurity profiling and trace element analysis, instrumental techniques such as ICP-OES are superior. XRD is an invaluable tool for identifying and quantifying crystalline impurities. A combination of these methods is often employed to ensure the highest quality of this compound for its intended applications.

References

Safety Operating Guide

Proper Disposal of Barium Hydrogen Phosphate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. Barium hydrogen phosphate (B84403) (BaHPO₄), a compound that is harmful if swallowed or inhaled, requires specific procedures for its disposal to mitigate risks to both personnel and the environment.[1][2] This guide provides a detailed, step-by-step approach to the proper disposal of barium hydrogen phosphate, grounded in established safety protocols and chemical treatment methods.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1] All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3] In case of accidental contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4][5] For spills, avoid generating dust by sweeping up the solid material and placing it in a suitable, closed container for disposal.[1][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds pertinent to its safe handling and disposal.

PropertyValueSource
This compound (BaHPO₄)
Molecular Weight233.31 g/mol [2]
GHS Hazard StatementsH302 (Harmful if swallowed), H332 (Harmful if inhaled)[1][2]
UN Number1564[2]
Hazard Class6.1 (Toxic)[2]
Packing GroupIII[2]
Barium Sulfate (B86663) (BaSO₄) - Disposal Form
Solubility in WaterInsoluble
Hazard ClassificationNot classified as hazardous

Step-by-Step Disposal Procedure

The primary strategy for the disposal of this compound from aqueous solutions involves a two-step chemical precipitation process to separately remove the toxic barium ions and the phosphate ions. This converts the soluble, hazardous components into insoluble, less harmful compounds that can be safely filtered and disposed of.

Step 1: Precipitation of Barium as Barium Sulfate

This step aims to precipitate the toxic barium ions as highly insoluble and non-hazardous barium sulfate.

  • Prepare the Solution: Ensure the this compound is fully dissolved in an acidic aqueous solution. If you have solid this compound waste, dissolve it in a minimal amount of dilute hydrochloric acid.

  • Add Sulfuric Acid: While stirring continuously, slowly add a stoichiometric excess of dilute sulfuric acid (e.g., 3M H₂SO₄) to the solution.[7] The excess sulfuric acid ensures the complete precipitation of barium ions. A white precipitate of barium sulfate will form.[8][9]

  • Digestion of the Precipitate: Heat the solution to just below boiling for approximately one hour. This process, known as digestion, encourages the formation of larger, more easily filterable crystals of barium sulfate.[2][10]

  • Cooling and Filtration: Allow the solution to cool to room temperature. Filter the solution through a fine ashless filter paper to collect the barium sulfate precipitate.

  • Washing the Precipitate: Wash the precipitate several times with deionized water to remove any remaining soluble impurities.

  • Disposal of Barium Sulfate: The collected barium sulfate precipitate is not classified as hazardous and, once dried, can typically be disposed of as regular solid waste, in accordance with local regulations.[4]

Step 2: Precipitation of Phosphate as Calcium Phosphate

The filtrate from the previous step will contain phosphoric acid and the excess sulfuric acid. This solution needs to be neutralized and the phosphate removed.

  • Neutralization and Precipitation: Slowly add a slurry of calcium hydroxide (B78521) (lime) to the filtrate while stirring.[1] This will neutralize the acids and precipitate the phosphate as calcium phosphate (hydroxyapatite). Monitor the pH and continue adding calcium hydroxide until the pH is neutral (pH 7).

  • Filtration: Filter the resulting mixture to separate the solid calcium phosphate.

  • Disposal of Calcium Phosphate: The calcium phosphate precipitate is generally considered non-hazardous and can be disposed of as solid waste.

  • Final Filtrate Disposal: The remaining filtrate should be pH neutral and have had the barium and phosphate ions removed. It can typically be discharged to the sanitary sewer, but it is essential to verify this with your institution's environmental health and safety department and local regulations.

Experimental Protocol: Gravimetric Analysis for Barium

To verify the complete removal of barium from the solution after treatment, a gravimetric analysis can be performed on a sample of the filtrate. This method determines the mass of an analyte by converting it to a precipitate of known composition.

Objective: To quantitatively determine the amount of residual barium in the treated filtrate by precipitating it as barium sulfate.

Materials:

  • Sample of the treated filtrate

  • Dilute hydrochloric acid (HCl)

  • Dilute sulfuric acid (H₂SO₄)

  • Ashless filter paper

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Muffle furnace

  • Analytical balance

Procedure:

  • Sample Preparation: Take a known volume of the treated filtrate and place it in a beaker. Acidify the solution by adding a small amount of dilute hydrochloric acid.[2]

  • Precipitation: Heat the solution to near boiling and slowly add a slight excess of dilute sulfuric acid while stirring. A white precipitate of barium sulfate will form if any barium ions are present.[1]

  • Digestion: Keep the solution just below boiling for about an hour to allow the precipitate to digest.[2][10]

  • Filtration: Filter the hot solution through a pre-weighed piece of ashless filter paper.[2]

  • Washing: Wash the precipitate on the filter paper with small portions of hot deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).[11]

  • Drying and Ashing: Carefully transfer the filter paper containing the precipitate to a crucible that has been previously heated to a constant weight. Heat the crucible gently to char the filter paper, then move it to a muffle furnace at 800°C to completely ash the paper.[2]

  • Weighing: Allow the crucible to cool in a desiccator before weighing it on an analytical balance. Repeat the heating, cooling, and weighing steps until a constant weight is achieved.[2][12]

  • Calculation: The final weight of the precipitate (barium sulfate) can be used to calculate the concentration of barium in the original filtrate sample.

Visualizing the Process

To further clarify the procedural flow, the following diagrams illustrate the decision-making and experimental workflows.

DisposalWorkflow cluster_prep Preparation & Safety cluster_treatment Chemical Treatment cluster_disposal Disposal start This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe dissolve Dissolve in Acidic Aqueous Solution ppe->dissolve precipitate_ba Add Dilute Sulfuric Acid to Precipitate BaSO₄ dissolve->precipitate_ba filter_ba Filter to Separate Solid BaSO₄ precipitate_ba->filter_ba precipitate_po4 Add Calcium Hydroxide to Filtrate to Precipitate Calcium Phosphate filter_ba->precipitate_po4 dispose_baso4 Dispose of Solid BaSO₄ (Non-hazardous) filter_ba->dispose_baso4 filter_po4 Filter to Separate Solid Calcium Phosphate precipitate_po4->filter_po4 dispose_capo4 Dispose of Solid Calcium Phosphate (Non-hazardous) filter_po4->dispose_capo4 dispose_filtrate Dispose of Neutral Filtrate (pending verification) filter_po4->dispose_filtrate

Caption: Logical workflow for the disposal of this compound.

AnalyticalWorkflow cluster_analysis Gravimetric Analysis of Barium start Treated Filtrate Sample acidify Acidify with HCl start->acidify precipitate Add H₂SO₄ to Precipitate BaSO₄ acidify->precipitate digest Digest Precipitate precipitate->digest filter_wash Filter and Wash Precipitate digest->filter_wash dry_ash Dry and Ash Filter Paper filter_wash->dry_ash weigh Weigh Precipitate to Constant Weight dry_ash->weigh calculate Calculate Barium Concentration weigh->calculate

References

Safeguarding Your Research: A Comprehensive Guide to Handling Barium Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Barium Hydrogen Phosphate (B84403)

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Barium Hydrogen Phosphate (BaHPO₄). Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a toxic solid that is harmful if swallowed or inhaled.[1][2][3][4] Inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] Ingestion may cause a range of symptoms including nausea, vomiting, and in severe cases, cardiac and nervous system effects.[1] Therefore, stringent safety measures are required to minimize exposure.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and potential splashes.[2][5]
Hand Protection Nitrile GlovesDisposable nitrile gloves should be worn.[6] For tasks with a higher risk of exposure, consider double gloving.[6]
Body Protection Laboratory CoatA full-length laboratory coat is required to protect against contamination of personal clothing.[6]
Respiratory Protection N95 Respirator or higherA NIOSH-approved respirator is essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[7]

Operational Plan: Step-by-Step Handling Procedures

A meticulous and systematic approach is critical when working with this compound. The following workflow diagram and detailed protocols outline the necessary steps for safe handling, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handling_weigh Weighing this compound prep_materials->handling_weigh Proceed to Handling handling_transfer Transferring and Solution Preparation handling_weigh->handling_transfer cleanup_decon Decontaminate Work Area and Equipment handling_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via Approved Channels cleanup_waste->cleanup_disposal emergency_spill Spill Response emergency_exposure Personal Exposure Response

Figure 1. Workflow for Handling this compound.
Experimental Protocol: Weighing and Transferring this compound

This protocol details the "tare method" for weighing toxic solids to minimize exposure.[2][7][8][9][10]

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Tared (pre-weighed) container with a lid

  • Analytical balance

  • Appropriate solvent (if preparing a solution)

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific area within a certified chemical fume hood for handling the powder.[2][11]

    • Place all necessary equipment, including the closed container of this compound, inside the fume hood.

  • Weighing (Tare Method):

    • Place a clean, empty, and sealable container on the analytical balance and press the "tare" or "zero" button.[8]

    • Carefully transfer the tared container into the chemical fume hood.

    • Using a clean spatula, carefully add the desired amount of this compound to the container.[10] Avoid generating dust.

    • Securely close the lid of the container.

    • Remove the sealed container from the fume hood and place it on the analytical balance to record the final weight.

  • Transferring and Solution Preparation:

    • If preparing a solution, return the sealed container to the fume hood.

    • Slowly add the desired solvent to the container.[3]

    • Gently swirl the container to dissolve the solid. If necessary, use a magnetic stirrer within the fume hood.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
Waste TypeContainerLabeling
Solid this compound Waste Sealable, labeled hazardous waste container"Hazardous Waste: this compound"
Contaminated Labware (gloves, weigh boats, etc.) Designated hazardous waste bag or container"Hazardous Waste: Barium Contaminated Debris"
Aqueous Waste Solutions Labeled hazardous waste container for aqueous inorganic waste"Hazardous Waste: Aqueous Barium Solution"
Experimental Protocol: Laboratory-Scale Waste Treatment

For small amounts of aqueous barium waste, a precipitation method can be employed to convert the soluble barium into the less hazardous barium sulfate (B86663).

Materials:

  • Aqueous waste containing this compound

  • 3M Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • pH paper

  • Filtration apparatus (funnel, filter paper, receiving flask)

Procedure:

  • Precipitation:

    • In a chemical fume hood, slowly add an excess of 3M sulfuric acid to the aqueous barium waste solution while stirring.[8] This will precipitate the barium as insoluble barium sulfate (BaSO₄).

    • Allow the mixture to stand overnight to ensure complete precipitation.[8]

  • Filtration and Neutralization:

    • Separate the solid barium sulfate from the liquid by filtration.

    • Test the pH of the filtrate (the liquid that passed through the filter).

    • Neutralize the filtrate with sodium hydroxide until the pH is between 6 and 8.

    • The neutralized liquid can typically be disposed of down the drain with copious amounts of water, but always check local regulations first.

  • Solid Waste Disposal:

    • The collected barium sulfate precipitate should be allowed to dry.

    • Package the dry barium sulfate in a sealed, labeled container for disposal as hazardous waste through your institution's environmental health and safety office.[8]

Emergency Procedures

Immediate and correct response to emergencies can significantly mitigate harm.

Spill Response
  • Evacuate: Immediately alert others and evacuate the immediate area of the spill.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your laboratory supervisor and institutional safety office.

  • Cleanup (if trained):

    • For small spills, and only if you are trained and have the appropriate spill kit, don the required PPE.

    • Cover the spill with an absorbent material designed for chemical spills.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

Personal Exposure
Exposure RouteImmediate Action
Inhalation Move to fresh air immediately. Seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.